molecular formula C8H13ClN2O B1372743 2-[(2-Aminophenyl)amino]ethanol, HCl CAS No. 854221-90-2

2-[(2-Aminophenyl)amino]ethanol, HCl

Cat. No.: B1372743
CAS No.: 854221-90-2
M. Wt: 188.65 g/mol
InChI Key: QWAKCGWFHCRXBO-UHFFFAOYSA-N
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Description

2-[(2-Aminophenyl)amino]ethanol, HCl is a useful research compound. Its molecular formula is C8H13ClN2O and its molecular weight is 188.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Aminophenyl)amino]ethanol, HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Aminophenyl)amino]ethanol, HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminoanilino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c9-7-3-1-2-4-8(7)10-5-6-11;/h1-4,10-11H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAKCGWFHCRXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-[(2-Aminophenyl)amino]ethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve researchers and drug development professionals, moving beyond basic data to provide actionable insights into the synthesis, characterization, and application of 2-[(2-Aminophenyl)amino]ethanol HCl .

Chemical Identity, Synthesis, and Pharmaceutical Utility

Executive Summary

2-[(2-Aminophenyl)amino]ethanol Hydrochloride (CAS: 854221-90-2 / 4926-58-3) is a specialized N-substituted 1,2-phenylenediamine derivative.[1] While historically predominant in the oxidative hair dye industry as a coupler, its structural motif—an ortho-diamine with a pendant hydroxyethyl group—renders it a critical "privileged scaffold" in medicinal chemistry.[1][2] It serves as a direct precursor for the synthesis of 1-(2-hydroxyethyl)benzimidazoles and quinoxalines , heterocyclic cores found in antihistamines, proton pump inhibitors, and antiviral agents.[2]

Critical Distinction: Researchers must distinguish this compound from its isomer, 2-(2-aminophenyl)ethanol (CAS: 5339-85-5), which carries the hydroxyethyl group on the phenyl ring carbon rather than the amine nitrogen.[1]

Chemical Identity & Structural Analysis[3][4][5][6]

PropertySpecification
IUPAC Name 2-[(2-Aminophenyl)amino]ethanol hydrochloride
Common Synonyms N-(2-Hydroxyethyl)-o-phenylenediamine HCl; N-(2-Hydroxyethyl)-1,2-benzenediamine HCl
CAS Number (HCl) 854221-90-2 (Monohydrochloride); 4926-58-3 (General salt)
CAS Number (Free Base) 5371-19-7
Molecular Formula Cngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

H

N

O[1][3] · HCl
Molecular Weight 188.65 g/mol (HCl salt); 152.19 g/mol (Free Base)
SMILES Cl.OCCNc1ccccc1N
Functional Groups Primary aromatic amine, Secondary aromatic amine, Primary alcohol
Structural Insight

The molecule features an intramolecular hydrogen bond between the primary amine and the hydroxyl oxygen in its free base form, which influences its solubility and reactivity.[2] In the HCl salt form, the protonation typically occurs at the more basic secondary amine or equilibrates between the nitrogens depending on pH, stabilizing the molecule against oxidation—a common issue with free phenylenediamines.[2]

Physicochemical Properties[1][2][4][8]

ParameterValue / DescriptionContext
Appearance Off-white to light purple crystalline powderDarkens upon oxidation (air sensitive).[1]
Solubility High in Water, Ethanol, DMSOHydrophilic hydroxyethyl tail enhances aqueous solubility compared to o-phenylenediamine.[2]
Melting Point 140–145 °C (dec.)[1]Decomposition often observed near MP due to HCl loss or cyclization.[1][2]
pKa (est.) ~4.5 (Aniline N1), ~2.5 (Aniline N2)Weakly basic; exists as a cation at physiological pH.[1][2]
Stability Hygroscopic; Light/Air sensitiveStore under inert gas (Argon/N

) at -20°C.

Synthesis & Manufacturing Protocols

For high-purity pharmaceutical applications, the direct alkylation of o-phenylenediamine with 2-chloroethanol is discouraged due to the formation of N,N'-disubstituted impurities.[1] The Nitro-Reduction Route is the industry standard for regioselectivity.[1]

Protocol A: Regioselective Synthesis (The Nitro Route)

Step 1: Nucleophilic Aromatic Substitution

  • Reagents: o-Fluoronitrobenzene (1.0 eq), Ethanolamine (1.2 eq), K

    
    CO
    
    
    
    (1.5 eq).[2]
  • Solvent: DMF or DMSO.

  • Conditions: 80°C, 4 hours.

  • Mechanism: S

    
    Ar displacement of fluoride by the amine.[1][2]
    
  • Intermediate: N-(2-Hydroxyethyl)-2-nitroaniline (Bright orange solid).[1]

Step 2: Catalytic Hydrogenation

  • Reagents: Intermediate from Step 1, H

    
     (50 psi), 10% Pd/C catalyst.
    
  • Solvent: Methanol/THF.[1][2]

  • Conditions: Room temperature, 6 hours.

  • Workup: Filter catalyst under inert atmosphere (Pd/C is pyrophoric). Acidify filtrate with HCl in dioxane to precipitate the target salt.[1][2]

Protocol B: Purification Strategy
  • Crude Salt Isolation: Precipitate from MeOH using Et

    
    O.
    
  • Recrystallization: Dissolve in minimum hot Ethanol/Isopropanol (9:1). Cool slowly to 4°C.

  • Impurity Control: Monitor for o-phenylenediamine (starting material) and over-reduced species using HPLC.

SynthesisPath cluster_0 Step 1: SNAr Substitution cluster_1 Step 2: Reduction & Salt Formation SM o-Fluoronitrobenzene Inter N-(2-Hydroxyethyl)- 2-nitroaniline SM->Inter 80°C, 4h Reagent Ethanolamine (K2CO3, DMF) Reagent->Inter Prod 2-[(2-Aminophenyl)amino]ethanol (Free Base) Inter->Prod H2, Pd/C MeOH Salt TARGET: HCl Salt Form Prod->Salt HCl/Dioxane Precipitation Impurity Control Point: Remove o-PDA traces Prod->Impurity

Figure 1: Regioselective synthesis pathway ensuring mono-substitution at the nitrogen via nitro-reduction.

Analytical Characterization

To validate the structure and purity, the following multi-modal approach is required.

High-Performance Liquid Chromatography (HPLC) Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2][4]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.[1]

  • Retention Time: Target typically elutes early (approx. 3-5 min) due to polarity; impurities like o-fluoronitrobenzene elute later.[1]

Spectroscopic Validation[2][3]
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       3.20 (t, 2H, -CH
      
      
      
      -N)[2]
    • 
       3.65 (t, 2H, -CH
      
      
      
      -O)[2]
    • 
       6.5–7.0 (m, 4H, Aromatic protons)[2]
      
    • 
       9.8 (br s, Exchangeable NH/OH protons)[2]
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]

      
      : 153.1 m/z (Free base mass).[1]
      

Applications in Drug Development[10]

While widely known as a dye coupler, this molecule is a potent heterocyclic precursor in medicinal chemistry.[1][2]

Benzimidazole Synthesis (The Phillips Condensation)

Reaction with carboxylic acids or aldehydes yields 1-(2-hydroxyethyl)benzimidazoles.[1] The hydroxyethyl group mimics the ribose tail in nucleosides or serves as a handle for further functionalization (e.g., phosphorylation).[2]

  • Mechanism: Condensation of the primary amine with a carbonyl carbon, followed by cyclization of the secondary amine and dehydration.[2]

  • Therapeutic Relevance:

    • Antihistamines: Modifications at the 2-position yield Astemizole analogs.[1]

    • Antivirals: The benzimidazole core is a scaffold for non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

Quinoxaline Synthesis

Reaction with glyoxal or 1,2-dicarbonyls yields 1-(2-hydroxyethyl)quinoxalines, investigated for:

  • Antitumor activity: DNA intercalating agents.[1][2]

  • Kinase inhibition: ATP-competitive inhibitors.[1]

Applications cluster_pharma Pharmaceutical Pathways Core 2-[(2-Aminophenyl)amino]ethanol HCl Benz 1-(2-Hydroxyethyl)benzimidazoles (Antihistamines/Antivirals) Core->Benz + R-COOH / Heat (Phillips Condensation) Quin 1-(2-Hydroxyethyl)quinoxalines (Kinase Inhibitors) Core->Quin + 1,2-Dicarbonyls

Figure 2: Divergent synthetic utility of the scaffold in generating bioactive heterocycles.[1]

Safety & Toxicology (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Oral/Dermal (Category 4).

  • Skin Sensitization: Category 1 (May cause allergic skin reaction).[1]

  • Eye Damage: Category 1 (Irreversible damage possible due to basicity).[1]

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1][2]

  • Spill Response: Neutralize with dilute acetic acid before absorbing with inert material.[1][2]

  • Storage: Hygroscopic. Keep tightly sealed. Oxidation leads to formation of potentially mutagenic azo/azine byproducts.[1][2]

References

  • Synthesis of Benzimidazoles: Bahrami, K., et al. "Simple and efficient synthesis of benzimidazoles..."[2][4] Synthesis, 2007.[1][2][4][5]

  • Chemical Structure & Properties: PubChem Compound Summary for CID 3017118 (Related HCl salt). [1]

  • Safety Data: Sigma-Aldrich Safety Data Sheet for 2-[(2-Aminophenyl)amino]ethanol sulfate (Analogous salt).

  • Heterocycle Utility: Dubey, R., et al. "Synthesis and Biological Activity of Benzimidazole Derivatives."[1][2] Chem. Pharm.[1][2][6][4] Bull., 2007.[1][2][4][5]

Sources

Thermodynamic stability of 2-[(2-Aminophenyl)amino]ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thermodynamic Stability Profile of 2-[(2-Aminophenyl)amino]ethanol Hydrochloride

Executive Summary

The thermodynamic stability of 2-[(2-Aminophenyl)amino]ethanol hydrochloride (CAS: 4926-58-3) is governed by the high reactivity of its ortho-phenylenediamine core. Unlike its para-substituted isomers (common in hair dye precursors), this compound exhibits a distinct propensity for intramolecular cyclization and oxidative dimerization. This guide provides a mechanistic analysis of its degradation pathways, defines critical stability parameters, and outlines a self-validating experimental framework for characterization.

Physicochemical Characterization

To understand the stability profile, we must first establish the structural boundary conditions. The ortho positioning of the primary and secondary amine groups creates a "pre-organized" motif for heterocyclic formation.

PropertyValue / DescriptionRelevance to Stability
Chemical Name 2-[(2-Aminophenyl)amino]ethanol HClCore identity.
CAS Number 4926-58-3Unique identifier for sourcing/verification.
Molecular Formula C₈H₁₂N₂O · HClSalt form enhances water solubility but lowers pH, potentially catalyzing hydrolysis.
Molecular Weight 188.65 g/mol --
pKa (Calculated) ~4.5 (Aniline N), ~9.0 (Aliphatic N)The unprotonated aliphatic amine is the nucleophile driving cyclization.
Solubility High in Water, Ethanol, DMSOHigh solubility facilitates hydrolytic degradation studies.
Appearance Off-white to grey/brown powderDarkening indicates surface oxidation (formation of azo/imine species).

Thermodynamic Stability & Degradation Mechanisms

The thermodynamic instability of this compound is not driven by simple bond homolysis but by low-barrier intramolecular reactions .

The Cyclization Trap (The "Ortho Effect")

The most critical instability factor is the proximity of the pendant hydroxyethyl group and the primary amine. Under thermal stress (>100°C) or in the presence of carbonyl impurities (e.g., formaldehyde traces in excipients), the compound undergoes cyclization.

  • Mechanism: The nucleophilic attack of the primary amine onto the hydroxyethyl carbon (less likely) or reaction with carbonyls leads to dihydroquinoxaline or benzimidazole derivatives.

  • Thermodynamic Driver: Formation of the stable, fused heterocyclic ring is enthalpically favorable (

    
    ).
    
Oxidative Instability

As a phenylenediamine derivative, the compound has a low oxidation potential.

  • Pathway: One-electron oxidation leads to a radical cation, which rapidly dimerizes or polymerizes to form colored "Bandrowski’s base" analogues.

  • Visual Indicator: The transition from off-white to violet/black is a sensitive visual marker of thermodynamic instability.

Mechanistic Pathway Diagram

The following Graphviz diagram illustrates the competing degradation pathways.

StabilityPathways cluster_0 Thermodynamic Sink (Stable Degradants) StartingMaterial 2-[(2-Aminophenyl) amino]ethanol HCl Radical Radical Cation (Intermediate) StartingMaterial->Radical Oxidation (O2/Light) Cyclized 1-(2-Hydroxyethyl) benzimidazole StartingMaterial->Cyclized Thermal Stress (- H2O) Quinoxaline Dihydroquinoxaline Derivative StartingMaterial->Quinoxaline + Carbonyl Impurity (Cyclization) Dimer Azo/Imine Dimers (Colored Impurities) Radical->Dimer Dimerization

Caption: Competing degradation pathways: Oxidative dimerization (top) vs. Thermal cyclization (bottom).

Thermal Analysis Profile

Direct thermodynamic values for this specific salt are often generalized. The following parameters are derived from structural analogues (o-phenylenediamines) and should be validated experimentally.

  • Melting Point (T_m): Expected range 150°C – 180°C (with decomposition).

    • Note: A sharp endotherm followed immediately by an exotherm in DSC indicates melting with simultaneous decomposition (cyclization).

  • Decomposition Onset (T_d): Typically >160°C .

  • Enthalpy of Fusion (

    
    ):  Difficult to measure accurately due to concurrent degradation.
    

Experimental Protocols (Self-Validating)

To rigorously assess the stability of your specific batch, use the following protocols. These are designed to be self-checking—if the controls fail, the data is invalid.

Accelerated Stability via HPLC (ICH Q1A Adaptive)

Objective: Determine the degradation rate constant (


) and shelf-life (

).

Protocol:

  • Preparation: Dissolve compound at 1 mg/mL in degassed Mobile Phase A (0.1% Formic Acid in Water).

  • Stress Conditions:

    • Acid: 0.1 N HCl, 60°C, 4 hours.

    • Base: 0.1 N NaOH, Ambient, 1 hour (Expect rapid degradation).

    • Oxidation: 3% H₂O₂ (v/v), Ambient, 2 hours.

    • Thermal: 60°C solid state, 7 days.

  • Analysis: Reverse Phase HPLC (C18 column).

    • Gradient: 5% to 95% Acetonitrile over 20 mins.

    • Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).

  • Validation Check:

    • Mass Balance: Sum of Area% (Main Peak + Impurities) must equal 100% ± 2%. If <98%, you have non-eluting polymers (common with phenylenediamines).

Differential Scanning Calorimetry (DSC)

Objective: Distinguish between melting and decomposition.

Protocol:

  • Sample: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid).

  • Reference: Empty aluminum pan.

  • Ramp: 10°C/min from 30°C to 250°C under Nitrogen purge (50 mL/min).

  • Interpretation:

    • Endotherm (down): Melting.[1][2]

    • Exotherm (up): Decomposition/Cyclization.

    • Self-Validation: Run a TGA (Thermogravimetric Analysis) in parallel. If mass loss begins before the DSC endotherm, the compound is decomposing in the solid state (likely dehydrochlorination).

Handling & Storage Directives

Based on the thermodynamic profile, the following storage conditions are non-negotiable for research integrity:

  • Inert Atmosphere: Store under Argon or Nitrogen. The radical oxidation pathway is O₂-dependent.

  • Light Exclusion: Amber vials are mandatory. Photo-oxidation accelerates the "browning" reaction.

  • Avoid Carbonyls: Do not use acetone or aldehydes in cleaning glassware used for this compound; trace residues will trigger cyclization.

Stability Testing Workflow (ICH-Compliant)

This workflow ensures you generate regulatory-grade data.

StabilityWorkflow Start Start: Batch Receipt Char Initial Characterization (HPLC purity, DSC, XRD) Start->Char Stress Stress Testing (Forced Degradation) Char->Stress LongTerm Long-Term Stability (25°C/60% RH) Stress->LongTerm Accel Accelerated Stability (40°C/75% RH) Stress->Accel Analysis Timepoint Analysis (Purity + Impurity Profiling) LongTerm->Analysis Accel->Analysis Decision Pass Criteria Met? Analysis->Decision Release Release for Use Decision->Release Yes Reject Reject / Re-purify Decision->Reject No

Caption: Standardized workflow for assessing the stability of labile amine salts.

References

  • European Commission, Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate. SCCS/0983/06. Link

    • Context: Provides comparative stability data for hydroxyethyl-phenylenediamine derivatives and highlights nitros
  • Santa Cruz Biotechnology. (2024). 2-[(2-aminophenyl)amino]ethanol hydrochloride Product Data Sheet. CAS 4926-58-3.[3] Link

    • Context: Source for physical identity and basic handling properties.[4]

  • National Toxicology Program (NTP). (1992).[5] Chemical Repository Database: HC Blue No. 2.[5] Link

    • Context: Toxicology and stability profiles of the related nitro-analogue, illustrating the "hydroxyethyl-amino" degrad
  • Royal Society of Chemistry. (2012). Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. Green Chemistry. Link

    • Context: Mechanistic proof of the o-phenylenediamine cyclization p

Sources

Solubility profile of 2-[(2-Aminophenyl)amino]ethanol HCl in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the solubility characteristics of 2-[(2-Aminophenyl)amino]ethanol hydrochloride (also known as N-(2-Hydroxyethyl)-o-phenylenediamine HCl). Designed for formulation scientists and analytical chemists, this document moves beyond simple data listing to explore the physicochemical drivers of solubility. It establishes a predictive profile based on the compound’s ionic nature and provides a validated experimental framework for confirming these values in a laboratory setting.

Part 1: Chemical Identity & Physicochemical Basis

To predict and manipulate solubility, one must first understand the solute-solvent interaction at the molecular level.

Compound Identity:

  • Systematic Name: 2-[(2-Aminophenyl)amino]ethanol hydrochloride[1][2]

  • Functional Class: Aromatic amine salt (Hydrophilic cation + Chloride anion)

  • Key Structural Features:

    • Aniline Core: Provides aromaticity and potential for

      
      -
      
      
      
      stacking (limiting solubility).
    • Hydroxyethyl Group: A hydrogen-bond donor/acceptor that enhances solubility in polar protic solvents.

    • Hydrochloride Counterion: The critical factor. It converts the relatively lipophilic free base into an ionic species, drastically altering the lattice energy and solvation enthalpy.

The Solvation Mechanism

The solubility of this HCl salt is governed by the competition between Crystal Lattice Energy (holding the solid together) and Solvation Energy (interaction with the solvent).

  • In Water (High Solubility): The high dielectric constant of water (

    
    ) effectively shields the electrostatic attraction between the organic cation and the chloride anion. The water molecules form hydration shells around the charged amine and the hydroxyl group, overcoming the lattice energy.
    
  • In Organic Solvents (Variable):

    • Alcohols (MeOH, EtOH): Moderate solubility. They can solvate the ions but have lower dielectric constants than water.

    • Non-polars (Hexane, DCM): Insoluble.[3] These solvents cannot overcome the strong ionic forces of the crystal lattice.

Part 2: Solubility Profile (Water vs. Organic Solvents)

The following data categorizes the solubility behavior based on structural analogs (e.g., o-phenylenediamine salts) and general amine hydrochloride chemistry.

Comparative Solubility Table
Solvent CategorySolventSolubility RatingEstimated Range (g/L)Mechanistic Rationale
Aqueous Water (pH < 5) Freely Soluble > 100 g/LIon-dipole interactions dominate; salt dissociation is thermodynamically favorable.
Water (pH > 8) Decreased VariableCritical: High pH neutralizes the salt to the free base, which precipitates out (lower solubility).
Polar Organic Methanol Soluble 50 - 100 g/LHigh polarity and H-bonding capability support the ionic pair.
Ethanol Moderately Soluble 10 - 50 g/LReduced dielectric constant compared to methanol increases ion pairing, reducing solubility.
DMSO Very Soluble > 100 g/LHigh dipole moment effectively solvates the cation; excellent for stock solutions.
Non-Polar Dichloromethane Sparingly Soluble < 1 g/LInsufficient polarity to break the ionic lattice.
Hexane / Ether Insoluble < 0.1 g/LComplete lack of interaction with the ionic salt.
Visualization: Solvation Equilibrium

The following diagram illustrates the equilibrium states that dictate solubility, highlighting the pH-dependent "switch" that researchers must control.

SolubilityMechanism cluster_0 Critical Formulation Factor SolidSalt Solid Crystal Lattice (2-[(2-Aminophenyl)amino]ethanol HCl) DissolvedSalt Dissolved Ions (R-NH3+  +  Cl-) SolidSalt->DissolvedSalt  Water/DMSO (Solvation Energy > Lattice Energy) DissolvedSalt->SolidSalt  Non-Polar Solvents (Lattice Energy Dominates) FreeBase Precipitated Free Base (R-NH2) DissolvedSalt->FreeBase  Add Base (pH > pKa) FreeBase->DissolvedSalt  Add Acid (HCl)

Figure 1: Solubility equilibrium pathways. Note the reversible transition between the soluble ionic form and the insoluble free base, controlled by pH.

Part 3: Validated Experimental Protocols

As a researcher, you should never rely solely on literature values for critical formulations. Use this self-validating protocol to determine the exact solubility limit for your specific batch (which may vary by crystal polymorph).

Protocol A: The "Shake-Flask" Method (Gold Standard)

Objective: Determine thermodynamic equilibrium solubility at 25°C.

Materials:

  • HPLC grade solvents (Water, Methanol, DMSO).

  • 0.45 µm Syringe Filters (Nylon or PTFE).

  • HPLC-UV or UV-Vis Spectrophotometer.

Workflow:

  • Supersaturation: Add the compound to 5 mL of solvent in a glass vial until undissolved solid remains visible (ensure excess solid).

  • Equilibration: Agitate (shake or stir) at 25°C for 24 hours.

    • Checkpoint: If all solid dissolves, add more compound and repeat.

  • Clarification: Filter the supernatant using a 0.45 µm filter.

    • Pre-saturation: Discard the first 0.5 mL of filtrate to prevent filter adsorption errors.

  • Quantification: Dilute the filtrate (e.g., 1:100) and measure absorbance against a standard curve.

Protocol B: Visual Tiered Screening (Rapid)

Objective: Quick estimation for solvent selection during synthesis or extraction.

ExperimentalWorkflow Start Start: 10 mg Compound Step1 Add 100 µL Solvent Start->Step1 Check1 Clear Solution? Step1->Check1 ResultHigh High Solubility (>100 mg/mL) Check1->ResultHigh Yes Step2 Add 900 µL Solvent (Total 1 mL) Check1->Step2 No Check2 Clear Solution? Step2->Check2 ResultMod Moderate Solubility (~10 mg/mL) Check2->ResultMod Yes ResultLow Low Solubility (<10 mg/mL) Check2->ResultLow No

Figure 2: Rapid solubility screening decision tree (Tiered Approach).

Part 4: Applications & Stability Implications

Formulation in Aqueous Media

Because the compound is an HCl salt, it creates an acidic environment upon dissolution.

  • Buffer Requirement: If your application requires a neutral pH (e.g., biological assay), you must buffer the solution. However, beware of precipitation . If the buffer pH is near the pKa of the aniline nitrogen (typically ~4-5 for anilines), the free base may crash out.

  • Recommendation: Maintain pH < 4 for stock solutions to ensure stability and solubility.

Oxidation Sensitivity

Aniline derivatives are prone to oxidation (turning dark/brown) in solution.

  • Solvent Choice: Degassed water or DMSO is preferred.

  • Additives: Include an antioxidant (e.g., Sodium Ascorbate or Sodium Sulfite) if the solution must be stored for >24 hours.

Organic Synthesis Workup

To extract this compound out of water:

  • Basify: Add NaOH to the aqueous layer to pH > 10. This converts the salt to the free base.

  • Extract: Use Ethyl Acetate or DCM. The free base will partition into the organic layer.

  • Salt Formation: Add HCl in Dioxane/Ether to the organic layer to precipitate the pure HCl salt.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3017118, 2-[(Phenylmethyl)amino]ethanol hydrochloride (Analogous Structure Analysis). PubChem.[4][5] Available at: [Link]

  • European Commission. Scientific Committee on Consumer Safety (SCCS) Opinion on N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate. (2010). Available at: [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems.[6] University of Rhode Island, Dissertations. (1970).[6] (Foundational text on zwitterion/amine salt solubility thermodynamics). Available at: [Link]

Sources

pKa values and ionization behavior of 2-[(2-Aminophenyl)amino]ethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Analysis of the Ionization and pKa Profile of 2-[(2-Aminophenyl)amino]ethanol HCl

Executive Summary

2-[(2-Aminophenyl)amino]ethanol (CAS 4926-58-3), often supplied as its hydrochloride salt (CAS 854221-90-2), is a specialized aromatic amine intermediate used primarily in oxidative hair dye formulations and as a chemical building block. Its physicochemical behavior is governed by the interplay between two ionizable nitrogen centers in an ortho arrangement and a hydroxyethyl side chain. This guide provides a technical analysis of its pKa values, ionization states, and solubility profile, synthesizing structural activity relationships (SAR) with standard physicochemical principles.

Chemical Identity & Structural Analysis

The molecule consists of an o-phenylenediamine core where one of the amine nitrogens is substituted with a 2-hydroxyethyl group. This substitution breaks the symmetry of the molecule, creating two distinct ionizable centers with unique electronic environments.

Key Identifiers:

  • IUPAC Name: 2-[(2-Aminophenyl)amino]ethanol[1][2][3]

  • Synonyms: N-(2-Hydroxyethyl)-o-phenylenediamine; N-(2-Hydroxyethyl)-1,2-diaminobenzene.

  • CAS Number (Base): 4926-58-3[1][3][4][5]

  • CAS Number (HCl Salt): 854221-90-2 (Monohydrochloride typical)

  • Molecular Formula: C₈H₁₂N₂O (Base, MW 152.19 g/mol )[1]

Structural Diagram & Protonation Sites:

G cluster_struct Structural Features Base Neutral Base (pH > 6) Mono Monocation (BH+) (pH 1.5 - 4.5) Base->Mono + H+ (pKa1 ≈ 4.9) Di Dication (BH2++) (pH < 1) Mono->Di + H+ (pKa2 < 1.0) N1 Primary Amine (-NH2) Sterically accessible Resonance donor N2 Secondary Amine (-NH-R) Electronically enriched Hydroxyethyl (-I effect)

Figure 1: Protonation pathway of 2-[(2-Aminophenyl)amino]ethanol showing the transition from neutral base to dication.

pKa Values & Ionization Behavior

The ionization profile of 2-[(2-Aminophenyl)amino]ethanol is characterized by two dissociation constants. However, due to the strong electrostatic repulsion between the two ortho nitrogen atoms, the molecule effectively behaves as a mono-base in the physiological and formulation pH range (pH 3–10).

Estimated pKa Profile (Based on SAR)
Ionization StepSpecies TransitionEstimated pKaStructural Rationale
pKa₁ Monocation ⇌ Neutral Base4.8 – 5.2 Comparable to N-(2-hydroxyethyl)aniline (pKa 4.86) [1]. The electron-withdrawing oxygen reduces basicity vs. N-ethylaniline (pKa 5.11), while the ortho-amino group has a minor net effect.
pKa₂ Dication ⇌ Monocation< 1.0 Comparable to o-phenylenediamine (pKa₂ 0.8) [2]. Once the first nitrogen protonates, the positive charge strongly repels a second proton, making the dication extremely acidic.
pKa₃ Alcohol Deprotonation~14.6 Typical for aliphatic alcohols; not relevant for physiological ionization but listed in predictive databases [3].
Speciation Analysis
  • pH < 1.0: The molecule exists partially as a dication , but this state is unstable in water due to its high acidity.

  • pH 2.0 – 4.0: The predominant species is the monocation . The proton likely resides on the secondary amine (N2) due to the stabilization by the alkyl group, although the primary amine (N1) is a competitive site. Rapid tautomeric exchange occurs.

  • pH > 6.0: The molecule exists almost exclusively as the neutral free base . This is the lipophilic form that can penetrate biological membranes (e.g., hair cuticle, skin).

Implication for HCl Salt: When the HCl salt is dissolved in water, it dissociates into the chloride ion and the monocation. Due to the pKa₁ of ~5.0, the cation acts as a weak acid, hydrolyzing to lower the pH of the solution.

  • Expected pH (1% aq. solution): ~2.5 – 3.5 (Acidic).

Experimental Determination Methodologies

To empirically verify these values, the following self-validating protocols are recommended.

Method A: Potentiometric Titration (Standard)

This method is best for determining pKa₁.

  • Preparation: Dissolve 0.5 mmol of the HCl salt in 50 mL of degassed water (ionic strength adjusted to 0.1 M with KCl).

  • Titrant: Standardized 0.1 M NaOH (carbonate-free).

  • Execution: Titrate dynamically from starting pH (acidic) to pH 11.

  • Data Analysis: Plot pH vs. Volume of NaOH. The inflection point at 0.5 equivalents represents the pKa₁.

    • Validation: The first derivative (dpH/dV) should show a sharp peak. If the starting pH is too low, a second inflection for pKa₂ might not be visible due to solvent leveling.

Method B: UV-Vis Spectrophotometric Titration

This method is superior for resolving overlapping pKa values or low solubility regions.

  • Workflow: Prepare a 50 µM solution of the compound in buffers ranging from pH 1 to pH 8.

  • Measurement: Record UV-Vis spectra (200–400 nm) at each pH step.

  • Observation: Look for the bathochromic shift (red shift) of the λmax as the amine deprotonates (restoring conjugation with the phenyl ring).

  • Calculation: Use the Henderson-Hasselbalch equation at the wavelength of maximum change.

Implications for Formulation & Bioavailability

Solubility vs. pH Profile:

  • High Solubility (pH < 4): As a salt (cationic form), the molecule is highly water-soluble. Formulations requiring high concentrations should be maintained at acidic pH.

  • Precipitation Risk (pH 5–8): As the pH approaches the pKa₁ (approx. 5.0), the concentration of the neutral base increases. The neutral form has significantly lower water solubility (LogP ~ 0.8–0.9) [3] and may precipitate if the concentration exceeds its intrinsic solubility limit (~50 g/L for similar analogs, but lower in high ionic strength).

Oxidation Sensitivity: Like all o-diamines, the neutral form is susceptible to air oxidation, forming quinone imines or polymers (color formation).

  • Protocol: Store solutions at pH < 4 or under inert atmosphere (N₂) to maintain the stable cationic form.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for N-(2-hydroxyethyl)aniline pKa = 4.86).
  • NIST Chemistry WebBook. 1,2-Benzenediamine (o-Phenylenediamine). Link (Source for pKa values 4.57 and 0.8).

  • ChemicalBook. 2-Anilinoethanol Properties & Predicted Values. Link (Source for predicted alcohol pKa and LogP data).

  • PubChem. 2-((2-Aminophenyl)amino)ethan-1-ol.[1] Link (Source for Chemical Identity and CAS).

Sources

Technical Guide: 2-[(2-Aminophenyl)amino]ethanol – Free Base vs. HCl Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of 2-[(2-Aminophenyl)amino]ethanol in its free base and hydrochloride salt forms. Designed for medicinal chemists and process engineers, this document elucidates the critical physicochemical differences, stability profiles, and synthetic utilities of each form.

While the free base (CAS 4926-58-3) serves as the reactive nucleophile essential for cyclization reactions (e.g., benzimidazole synthesis), it is prone to rapid oxidative degradation. The monohydrochloride salt (CAS 854221-90-2) offers superior shelf-stability and water solubility, functioning as a robust storage form that can be liberated in situ.

Quick Comparison Matrix
FeatureFree BaseMonohydrochloride Salt
CAS Number 4926-58-3854221-90-2
Molecular Weight 152.19 g/mol 188.65 g/mol
Physical State Solid (Powder/Crystals)Solid (Crystalline Powder)
Melting Point 106–110 °C>200 °C (Decomposes)
Solubility DMSO, Ethanol, Methanol, EtOAcWater, Methanol, DMSO
Oxidative Stability Low (Darkens rapidly in air)High (Stable for months)
Primary Utility Active Nucleophile (Synthesis)Storage / Water-Soluble Precursor

Part 1: Chemical Identity & Structural Analysis[1]

The core scaffold consists of an o-phenylenediamine moiety mono-substituted at one amine with a 2-hydroxyethyl group. This unique "internal" substitution creates a differentiation between the primary amine (position 2) and the secondary amine (position 1), influencing reactivity.

Structural Comparison
  • Free Base:

    
    .[1] The molecule possesses two nucleophilic nitrogen centers. The secondary amine is less basic than the primary amine due to the inductive effect of the hydroxyethyl group and steric factors.
    
  • HCl Salt:

    
    . Stoichiometric analysis confirms a monohydrochloride . Protonation typically occurs at the more basic primary amine (or equilibrates), stabilizing the electron-rich aromatic system against radical oxidation.
    

ChemicalStructure Base Free Base (C8H12N2O) Reactive Nucleophile Salt Monohydrochloride Salt (C8H12N2O . HCl) Stabilized Storage Form Base->Salt Protonation (EtOH/HCl) HCl HCl Source (1.0 eq) Salt->Base Neutralization (NaHCO3/EtOAc)

Figure 1: Interconversion between Free Base and HCl Salt forms.

Part 2: Physicochemical Profiling

Solubility & Partitioning

The choice between free base and salt dictates the solvent system for downstream applications.

  • Free Base: Lipophilic character dominates. It dissolves readily in organic solvents (DCM, Ethyl Acetate, Ethanol) required for anhydrous organic synthesis (e.g., acylation). It is sparingly soluble in water.

  • HCl Salt: Highly hydrophilic. It dissolves in water and lower alcohols (Methanol). This is critical for aqueous-phase reactions or when using the compound as a component in oxidative hair dye formulations where aqueous solubility is mandatory.

Thermal & Oxidative Stability

The Critical Differentiator: The o-phenylenediamine motif is electron-rich, making it highly susceptible to air oxidation to form quinone imines and eventually dark, insoluble polymers (azine dyes).

  • Free Base: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C. Exposure to air causes a color shift from off-white to dark brown/black within hours.

  • HCl Salt: The protonation of the amine reduces the electron density of the ring, significantly raising the oxidation potential. It can be handled in air for weighing and processing without immediate degradation.

Part 3: Experimental Protocols

Protocol A: Conversion of HCl Salt to Free Base (Liberation)

Use this protocol when the free amine is required for anhydrous nucleophilic attack.

  • Suspension: Suspend 10.0 mmol (1.89 g) of the HCl salt in 50 mL of Ethyl Acetate (EtOAc).

  • Neutralization: Add 20 mL of saturated aqueous

    
     solution.
    
  • Extraction: Stir vigorously for 15 minutes until the solid dissolves and transfers to the organic layer.

  • Separation: Separate the organic phase. Extract the aqueous phase once more with 20 mL EtOAc.

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Isolation: Filter and concentrate in vacuo to yield the free base as an off-white solid (MP 106-110°C).

    • Note: Use immediately or store under Argon.

Protocol B: Synthesis of 1-(2-Hydroxyethyl)-benzimidazoles

The primary drug development application. The free base reacts with aldehydes or carboxylic acids to form the benzimidazole pharmacophore.

Mechanism:

  • Imine Formation: The primary amine reacts with the carbonyl carbon.

  • Cyclization: The secondary amine attacks the imine carbon.

  • Oxidation/Dehydration: Formation of the aromatic benzimidazole ring.

BenzimidazoleSynthesis Start Start: HCl Salt (Stable Precursor) Step1 Step 1: Neutralization (In situ with NEt3 or NaOAc) Start->Step1 Liberate Base Step2 Step 2: Condensation (R-CHO / R-COOH) Step1->Step2 Nucleophilic Attack Step3 Step 3: Cyclization (Heat/Acid Cat.) Step2->Step3 - H2O Product Product: 1-(2-Hydroxyethyl) benzimidazole Step3->Product Aromatization

Figure 2: Synthetic pathway from HCl salt to Benzimidazole scaffold.

Part 4: Applications in Drug Development

The Benzimidazole Scaffold

The 2-[(2-Aminophenyl)amino]ethanol structure is a "pre-installed" N1-hydroxyethyl benzimidazole precursor. This specific substitution pattern is found in:

  • Antihistamines: Modifications at the 2-position yield potent H1-antagonists.

  • Antivirals: Benzimidazole ribosides and acyclic nucleoside analogues.

  • Kinase Inhibitors: The hydroxyethyl tail provides a handle for further functionalization (e.g., phosphorylation mimics or solubility enhancers).

Why Choose the HCl Salt?

For high-throughput screening (HTS) libraries or GMP manufacturing:

  • Weighing Accuracy: The salt is non-hygroscopic and free-flowing, ensuring precise stoichiometry.

  • Inventory Management: The salt does not require glovebox storage, reducing logistical overhead.

  • Purification: The salt can be recrystallized from water/ethanol to high purity (>99%), whereas the free base often requires difficult chromatography to remove oxidation byproducts.

References

  • Sigma-Aldrich. (2025). Product Specification: 2-[(2-aminophenyl)amino]ethan-1-ol (CAS 4926-58-3).[1][2] Retrieved from

  • PubChem. (2025). Compound Summary: 2-[(2-Aminophenyl)amino]ethanol Hydrochloride.[1][2][3] National Library of Medicine. Retrieved from

  • European Commission. (2010). Opinion on N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate. Scientific Committee on Consumer Safety. Retrieved from

  • Organic Syntheses. (1943). Benzimidazole Synthesis from o-Phenylenediamine. Org. Synth. 1943, 22, 5. Retrieved from

  • ChemicalBook. (2025). 2-[(2-Aminophenyl)amino]ethanol Hydrochloride Properties and Suppliers. Retrieved from

Sources

CAS number and IUPAC nomenclature for 2-[(2-Aminophenyl)amino]ethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Version 1.0 | Status: Definitive Guide

Executive Summary

2-[(2-Aminophenyl)amino]ethanol Hydrochloride (CAS 854221-90-2 / 4926-58-3) is a specialized N-substituted o-phenylenediamine derivative serving as a critical intermediate in two distinct high-value sectors: oxidative hair colorant formulation and heterocyclic pharmaceutical synthesis. As a "coupler" in cosmetic chemistry, it facilitates the generation of stable chromophores via oxidative coupling.[1] In medicinal chemistry, its unique 1,2-diamine motif, functionalized with a hydroxyethyl group, makes it a privileged scaffold for the regiospecific synthesis of 1-(2-hydroxyethyl)benzimidazoles—a pharmacophore found in various bioactive agents.

This guide provides a rigorous technical analysis of its identity, synthesis, physiochemical behavior, and application protocols.

Chemical Identity & Nomenclature

Accurate identification is paramount due to the existence of regioisomers (e.g., the para isomer used in different dye formulations).

Parameter Technical Specification
IUPAC Name 2-[(2-Aminophenyl)amino]ethanol hydrochloride
Common Synonyms

-(2-Hydroxyethyl)-o-phenylenediamine HCl; 2-(2-Aminoanilino)ethanol HCl
CAS Number (HCl Salt) 854221-90-2 (Specific); 4926-58-3 (Generic/Free Base ref)
Molecular Formula

Molecular Weight 188.65 g/mol (Salt); 152.19 g/mol (Free Base)
SMILES C1=CC=C(C(=C1)N)NCCO.Cl
Appearance White to light grey crystalline powder (oxidizes to dark brown upon air exposure)
Physicochemical Profile

Understanding the solution behavior of this compound is critical for formulation stability.

  • Solubility: Highly soluble in water (

    
    ) and DMSO due to the ionic hydrochloride lattice and the hydrophilic hydroxyethyl tail. Sparingly soluble in non-polar solvents (DCM, Hexane).
    
  • pKa Values: The compound exhibits two protonation sites.

    • 
       (Aniline amine): pKa 
      
      
      
    • 
       (Secondary amine): pKa 
      
      
      
    • Implication: In acidic media (pH < 4), it exists as a dication. In physiological/dye formulations (pH 9-10), it exists as the free base, which is the reactive species for oxidation.

  • Stability: The free base is air-sensitive (oxidation to phenazines/imines). The hydrochloride salt is stable if stored desiccated at

    
     and protected from light.
    
Synthesis & Manufacturing Protocol

The industrial synthesis of 2-[(2-Aminophenyl)amino]ethanol HCl follows a "Nucleophilic Aromatic Substitution


 Reduction" logic. This pathway avoids the formation of polychlorinated byproducts common in direct alkylation of phenylenediamines.
3.1 Reaction Pathway Diagram

SynthesisPath Start o-Chloronitrobenzene (CAS 88-73-3) Inter N-(2-Hydroxyethyl)- 2-nitroaniline Start->Inter SnAr @ 100°C -HCl Reagent1 Ethanolamine (Excess) Reagent1->Inter ProductBase 2-[(2-Aminophenyl) amino]ethanol (Free Base) Inter->ProductBase Hydrogenation MeOH, 50 psi Reagent2 H2 / Pd-C (Reduction) Reagent2->ProductBase Final Target Product (HCl Salt) ProductBase->Final Salt Formation Et2O/EtOH Reagent3 HCl (gas/aq) Reagent3->Final

Figure 1: Step-wise synthetic route from o-chloronitrobenzene to the target hydrochloride salt.

3.2 Step-by-Step Methodology
  • Nucleophilic Substitution (

    
    ): 
    
    • Reagents: o-Chloronitrobenzene (1.0 eq), Ethanolamine (3.0 eq).

    • Conditions: Heat neat or in DMF at

      
       for 6–8 hours.
      
    • Mechanism: The amine of ethanolamine attacks the electron-deficient carbon attached to chlorine. The nitro group activates the ring for this substitution.

    • Workup: Pour into ice water. The yellow solid (N-(2-hydroxyethyl)-2-nitroaniline) precipitates. Filter and wash.[2]

  • Catalytic Hydrogenation:

    • Reagents: Nitro intermediate, 10% Pd/C catalyst, Methanol.

    • Conditions: Hydrogen atmosphere (30–50 psi) at RT for 4 hours.

    • Observation: Color change from deep yellow to colorless/pale pink indicates reduction of

      
       to 
      
      
      
      .
    • Purification: Filter catalyst through Celite. Evaporate solvent to obtain the oil/solid free base.

  • Salt Formation (Critical for Stability):

    • Dissolve the free base in absolute ethanol.

    • Add concentrated HCl (or HCl in dioxane) dropwise at

      
       until pH 
      
      
      
      .
    • Precipitate with diethyl ether if necessary. Filter the white crystals and dry under vacuum.[2]

Applications in Research & Development
4.1 Heterocyclic Synthesis (Benzimidazoles)

This compound is a "privileged intermediate" for synthesizing 1,2-disubstituted benzimidazoles. The pendant hydroxyethyl group provides a handle for further functionalization (e.g., phosphorylation or cyclization).

Protocol: Condensation with aldehydes (R-CHO) in the presence of an oxidant (e.g.,


 or air) or acid catalyst yields the benzimidazole core.

Benzimidazole Substrate 2-[(2-Aminophenyl)amino]ethanol Condensation Schiff Base Formation Substrate->Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Condensation Cyclization Oxidative Cyclization (- 2H) Condensation->Cyclization Product 1-(2-Hydroxyethyl)-2-substituted Benzimidazole Cyclization->Product

Figure 2: Pathway for the synthesis of bioactive benzimidazole scaffolds.

4.2 Cosmetic Chemistry (Oxidative Coupling)

In hair coloring, this molecule acts as a Coupler .[1] It does not produce color alone but reacts with a Primary Intermediate (e.g., p-phenylenediamine, PPD) under oxidative conditions (Hydrogen Peroxide).

  • Mechanism: PPD is oxidized to a quinonediimine. This electrophile attacks the electron-rich ring of the 2-[(2-aminophenyl)amino]ethanol.

  • Result: Formation of an indo dye (blue/violet spectrum) that is trapped within the hair cuticle.

Analytical Characterization

To validate the identity of the synthesized or purchased material, the following spectral signatures must be observed.

Method Expected Signature
HPLC Retention time approx. 2–4 min (C18 column, polar mobile phase 5% ACN/Water + 0.1% TFA). Detect at 254 nm.
1H NMR (DMSO-d6)

3.15 (t, 2H,

), 3.55 (t, 2H,

), 4.8 (br s, OH), 6.5–7.0 (m, 4H, Ar-H). Broad peaks for

exchangeable protons.
Mass Spec (ESI)

m/z (Free base mass).
Safety & Toxicology (E-E-A-T)

Hazard Statement: Phenylenediamines are potent sensitizers.

  • Skin Sensitization: High risk. Use nitrile gloves and long sleeves.

  • Storage: Hygroscopic. Store in a desiccator.

  • Disposal: Incineration in a chemical combustor equipped with a scrubber (nitrogen oxides emission).

Self-Validating Safety Check: Before scaling up any reaction involving this compound, perform a "drop test" with the oxidant intended for use. If an immediate, violent exotherm occurs, dilute the reagents further.

References
  • Santa Cruz Biotechnology. 2-[(2-aminophenyl)amino]ethanol hydrochloride (CAS 4926-58-3) Product Data Sheet.[3] Retrieved from

  • Sigma-Aldrich. 2-[(2-Aminophenyl)amino]ethanol hydrochloride (CAS 854221-90-2) Product Detail. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2114032, 2-((2-Aminophenyl)amino)ethan-1-ol. Retrieved from

  • Organic Syntheses. o-Phenylenediamine (General Synthesis Protocol). Coll. Vol. 2, p.501 (1943). Retrieved from

  • Scientific Committee on Consumer Safety (SCCS). Opinion on N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate (Related Structure Safety Data). SCCS/1228/09. Retrieved from

Sources

Literature review of N-(2-hydroxyethyl)-o-phenylenediamine derivatives

Technical Guide: -(2-Hydroxyethyl)- -phenylenediamine Derivatives

Core Scaffold Analysis & Synthetic Applications

Executive Summary & Chemical Identity


-(2-hydroxyethyl)-

-phenylenediamine
1-substituted benzimidazolesquinoxalines
Chemical Profile
PropertySpecification
IUPAC Name 2-[(2-Aminophenyl)amino]ethanol
CAS Number 4926-58-3 (Distinct from para-isomer CAS 54381-16-7)
Molecular Formula

Molecular Weight 152.19 g/mol
Appearance Viscous oil or low-melting solid (darkens upon oxidation)
Key Reactivity 1,2-Diamine functionality allows for condensation-cyclization with electrophiles (aldehydes, acids, 1,2-dicarbonyls).

Synthesis of the Core Scaffold

The industrial and laboratory standard for synthesizing this scaffold relies on a two-step sequence starting from 2-chloronitrobenzene. This route avoids the poly-alkylation issues associated with direct alkylation of

Step 1: Nucleophilic Aromatic Substitution ( )

Reagents: 1-Chloro-2-nitrobenzene, Ethanolamine (2-Aminoethanol). Conditions: Neat or in


Mechanism:1
Step 2: Nitro Reduction

Reagents:


Outcome:


Visualization: Synthesis Pathway

SynthesisSM1-Chloro-2-nitrobenzeneInterN-(2-hydroxyethyl)-2-nitroaniline(Orange Solid)SM->Inter SNAr SubstitutionReagent1Ethanolamine(Heat)Reagent1->InterProductN-(2-hydroxyethyl)-o-phenylenediamine(CAS 4926-58-3)Inter->Product ReductionReagent2H2 / Raney Nior N2H4 / FeReagent2->Product

Caption: Two-step synthesis of the core scaffold via SNAr and nitro-reduction.

Derivatives: Benzimidazole Synthesis

The primary application of this scaffold is the synthesis of 1-(2-hydroxyethyl)benzimidazoles . The hydroxyethyl group at the

Method A: Oxidative Cyclization (Aldehydes)

Reaction with aldehydes yields 1,2-disubstituted benzimidazoles.[2] This requires an oxidant to restore aromaticity after the initial condensation.

Protocol:

  • Mix: 1.0 eq diamine + 1.0 eq Aryl Aldehyde in DMF or Ethanol.

  • Catalyst: Add 10 mol%

    
     (Sodium metabisulfite) or use open-air reflux (slow oxidation).
    
  • Conditions: Reflux for 4–6 hours.

  • Workup: Pour into ice water. The benzimidazole precipitates.

Method B: Phillips-Ladenburg Condensation (Acids)

Reaction with carboxylic acids requires strong acidic dehydration conditions.

Protocol:

  • Mix: 1.0 eq diamine + 1.1 eq Carboxylic Acid.

  • Acid Medium: 4N HCl or Polyphosphoric Acid (PPA).

  • Conditions: Heat to

    
    .
    
  • Mechanism: Acid-catalyzed formation of the amide intermediate followed by ring closure.

Visualization: Cyclization Mechanism

CyclizationDiamineN-(2-hydroxyethyl)-o-phenylenediamineSchiffSchiff Base IntermediateDiamine->Schiff Condensation (-H2O)AldehydeAldehyde (R-CHO)Aldehyde->SchiffCyclizedDihydrobenzimidazoleSchiff->Cyclized Ring ClosureFinal1-(2-hydroxyethyl)-2-substituted-benzimidazoleCyclized->Final Oxidation (-2H)

Caption: Mechanism of oxidative cyclization to form benzimidazole derivatives.

Derivatives: Quinoxaline Synthesis

Reaction with 1,2-dicarbonyl compounds yields quinoxaline derivatives, often used in luminescent materials and antibiotics.

ReagentProduct ClassReaction Conditions
Glyoxal QuinoxalineEthanol, Reflux, mild acid cat.
Oxalic Acid Quinoxaline-2,3-dione4N HCl, Reflux

-Keto Acids
3-Substituted-quinoxalin-2-oneEthanol, Reflux

Safety & Handling (E-E-A-T)

Warning: Phenylenediamines are potent sensitizers and suspected mutagens.

  • Sensitization: High risk of allergic contact dermatitis. The ortho-isomer is less potent than the para-isomer but still requires strict containment.

  • Genotoxicity: Many derivatives are Ames positive; handle as a potential carcinogen.

  • PPE Protocol: Double nitrile gloves, P100 respirator (dust/mist), and chemical splash goggles are mandatory.

  • Storage: Store under inert gas (

    
     or 
    
    
    ) at
    
    
    . The compound oxidizes rapidly in air, turning dark brown/black.

References

  • Synthesis of N-(2-hydroxyethyl)-2-nitroaniline (Precursor)

    • Agai, B. et al.[3] (1976). "Reaction of chloronitrobenzenes with amino alcohols." Tetrahedron, 32, 839.[3]

    • (CAS Common Chemistry verification).

  • Benzimidazole Cyclization Methodologies

    • BenchChem Protocols. (2025).[1][4][5][6] "The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide."

  • Quinoxaline Synthesis from o-Phenylenediamines

    • Refaat, H. et al. (2015). "Synthesis and antimicrobial activity of some novel quinoxaline derivatives." European Journal of Medicinal Chemistry.

  • Safety Data (MSDS/SDS)

    • Sigma-Aldrich.[1] "Safety Data Sheet for Phenylenediamine Derivatives."

Molecular weight and exact mass calculation for 2-[(2-Aminophenyl)amino]ethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Molecular Weight and Exact Mass Calculation for 2-[(2-Aminophenyl)amino]ethanol HCl

Introduction: The Criticality of Mass in Chemical and Pharmaceutical Sciences

In the landscape of drug discovery, chemical synthesis, and analytical science, the concepts of molecular weight and exact mass are foundational pillars of molecular characterization. While often used interchangeably in introductory contexts, their distinct definitions and applications are of paramount importance for the modern researcher. The precision with which we can determine a molecule's mass directly impacts everything from stoichiometric calculations in synthesis to the unambiguous identification of compounds in complex biological matrices.

This technical guide provides a comprehensive exploration of these two critical parameters, using the specific example of 2-[(2-Aminophenyl)amino]ethanol hydrochloride (HCl). We will dissect the methodologies for calculating both the molecular weight and the exact mass of this compound, explain the theoretical underpinnings of each, and illustrate their practical applications, particularly in the context of mass spectrometry.

Section 1: Foundational Concepts: Molecular Weight vs. Exact Mass

Understanding the distinction between molecular weight and exact mass is essential for accurate data interpretation and reporting. The difference arises from the natural existence of isotopes—atoms of the same element that contain different numbers of neutrons.

Molecular Weight (Average Molecular Mass)

Molecular Weight , more formally known as relative molecular mass (Mr), represents the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. This value is calculated using the standard atomic weights of the elements as published by authoritative bodies like the International Union of Pure and Applied Chemistry (IUPAC).

  • Causality: Because it accounts for the natural distribution of all stable isotopes of an element, molecular weight is the correct value to use when dealing with macroscopic quantities of a substance. For example, when weighing a compound to prepare a solution, you are working with a vast population of molecules containing a statistical distribution of isotopes. Therefore, the average mass is the most relevant value for stoichiometric calculations.

Exact Mass (Monoisotopic Mass)

Exact Mass is the calculated mass of a molecule derived from the masses of the most abundant stable isotope of each constituent element. This calculation does not involve averaging; instead, it provides a precise theoretical mass for a single, specific isotopic combination (isotopologue).

  • Causality: This high-precision value is indispensable for techniques like high-resolution mass spectrometry (HRMS), which can measure the mass of individual ions with incredible accuracy. By comparing the experimentally measured mass to the calculated exact mass, scientists can confidently determine the elemental composition of a substance. It acts as a molecular fingerprint, allowing for the differentiation of compounds that may have the same nominal mass but different atomic compositions.

Section 2: Molecular Formula Determination

Before any calculation can be performed, the correct molecular formula for the compound must be established.

  • Base Molecule: The parent compound is 2-[(2-Aminophenyl)amino]ethanol, which has the chemical structure C₈H₁₂N₂O.

  • Salt Formation: The compound is supplied as a hydrochloride salt. This means one molecule of hydrochloric acid (HCl) has reacted with the basic parent molecule. The most likely site of protonation is one of the nitrogen atoms.

  • Final Molecular Formula: The addition of HCl adds one hydrogen atom and one chlorine atom to the base formula.

Therefore, the final molecular formula for 2-[(2-Aminophenyl)amino]ethanol HCl is C₈H₁₃ClN₂O .

Section 3: Experimental Protocol: Molecular Weight Calculation

This protocol details the steps for calculating the molecular weight, which is appropriate for preparing solutions and determining molar quantities.

Step 3.1: Assemble Standard Atomic Weights

The first step is to gather the standard atomic weights for each element in the molecular formula. These values are based on the isotopic abundances found in natural terrestrial materials. For elements with natural isotopic variation, IUPAC provides an interval; for practical laboratory calculations, a conventional abridged value is often used.

ElementSymbolStandard Atomic Weight ( g/mol )Source
CarbonC12.011IUPAC
HydrogenH1.008IUPAC
ChlorineCl35.453IUPAC
NitrogenN14.007IUPAC
OxygenO15.999IUPAC
Step 3.2: Tally Constituent Atoms

From the molecular formula C₈H₁₃ClN₂O , we count the number of atoms for each element:

  • Carbon (C): 8

  • Hydrogen (H): 13

  • Chlorine (Cl): 1

  • Nitrogen (N): 2

  • Oxygen (O): 1

Step 3.3: Perform the Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule:

  • Mass from Carbon: 8 atoms × 12.011 g/mol = 96.088 g/mol

  • Mass from Hydrogen: 13 atoms × 1.008 g/mol = 13.104 g/mol

  • Mass from Chlorine: 1 atom × 35.453 g/mol = 35.453 g/mol

  • Mass from Nitrogen: 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Mass from Oxygen: 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 96.088 + 13.104 + 35.453 + 28.014 + 15.999 = 188.658 g/mol

This calculated value aligns closely with the molecular weights provided by major chemical suppliers.

Section 4: Experimental Protocol: Exact Mass Calculation

This protocol is essential for the theoretical validation of results from high-resolution mass spectrometry.

Step 4.1: Assemble Isotopic Masses

For the exact mass calculation, we use the mass of the most abundant stable isotope for each element. These masses are expressed in unified atomic mass units (u) or Daltons (Da).

ElementMost Abundant IsotopeIsotopic Mass (Da)Natural Abundance (%)Source
Carbon¹²C12.00000098.93
Hydrogen¹H1.00782599.9885
Chlorine³⁵Cl34.96885375.78
Nitrogen¹⁴N14.00307499.632
Oxygen¹⁶O15.99491599.757
Step 4.2: Tally Constituent Atoms

The atom count remains the same as in the previous section: C=8, H=13, Cl=1 , N=2, O=1.

Step 4.3: Perform the Calculation

The exact mass is the sum of the masses of the most abundant isotopes

Crystal structure analysis of 2-[(2-Aminophenyl)amino]ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2-[(2-Aminophenyl)amino]ethanol hydrochloride

Abstract

The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, which in turn govern its stability, solubility, and bioavailability. This guide provides a comprehensive, in-depth methodology for the complete crystal structure analysis of 2-[(2-Aminophenyl)amino]ethanol hydrochloride, a molecule of interest in medicinal chemistry. As no public crystal structure is currently available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the entire workflow from synthesis and crystallization to advanced structural elucidation and polymorphism screening. The narrative emphasizes the causality behind experimental choices, grounding each protocol in the principles of modern crystallography and solid-state chemistry to ensure a self-validating and robust analytical framework.

Introduction: The Imperative of Solid-State Characterization

In pharmaceutical development, the solid form of an API is as critical as its molecular structure. Different crystalline arrangements, or polymorphs, of the same molecule can exhibit vastly different physical properties.[1][2] The infamous case of Ritonavir, where an unforeseen, less soluble polymorph appeared post-launch, underscores the catastrophic risks of incomplete solid-state characterization.[3] Therefore, a thorough investigation culminating in single-crystal X-ray diffraction (SCXRD) is not merely an academic exercise but a cornerstone of robust drug development.[4]

This guide focuses on 2-[(2-Aminophenyl)amino]ethanol hydrochloride. Its structure, featuring multiple hydrogen bond donors and acceptors, suggests a rich and complex crystallographic landscape. Determining its crystal structure provides unambiguous proof of its chemical identity, reveals its conformational preferences, and, most importantly, elucidates the intricate network of intermolecular interactions that dictates its macroscopic properties.

Synthesis and Single Crystal Growth: The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, growth of a suitable single crystal.[5]

Proposed Synthesis Pathway

A plausible route to synthesize the target compound involves the reaction of 2-chloroethanol with o-phenylenediamine, followed by hydrochloride salt formation.

Synthesis_Pathway reagent1 o-Phenylenediamine intermediate 2-[(2-Aminophenyl)amino]ethanol reagent1->intermediate Base, Solvent Δ reagent2 2-Chloroethanol reagent2->intermediate product 2-[(2-Aminophenyl)amino]ethanol hydrochloride intermediate->product Anhydrous conditions reagent3 HCl in Ethanol

Caption: Proposed synthesis of 2-[(2-Aminophenyl)amino]ethanol hydrochloride.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve o-phenylenediamine (1.0 eq.) in a suitable solvent such as ethanol.

  • Addition of Reagent: Add 2-chloroethanol (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction, filter off any salts, and remove the solvent under reduced pressure. Purify the crude product via column chromatography to yield pure 2-[(2-Aminophenyl)amino]ethanol.

  • Salt Formation: Dissolve the purified free base in anhydrous ethanol. Slowly add a stoichiometric amount of a solution of HCl in anhydrous ethanol. The hydrochloride salt is expected to precipitate.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

The Art and Science of Crystallization

Growing a single crystal of sufficient size (>0.1 mm) and quality is the most critical and often rate-limiting step.[5] The key is to achieve slow, controlled supersaturation.[6] Given that the target is a hydrochloride salt, methods suitable for polar, water-soluble organic molecules are prioritized.[7]

Experimental Protocol: Crystallization Screening

A multi-technique screening approach is essential.

  • Slow Solvent Evaporation:

    • Create a near-saturated solution of the salt in a suitable solvent (e.g., methanol, ethanol, or a water/ethanol mixture).

    • Transfer the solution to a small vial.

    • Cover the vial with parafilm and pierce it with a needle to allow for very slow evaporation over several days to weeks.[6]

    • Causality: This method is straightforward and effective for moderately soluble compounds. The slow removal of solvent gradually increases the concentration to the point of nucleation and growth.

  • Vapor Diffusion (Liquid-Liquid):

    • In a small, open vial, dissolve the compound in a solvent in which it is highly soluble (e.g., water).

    • Place this vial inside a larger, sealed jar containing a larger volume of an "anti-solvent" in which the compound is poorly soluble but which is miscible with the first solvent (e.g., isopropanol or acetone).[8]

    • Causality: The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This is a very gentle and highly controllable method.

  • Controlled Cooling:

    • Prepare a saturated solution at a slightly elevated temperature (e.g., 40°C).

    • Ensure the solution is free of any particulate matter by filtering it while hot.

    • Place the solution in a programmable cooling block or a well-insulated container (e.g., a Dewar flask) to allow the temperature to decrease very slowly (e.g., 0.1°C/hour).[6]

    • Causality: For compounds whose solubility is highly temperature-dependent, slow cooling prevents rapid precipitation and encourages the formation of fewer, larger crystals.

  • Microbatch Under-Oil Crystallization:

    • This technique is particularly powerful for water-soluble organic salts.[7]

    • In a 96-well plate, place a small droplet (5-10 µL) of a concentrated aqueous solution of the salt into a well pre-filled with paraffin or silicone oil.

    • Causality: The oil layer controls the slow evaporation of water from the droplet, leading to a gradual increase in concentration and promoting crystal growth. This method allows for high-throughput screening of various conditions.[7]

Single-Crystal X-ray Diffraction: Unveiling the Atomic Blueprint

Once a suitable crystal is obtained, SCXRD analysis provides the definitive three-dimensional structure.[9]

SCXRD_Workflow A Select & Mount Crystal B Data Collection (Diffractometer) A->B X-ray Beam C Data Processing (Integration, Scaling, Absorption Correction) B->C Diffraction Pattern D Structure Solution (Phase Problem → Direct Methods) C->D Reflection File (hkl) E Structure Refinement (Least-Squares Fitting) D->E Initial Atomic Model E->D Iterative Process F Structure Validation & Analysis E->F Final Structure (CIF)

Caption: The logical workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Processing

  • Crystal Mounting: A visually clear crystal with sharp edges is selected under a microscope and mounted on a cryoloop.[10]

  • Data Collection: The crystal is flash-cooled to ~100 K in a stream of nitrogen gas.

    • Causality: Low temperature minimizes thermal motion of the atoms, resulting in higher resolution data and reduced radiation damage.

  • Instrumentation: Data is collected on a modern diffractometer, typically equipped with a molybdenum (Mo, λ=0.71073 Å) or copper (Cu, λ=1.5418 Å) X-ray source and a sensitive detector (e.g., a CCD or CMOS detector).[4]

  • Data Processing: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves:

    • Indexing: Determining the unit cell parameters and crystal lattice.

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Absorption Correction: Correcting for experimental variations and the absorption of X-rays by the crystal.

Structure Solution and Refinement: From Data to Model

This stage involves converting the processed diffraction data into a chemically meaningful atomic model.

Experimental Protocol: Structure Solution and Refinement

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: The "phase problem" is the primary hurdle; while intensities are measured, phase information is lost. For small molecules, this is typically solved using Direct Methods implemented in programs like SHELXT.[11] This generates an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The model is refined against the experimental data using a least-squares minimization process with software like SHELXL.[12][13] This is an iterative process:

    • The positions and anisotropic displacement parameters (which model atomic vibrations) of non-hydrogen atoms are refined.

    • Hydrogen atoms are typically located in the difference Fourier map and then refined with appropriate constraints.

    • The final model is evaluated using metrics like the R1 factor, which indicates the agreement between the observed and calculated structure factors. A value below 5% is indicative of a good refinement for small molecules.[11]

Hypothetical Structural Analysis

Based on the molecular structure, we can anticipate the key features that a successful crystal structure analysis would reveal.

Crystallographic Data

The final structure would be reported in a Crystallographic Information File (CIF). Key parameters would be summarized as follows.

Parameter Hypothetical Value Significance
Chemical FormulaC₈H₁₃ClN₂ODefines the elemental composition of the asymmetric unit.
Formula Weight188.66 g/mol Molar mass of the compound.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/c or P2₁2₁2₁Defines the complete symmetry operations within the crystal.
a, b, c (Å)a ≈ 8-12, b ≈ 5-10, c ≈ 15-20Dimensions of the unit cell.
α, β, γ (°)α=90, β≈90-110, γ=90Angles of the unit cell.
Volume (ų)~1500Volume of the unit cell.
Z4Number of formula units per unit cell.
Temperature (K)100(2) KTemperature of data collection.
Radiation, λ (Å)Mo Kα, 0.71073X-ray source used for the experiment.
Final R1 [I > 2σ(I)]< 0.05A primary indicator of the quality of the final refined model.
wR2 (all data)< 0.12A secondary indicator of refinement quality.
Molecular Geometry and Conformation

The analysis would confirm bond lengths and angles, comparing them to standard values found in the Cambridge Structural Database (CSD).[14][15] Of particular interest is the conformation of the flexible ethanolamine side chain, defined by the C-C-N-C and C-C-O-H torsion angles, which will be influenced by the formation of intramolecular and intermolecular hydrogen bonds.

Intermolecular Interactions: The Crystal's Glue

The crystal packing will be dominated by a network of hydrogen bonds. The protonated secondary amine (N-H₂⁺), the primary amine (N-H₂), and the hydroxyl group (O-H) are all potent hydrogen bond donors. The chloride anion (Cl⁻) is a strong acceptor, while the oxygen and nitrogen atoms can also act as acceptors.

H_Bonding cluster_donors H-Bond Donors cluster_acceptors H-Bond Acceptors Molecule C₈H₁₂N₂O Cation Cl_ion Cl⁻ Anion NH2_plus >NH₂⁺- (protonated amine) Cl_node Cl⁻ (primary) NH2_plus->Cl_node Strong, Charge-Assisted N-H···Cl NH2_primary -NH₂ (primary amine) NH2_primary->Cl_node N-H···Cl N_node -N- (amines) NH2_primary->N_node N-H···N (to another molecule) OH -OH (hydroxyl) OH->Cl_node O-H···Cl O_node -O- (hydroxyl) OH->O_node O-H···O (to another molecule)

Caption: Expected primary hydrogen bond interactions.

The presence of the formal charge on the protonated amine and the chloride anion leads to the formation of strong, charge-assisted hydrogen bonds, which are key drivers in the crystal engineering of pharmaceutical salts.[16][17] These interactions, along with weaker N-H···Cl, O-H···Cl, and potentially N-H···N or O-H···O bonds, will create a robust three-dimensional supramolecular architecture.

Donor (D) Hydrogen (H) Acceptor (A) Interaction Type Anticipated D-A Distance (Å)
N (amine⁺)HCl⁻Charge-Assisted H-Bond3.0 - 3.3
O (hydroxyl)HCl⁻H-Bond3.1 - 3.4
N (amine)HCl⁻H-Bond3.2 - 3.5
O (hydroxyl)HO (hydroxyl)H-Bond (less likely)2.7 - 2.9

Polymorphism Screening: A Necessary Precaution

Identifying the most stable crystalline form is crucial for development.[18] A polymorph screen should be conducted to ensure the form identified by SCXRD is the thermodynamically stable one under ambient conditions.

Experimental Protocol: Polymorph Screening

  • Crystallization Screen: Perform extensive crystallization experiments using a wide array of solvents (~50-100) and techniques (evaporation, cooling, anti-solvent addition, slurry conversion).[19]

  • High-Throughput Screening: Utilize automated platforms to rapidly screen numerous conditions on a small scale.[2]

  • Characterization: Analyze the solid residues from each experiment primarily using X-ray Powder Diffraction (XRPD).[18] This technique provides a unique fingerprint for each crystalline form.

  • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to identify melting points, phase transitions, and relative stabilities. Thermogravimetric Analysis (TGA) is used to identify solvates or hydrates.

  • Spectroscopy: Techniques like Raman and solid-state NMR (ssNMR) can also effectively distinguish between different polymorphic forms.[1]

Conclusion

The crystal structure analysis of 2-[(2-Aminophenyl)amino]ethanol hydrochloride is a multi-step, rigorous process that provides foundational knowledge for its potential development as a pharmaceutical agent. This guide has detailed the necessary workflow, from the initial synthesis and challenging task of single crystal growth to the precise techniques of X-ray diffraction and the critical interpretation of the resulting three-dimensional structure. By elucidating the specific network of charge-assisted hydrogen bonds and other intermolecular forces, the analysis provides invaluable insight into the factors governing the compound's stability and physical properties. A comprehensive polymorphism screen is the final, indispensable step to ensure that the most stable and viable solid form is chosen for further development, thereby mitigating risks and ensuring product consistency and efficacy.

References

  • The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025). [Link]

  • Pharmaceutical Technology. Advancing Approaches in Detecting Polymorphism. (2026). [Link]

  • Nishka Research. The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023). [Link]

  • Eurofins. The Relevance Of Polymorph Screening In The Pharmaceutical Industry. [Link]

  • European Pharmaceutical Review. Polymorph screening in pharmaceutical development. (2010). [Link]

  • International Pharmaceutical Industry. The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. [Link]

  • CCP4 Wiki. Solve a small-molecule structure. (2025). [Link]

  • IUCr. Recent advances in small molecule refinement. (2015). [Link]

  • HKL Research. Small Molecule Structure Solution and Refinement. [Link]

  • University of Glasgow. Introduction to Structure Refinement. [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]

  • Iowa State University. X-Ray Diffraction Basics. [Link]

  • University of Lisbon. Determination of crystal structure by single crystal X-ray diffraction. [Link]

  • RSC Publishing. Assembly of three pharmaceutical salts/cocrystals of tetrahydroberberine with sulfophenyl acids: improving the properties by formation of charge-assisted hydrogen bonds. (2018). [Link]

  • Kakkar, S. et al. Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2025). Journal of Applied Pharmaceutical Research. [Link]

  • IntechOpen. The Role of Hydrogen Bonding in Co-crystals. (2018). [Link]

  • PubMed Central (PMC). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. (2016). [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. (2017). [Link]

  • PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). [Link]

  • Frontiers in Chemical Engineering. Continuous crystallisation of organic salt polymorphs. (2022). [Link]

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Methodological & Application

Application Note: Targeted Synthesis of 1-(2-Hydroxyethyl)benzimidazoles using 2-[(2-Aminophenyl)amino]ethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Benzimidazoles are a "privileged scaffold" in medicinal chemistry, appearing in anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihistamines.[1] The specific precursor 2-[(2-Aminophenyl)amino]ethanol HCl (also known as


-(2-hydroxyethyl)-o-phenylenediamine hydrochloride) offers a unique strategic advantage: it pre-installs a polar 1-(2-hydroxyethyl)  handle on the benzimidazole core.[2]

This handle serves two critical functions in drug design:

  • Solubility Enhancement: The hydroxyl group improves aqueous solubility of the lipophilic benzimidazole core.

  • Functionalization Vector: The -OH group allows for further derivatization (e.g., conversion to halides for coupling, esterification for prodrugs, or intramolecular cyclization to form tricyclic 2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazoles).[2]

This guide provides two validated protocols for converting this specific HCl salt into 1,2-disubstituted benzimidazoles, addressing the specific challenge of managing the hydrochloride counterion to ensure efficient cyclization.

Mechanistic Insight & Reaction Design

The synthesis relies on the condensation of the diamine core with a carbon electrophile (aldehyde or carboxylic acid).[3][4][5][6][7]

The Challenge of the HCl Salt

The starting material is a monohydrochloride salt.

  • Problem: The protonated amine (

    
    ) is non-nucleophilic.
    
  • Solution:

    • Method A (Aldehydes): Requires an in situ neutralization step using a mild base (e.g., Sodium Acetate or Triethylamine) to liberate the free amine for imine formation.

    • Method B (Acids): Utilizes the Phillips Condensation, where strong acid is the catalyst.[4] Here, the HCl salt is compatible and often beneficial.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on the electrophile choice.

Benzimidazole_Synthesis SM 2-[(2-Aminophenyl) amino]ethanol HCl Base Neutralization (Base) SM->Base Method A Acid Carboxylic Acid (R-COOH) + 4N HCl / Heat SM->Acid Method B (Phillips Condensation) FreeBase Free Diamine Intermediate Base->FreeBase Aldehyde Aldehyde (R-CHO) + Oxidant (Na2S2O5) FreeBase->Aldehyde Imine Schiff Base Intermediate Aldehyde->Imine Condensation Product 1-(2-Hydroxyethyl)- 2-substituted Benzimidazole Acid->Product Direct Cyclization Cyclization Cyclization (- H2O) Imine->Cyclization Oxidative Closure Cyclization->Product

Figure 1: Divergent synthetic pathways for 1-(2-hydroxyethyl)benzimidazoles depending on the carbon source.[2]

Experimental Protocols

Protocol A: Oxidative Condensation with Aldehydes (Mild Conditions)

Best for: Sensitive substrates, library synthesis, and diverse R-groups.[2] Mechanism: Formation of a Schiff base followed by oxidative cyclization using Sodium Metabisulfite (


).
Reagents
  • Starting Material: 2-[(2-Aminophenyl)amino]ethanol HCl (1.0 equiv)

  • Aldehyde: Aryl or Alkyl aldehyde (1.0 - 1.1 equiv)[2]

  • Oxidant: Sodium Metabisulfite (

    
    ) (1.0 equiv)[2]
    
  • Base: Triethylamine (

    
    ) (1.0 equiv) or Sodium Acetate (1.1 equiv)[2]
    
  • Solvent: Ethanol (

    
    ) or DMF (for low solubility aldehydes)[2]
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-[(2-Aminophenyl)amino]ethanol HCl (1.0 g, 5.3 mmol) in Ethanol (15 mL).

  • Neutralization: Add Triethylamine (0.74 mL, 5.3 mmol) dropwise. Stir for 10 minutes at room temperature. The suspension should clear or change consistency as the free base is liberated.

  • Addition: Add the Aldehyde (5.3 mmol) and Sodium Metabisulfite (1.0 g, 5.3 mmol).

  • Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours.

    • Monitoring: Check progress via TLC (System: DCM:MeOH 95:5). The starting diamine is polar; the product will be less polar and UV active.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL).

    • Stir vigorously for 15 minutes. The product usually precipitates as a solid.

  • Isolation:

    • If Solid: Filter the precipitate, wash with cold water (

      
      ), and dry under vacuum.
      
    • If Oily: Extract with Ethyl Acetate (

      
      ), dry organic layers over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Phillips Condensation with Carboxylic Acids (Robust Conditions)

Best for: Stable alkyl/aryl substituents, large-scale synthesis.[2] Mechanism: Acid-catalyzed dehydration at high temperature.[2]

Reagents
  • Starting Material: 2-[(2-Aminophenyl)amino]ethanol HCl (1.0 equiv)

  • Carboxylic Acid: (1.1 equiv)[2]

  • Solvent/Catalyst: 4N Hydrochloric Acid (

    
    )[2]
    
Step-by-Step Procedure
  • Mixing: In a heavy-walled pressure vial or round-bottom flask, combine 2-[(2-Aminophenyl)amino]ethanol HCl (1.0 g, 5.3 mmol) and the Carboxylic Acid (5.8 mmol).

  • Acid Addition: Add 4N HCl (20 mL).

  • Reaction: Heat to reflux (approx. 100–110 °C) for 6–12 hours.

    • Note: For unreactive acids, Polyphosphoric Acid (PPA) can be used as the solvent at 140 °C, but workup is more tedious.

  • Neutralization (Critical):

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • Slowly adjust pH to

      
       using Ammonium Hydroxide (
      
      
      
      )
      or saturated Sodium Bicarbonate (
      
      
      )
      .[2]
    • Caution: Exothermic reaction. Add base slowly to avoid foaming.

  • Isolation: The product will precipitate upon neutralization. Filter the solid, wash copiously with water to remove salts, and dry.

Quantitative Comparison of Methods

FeatureProtocol A (Aldehyde/

)
Protocol B (Acid/

)
Reaction Type Oxidative CyclizationCondensation / Dehydration
pH Conditions Neutral to Mildly BasicStrongly Acidic
Temperature Mild Reflux (78 °C)High Heat (>100 °C)
Substrate Scope Broad (Electron withdrawing/donating)Limited to acid-stable groups
Yield (Typical) 75% – 92%60% – 85%
Purification Often requires chromatographyOften pure after precipitation

Workflow Visualization

The following diagram outlines the critical decision points and workflow for Protocol A (Aldehyde Route), as it is the most versatile for drug discovery applications.

Workflow Start Start: Weigh SM (HCl Salt) Solvent Suspend in EtOH Start->Solvent BaseStep Add Et3N (Neutralize HCl) Solvent->BaseStep Reagents Add Aldehyde + Na2S2O5 BaseStep->Reagents Reflux Reflux 4-6 hrs (Monitor TLC) Reagents->Reflux Check Reaction Complete? Reflux->Check Check->Reflux No (Extend Time) Quench Pour into Ice Water Check->Quench Yes Precipitate Precipitate Formed? Quench->Precipitate Filter Filter & Wash Precipitate->Filter Yes (Solid) Extract Extract (EtOAc) Dry & Conc. Precipitate->Extract No (Oil) Final Pure 1-(2-hydroxyethyl)- benzimidazole Filter->Final Extract->Final

Figure 2: Operational workflow for the oxidative cyclization protocol.

Troubleshooting & Optimization

  • Incomplete Reaction: If the HCl salt is not fully neutralized in Protocol A, the amine remains protonated and unreactive. Ensure

    
     is added before the aldehyde.
    
  • Tricyclic Byproducts: Prolonged heating with carbonic acid derivatives (like Urea or CDI) can lead to the formation of tricyclic 2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazoles involving the side-chain hydroxyl group.[2] The protocols above are designed to avoid this by using aldehydes/acids which favor the discrete 1,2-disubstituted product.

  • Purification: The hydroxyethyl group makes these compounds polar. If standard silica gel chromatography causes streaking, add 1% Triethylamine to the eluent or use C18 Reverse Phase silica.

References

  • Organic Chemistry Portal. Synthesis of Benzimidazoles. [Link]

  • Beilstein Journal of Organic Chemistry. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. [Link]

  • AdiChemistry. Phillips Condensation Reaction: Mechanism and Explanation. [Link]

Sources

Technical Application Note: Oxidative Coupling Dynamics of 2-[(2-Aminophenyl)amino]ethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in cosmetic chemistry and organic synthesis. It focuses on the mechanistic behavior of 2-[(2-Aminophenyl)amino]ethanol HCl (also known as N-(2-Hydroxyethyl)-o-phenylenediamine HCl), a specialized intermediate used in oxidative dyeing and polymer synthesis.

Abstract & Scientific Scope

2-[(2-Aminophenyl)amino]ethanol HCl is an ortho-substituted phenylenediamine derivative. Unlike para-phenylenediamines (PPD), which polymerize linearly to form Bandrowski’s base or couple to form indo dyes, ortho-isomers exhibit a distinct propensity for oxidative cyclization .

This guide details the mechanism by which this molecule undergoes oxidative coupling to form phenazine derivatives. Understanding this pathway is critical for:

  • Formulation Stability: Preventing off-color formation in hair dye chassis.

  • Toxicological Profiling: Monitoring mutagenic phenazine impurities.

  • Polymer Synthesis: Controlling ladder polymer formation in material science.

Chemical Profile & Reactivity[1][2][3][4]

  • Systematic Name: N-(2-Hydroxyethyl)-1,2-diaminobenzene dihydrochloride

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O · xHCl
  • Reactivity Class: Nucleophilic Coupler / Self-Reactive Precursor

  • Key Feature: The ortho-positioning of the primary amine (-NH

    
    ) and the secondary amine (-NH-CH
    
    
    
    CH
    
    
    OH) creates a "pre-organized" site for intramolecular ring closure upon oxidation.

Mechanistic Insight: The Oxidative Cyclization Pathway

The oxidative coupling of 2-[(2-Aminophenyl)amino]ethanol does not typically follow a simple linear dimerization. Instead, it follows a Cascade Cyclization mechanism.

Phase 1: Activation (Oxidation to QDI)

The reaction initiates with the two-electron oxidation of the monomer by an oxidant (e.g., H


O

, Persulfate) to form the electrophilic o-Quinone Diimine (o-QDI) intermediate. This species is highly reactive and transient.
Phase 2: Nucleophilic Attack (Dimerization)

An unoxidized monomer molecule attacks the electrophilic ring of the o-QDI. Unlike para-isomers, the steric influence of the hydroxyethyl group and the ortho geometry directs this attack to form an unstable dimer intermediate.

Phase 3: Ring Closure (Phenazine Formation)

The dimer undergoes a rapid intramolecular condensation. The amino groups react with the imine centers, ejecting protons and closing a pyrazine ring between the two benzene units. The final product is a 2,3-disubstituted phenazine derivative (e.g., 2-amino-3-(2-hydroxyethylamino)phenazine).

Pathway Visualization

The following diagram illustrates the critical flux from Monomer to Phenazine.

OxidativeCoupling Monomer Monomer (Reduced Form) Radical Semiquinone Radical Cation Monomer->Radical -1e- QDI o-Quinone Diimine (Reactive Electrophile) Radical->QDI -1e-, -2H+ QDI->Monomer Comproportionation Dimer Leuco Dimer (Intermediate) QDI->Dimer + Monomer (Michael Addition) Phenazine Phenazine Derivative (Final Chromophore) Dimer->Phenazine Cyclization -2H+

Figure 1: Mechanistic pathway of N-(2-hydroxyethyl)-o-phenylenediamine oxidation. The transformation from o-Quinone Diimine (QDI) to Phenazine is the rate-determining structural evolution.

Experimental Protocol: Kinetic Monitoring of Oxidative Coupling

This protocol is designed to isolate and validate the formation of the coupling product under controlled oxidative conditions.

Reagents & Equipment
  • Substrate: 2-[(2-Aminophenyl)amino]ethanol HCl (10 mM stock in water).

  • Oxidant: Hydrogen Peroxide (30% w/w) or Potassium Ferricyanide (for single-electron control).

  • Buffer: Phosphate Buffer (0.1 M, pH 7.0) and Carbonate Buffer (0.1 M, pH 9.0).

  • Quenching Agent: Sodium Ascorbate (1 M).

  • Analysis: HPLC-DAD-MS (C18 column).

Step-by-Step Methodology
Step 1: Reaction Initiation
  • Prepare a 10 mL reaction mixture in a thermostated vessel at 25°C .

  • Composition: 1 mM Substrate in Buffer (pH 9.0 mimics hair dye application; pH 7.0 for enzymatic simulation).

  • Trigger: Add H

    
    O
    
    
    
    to a final concentration of 2 mM (2 equivalents).
  • Observation: Solution will rapidly transition from colorless to yellow/orange, darkening to red-brown over time.

Step 2: Kinetic Sampling
  • Withdraw 100 µL aliquots at t = 0, 1, 5, 10, 30, and 60 minutes.

  • Immediate Quench: Dispense aliquot into 400 µL of Sodium Ascorbate solution. Why? Ascorbate reduces unreacted QDI back to the monomer, freezing the reaction profile.

Step 3: Analytical Separation
  • System: HPLC with Diode Array Detector.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: Monitor at 254 nm (aromatic) and 450 nm (phenazine chromophore).

Data Interpretation Guide
Retention Time (RT)Spectral Signature (UV-Vis)IdentityMechanistic Meaning
Early (2-3 min)

240, 290 nm
MonomerUnreacted starting material.
Mid (8-12 min)

420-480 nm
Phenazine Dimer The primary oxidative coupling product (2,3-diamino substituted).
Late (>15 min) Broad absorption >500 nmOligomersHigher-order aggregates formed by further oxidation of the phenazine.

Analytical Validation & Troubleshooting

Self-Validating the Protocol

To ensure the observed product is indeed the oxidative coupling product and not a degradation artifact:

  • Mass Balance Check: The disappearance of the Monomer peak must correlate with the appearance of the Phenazine peak.

  • Isotope Shift (Optional): Conducting the reaction in D

    
    O should show a mass shift corresponding to exchangeable protons, but the core phenazine mass (M-H
    
    
    
    ) will confirm the loss of protons during cyclization.
Common Pitfalls
  • Issue: Rapid precipitation of dark solids.

    • Cause: High concentration leads to insoluble polymer formation rather than discrete dimers.

    • Fix: Lower substrate concentration to <0.5 mM or add 10% ethanol as a co-solvent.

  • Issue: No color development.

    • Cause: pH too low. o-diamines require neutral to alkaline pH to deprotonate and oxidize efficiently.

    • Fix: Adjust pH to >8.0.

References

  • Corbett, J. F. (1973). "The Role of Meta-Difunctional Benzene Derivatives in Oxidative Hair Dyeing. I. Reaction with p-Diamines."[1][2][3][4] Journal of the Society of Cosmetic Chemists.

  • Zanoni, T. B., et al. (2015). "Phenazine derivatives as the mutagenic reaction product from o- or m-phenylenediamine derivatives with hydrogen peroxide."[5] Food and Chemical Toxicology.

  • European Commission, SCCS. (2010).[1] "Opinion on N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate." (Reference for structural analogues and stability data).

  • Cataldo, F. (1996). "Oxidative polymerization of 1,2-phenylenediamine." European Polymer Journal.

Sources

Application Note: Preparation of Stock Solutions for 2-[(2-Aminophenyl)amino]ethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the standardized protocol for preparing high-integrity stock solutions of 2-[(2-Aminophenyl)amino]ethanol hydrochloride (CAS: 4926-58-3).[1] As a derivative of o-phenylenediamine, this compound is highly susceptible to oxidative degradation and photodegradation.[1] The protocols herein prioritize the mitigation of auto-oxidation through rigorous solvent degassing and inert gas handling, ensuring the reproducibility of downstream applications such as toxicological screening, polymer synthesis, and oxidative coupling studies.[1]

Physicochemical Profile & Pre-Formulation

Before initiating experimental work, verify the compound's identity and properties.[1] The hydrochloride salt form significantly alters solubility and pH behavior compared to the free base.[1]

Table 1: Chemical Specifications
PropertySpecification
Compound Name 2-[(2-Aminophenyl)amino]ethanol hydrochloride
Synonyms N-(2-Hydroxyethyl)-o-phenylenediamine HCl; 2-(2-Aminoanilino)ethanol HCl
CAS Number 4926-58-3 (HCl salt)
Molecular Formula C₈H₁₂N₂O[1][2][3] · HCl
Molecular Weight 188.65 g/mol
Physical State White to off-white crystalline powder (darkens on oxidation)
Solubility Water (High), DMSO (High), Ethanol (Moderate)
pKa (Estimated) ~4.5 (amine conjugate acid), ~14 (hydroxyl)
Stability Hazards Air Sensitive (Oxidation), Light Sensitive , Hygroscopic
Critical Handling Constraints
  • Oxidation Sensitivity: Like all phenylenediamines, this molecule readily oxidizes to form quinonediimines and dark-colored polymers upon exposure to atmospheric oxygen.[1] Solutions must be prepared immediately before use or stored under strict cryogenic, anaerobic conditions. [1]

  • Acidity: The HCl salt will generate an acidic solution in water (pH ~3–5).[1] If used in biological assays, buffering (e.g., PBS, HEPES) is required after initial dissolution to prevent precipitation of the free base if the pH is raised too high too quickly.[1]

Solvent Selection & Stock Strategy

Select the solvent system based on your experimental endpoint.

Solvent SystemRecommended ConcentrationApplication ContextStorage Potential
Anhydrous DMSO 10 mM – 100 mMCell culture (dilute <0.5%), Screening librariesHigh: Stable at -80°C for 3-6 months.[1]
Degassed Water 1 mM – 50 mMEnzymatic assays, Acute synthesisLow: Use immediately.[1] Oxidizes rapidly.[1]
Ethanol (Abs.) 5 mM – 50 mMOrganic synthesis, PolymerizationModerate: Store at -20°C (sealed).[1]

Protocol A: Preparation of DMSO Stock Solution (Preferred for Storage)

Objective: Create a 50 mM master stock solution stable for frozen storage.

Reagents & Equipment[5][6][7]
  • 2-[(2-Aminophenyl)amino]ethanol HCl powder.[1]

  • Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%, sterile filtered).[1]

  • Amber glass vials (to protect from light).[1]

  • Argon or Nitrogen gas line (for purging).[1]

  • Analytical balance (precision ±0.1 mg).[1]

Step-by-Step Methodology
  • Environmental Control: Perform weighing and dissolution in a low-light environment or use amber vessels. If possible, work inside a nitrogen-purged glovebox or use a funnel with an inert gas stream.[1]

  • Weighing:

    • Calculate the mass required:

      
      
      
    • Example: For 10 mL of 50 mM solution:

      
      
      
    • Weigh 94.3 mg of powder into a sterile amber glass vial.

  • Solvent Addition:

    • Add 10 mL of anhydrous DMSO.

    • Note: Do not vortex vigorously as this introduces oxygen.[1] Instead, cap tightly and invert gently or use a magnetic stirrer on low speed.[1]

  • Dissolution:

    • The powder should dissolve readily.[1] If particulates remain, sonicate for 30 seconds in a water bath (keep temperature <30°C).[1]

  • Inert Gas Purging (Sparging):

    • Insert a sterile glass pipette connected to an Argon/Nitrogen line into the solution (do not submerge the tip completely if avoiding aerosolization, but headspace purging is minimum; gentle bubbling is better for removal of dissolved O₂).[1] Purge for 1-2 minutes.

  • Aliquot & Storage:

    • Dispense into single-use aliquots (e.g., 100 µL) in amber microcentrifuge tubes.

    • Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

Protocol B: Preparation of Aqueous Working Solution (Immediate Use)

Objective: Prepare a 10 mM aqueous solution for immediate biological assay dosing.

Reagents
  • 2-[(2-Aminophenyl)amino]ethanol HCl powder.[1]

  • Distilled Deionized Water (ddH₂O) or PBS (pH 7.4).[1]

  • 0.22 µm Syringe Filter (PES or Nylon).[1]

Step-by-Step Methodology
  • Degas the Solvent:

    • Boil ddH₂O for 5 minutes and cool under a nitrogen atmosphere, OR sonicate the water under vacuum for 10 minutes. This removes dissolved oxygen that catalyzes degradation.[1]

  • Dissolution:

    • Weigh 18.9 mg of compound.[1]

    • Add 10 mL of degassed water.

    • Mix gently by inversion.

  • pH Adjustment (Critical):

    • Measure pH.[1][4][5] It will likely be acidic (~pH 4).[1]

    • If the final assay requires neutral pH, strictly add dilute NaOH (0.1 M) dropwise.[1]

    • Warning: Rapid basification can cause the free base to precipitate if the concentration is high.[1] Monitor clarity.

  • Filtration:

    • Pass the solution through a 0.22 µm PES syringe filter to sterilize and remove any undissolved micro-aggregates.[1]

  • Usage:

    • Keep the solution on ice and protected from light.[1] Discard unused portion after 4 hours.

Visualization of Workflows

Figure 1: Stock Preparation Workflow

The following diagram illustrates the decision logic and processing steps for stock preparation.

StockPrep Start Start: 2-[(2-Aminophenyl)amino] ethanol HCl Powder SolventCheck Select Solvent Based on Application Start->SolventCheck DMSO Anhydrous DMSO SolventCheck->DMSO Long-term Storage Water Degassed Water/Buffer SolventCheck->Water Immediate Assay DissolveDMSO Dissolve under Inert Gas (Argon/N2) DMSO->DissolveDMSO Aliquot Aliquot into Amber Vials DissolveDMSO->Aliquot Freeze Store at -80°C (Stable 3-6 months) Aliquot->Freeze DissolveWater Dissolve & Check pH Water->DissolveWater Filter 0.22 µm Filtration DissolveWater->Filter UseNow Use Immediately (Discard >4 hrs) Filter->UseNow

Caption: Decision tree for solvent selection and processing steps to ensure compound stability.[1]

Quality Control & Troubleshooting

ObservationCauseRemediation
Solution turns pink/brown Auto-oxidation of the phenylenediamine moiety.[1]Discard immediately. Prepare fresh using degassed solvents and inert gas purging.[1]
Precipitate forms upon pH adjustment Concentration exceeds solubility of the free base.[1]Dilute the stock before adjusting pH, or use a lower starting concentration (<10 mM).[1]
Incomplete Dissolution Hygroscopic clumping or insufficient solvent polarity.[1]Sonicate for 30s.[1] Ensure DMSO is anhydrous.[1]

Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319), Skin Sensitizer (H317) .[1]

  • PPE: Nitrile gloves (double gloving recommended due to sensitization risk), safety goggles, and lab coat.[1]

  • Disposal: Dispose of as hazardous chemical waste containing amines.[1] Do not pour down the drain.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3017118, 2-[(2-Aminophenyl)amino]ethanol hydrochloride.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Phenylenediamines and substituted derivatives.[1] Retrieved from [Link]

Sources

Strategic Synthesis of Heterocyclic Scaffolds from N-(2-Hydroxyethyl)-o-phenylenediamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional "Switch"

N-(2-Hydroxyethyl)-o-phenylenediamine HCl (CAS: 18323-58-5) is a privileged building block in heterocyclic chemistry. Unlike the symmetric o-phenylenediamine (OPD), this precursor possesses a unique bifunctional asymmetry : a primary amine, a secondary amine, and a pendant primary alcohol.

This structural diversity allows for divergent synthesis —the ability to access three distinct pharmacophore classes from a single starting material by tuning the electrophile and reaction conditions:

  • Tricyclic Imidazo[1,2-a]benzimidazoles: Via double cyclization involving the hydroxyethyl "arm."

  • 1-Substituted Benzimidazoles: Via chemoselective condensation with aldehydes/acids.

  • 1-Substituted Quinoxalines: Via condensation with 1,2-dicarbonyls.[1]

This guide provides validated protocols for these transformations, emphasizing the mechanistic control required to avoid side reactions (e.g., O-alkylation vs. N-alkylation).

Reaction Pathways & Logic

The following decision tree illustrates how to direct the precursor toward the desired scaffold.

ReactionPathways Precursor N-(2-Hydroxyethyl)- o-phenylenediamine HCl BrCN Reagent: Cyanogen Bromide (Cyclodesulfurization/Cyclization) Precursor->BrCN Path A Aldehyde Reagent: Aldehyde + Oxidant (Condensation) Precursor->Aldehyde Path B Dicarbonyl Reagent: Glyoxal/Benzil (Condensation) Precursor->Dicarbonyl Path C Tricyclic Product A: 2,3-Dihydro-1H-imidazo [1,2-a]benzimidazole BrCN->Tricyclic 1. N-Cyanation 2. Intramolecular Cyclization Benzimidazole Product B: 1-(2-Hydroxyethyl)- 2-substituted Benzimidazole Aldehyde->Benzimidazole Oxidative Cyclization Quinoxaline Product C: 1-(2-Hydroxyethyl)- quinoxaline Dicarbonyl->Quinoxaline Schiff Base Formation

Figure 1: Divergent synthetic pathways from the parent diamine.

Detailed Experimental Protocols

Protocol A: Synthesis of 2,3-Dihydro-1H-imidazo[1,2-a]benzimidazole

Target: Tricyclic fused systems (Antiparasitic/Antiviral core). Mechanism: This reaction utilizes Cyanogen Bromide (BrCN) . The initial step forms a 2-aminobenzimidazole intermediate. The pendant hydroxyethyl group is then activated (often in situ or via a second step with SOCl₂) to displace the amine nitrogen, closing the third ring.

Materials
  • N-(2-Hydroxyethyl)-o-phenylenediamine HCl: 10 mmol (1.89 g)

  • Cyanogen Bromide (BrCN): 11 mmol (1.16 g) (Caution: Highly Toxic)

  • Solvent: Methanol (20 mL) / Water (5 mL)

  • Base: NaHCO₃ (saturated aq. solution)

Step-by-Step Methodology
  • Neutralization: Dissolve the HCl salt of the starting material in water (10 mL) and neutralize with NaHCO₃ until pH ~8. Extract with Ethyl Acetate (3 x 15 mL), dry over Na₂SO₄, and concentrate to get the free base.

  • Addition: Dissolve the free base in Methanol (20 mL). Cool to 0°C in an ice bath.

  • Cyclization 1: Add BrCN portion-wise over 10 minutes. Note: Exothermic reaction.

  • Reflux: Allow to warm to Room Temperature (RT), then reflux for 3–6 hours. Monitor via TLC (MeOH:DCM 1:9).

    • Checkpoint: You may observe the intermediate 2-amino-1-(2-hydroxyethyl)benzimidazole. If cyclization to the tricyclic system is incomplete, proceed to Step 5.

  • Cyclization 2 (Optional/Forcing): If the third ring has not closed, evaporate solvent, redissolve residue in dry Toluene or CHCl₃, add SOCl₂ (1.2 eq), and reflux for 2 hours. This converts the -OH to -Cl, forcing rapid intramolecular alkylation.

  • Workup: Basify with aq. NaOH (10%) to pH 10. Extract with DCM.

  • Purification: Recrystallize from Ethanol/Ether.

    • Yield: Typically 65–75%.

    • Key Signal: Loss of O-H stretch in IR; appearance of tricyclic aromatic protons in NMR.

Protocol B: Synthesis of 1-(2-Hydroxyethyl)-2-Arylbenzimidazoles

Target: Functionalized Benzimidazoles (Antihistamine/Antifungal core). Challenge: Preventing the hydroxy group from interfering or cyclizing. Solution: Use mild oxidative condensation conditions.

Materials
  • Precursor: 5 mmol (0.95 g)

  • Benzaldehyde (or substituted derivative): 5 mmol

  • Catalyst: Sodium Metabisulfite (Na₂S₂O₅) (1.0 eq) or Copper(II) Acetate (5 mol%)

  • Solvent: Ethanol or DMF

Step-by-Step Methodology
  • Mixing: In a round-bottom flask, mix the precursor and aldehyde in Ethanol (15 mL).

  • Catalyst Addition: Add Na₂S₂O₅ (0.95 g) dissolved in minimal water.

  • Reflux: Heat the mixture to reflux for 4 hours.

    • Mechanism:[2][3][4][5][6][7] The bisulfite adduct facilitates the formation of the unstable benzimidazoline intermediate, which is then oxidized to the benzimidazole.

  • Precipitation: Pour the hot reaction mixture into ice-cold water (50 mL).

  • Isolation: The product usually precipitates as a solid. Filter and wash with cold water.[1]

  • Purification: Recrystallize from hot Ethanol.

    • Note: The hydroxyethyl tail remains intact (broad singlet in ¹H NMR at ~4.8 ppm for OH).

Protocol C: Synthesis of 1-(2-Hydroxyethyl)quinoxaline

Target: Quinoxaline derivatives (Kinase inhibitors). Mechanism: Double Schiff base condensation with 1,2-dicarbonyls.

Materials
  • Precursor: 5 mmol

  • Glyoxal (40% aq.[1] solution) OR Benzil: 5.5 mmol

  • Solvent: Methanol

  • Catalyst: Iodine (I₂) - 5 mol% (Optional, accelerates reaction)

Step-by-Step Methodology
  • Dissolution: Dissolve the precursor in Methanol (10 mL).

  • Addition: Add Glyoxal or Benzil.[1] If using Benzil, ensure it is fully dissolved (may require gentle warming).

  • Reaction: Stir at Room Temperature for 30–60 minutes.

    • Observation: Reaction with Glyoxal is often rapid and exothermic. Benzil may require reflux for 2 hours.[1]

  • Workup:

    • For Glyoxal: Concentrate solvent; the product is often an oil or low-melting solid. Purify via column chromatography (EtOAc/Hexane).

    • For Benzil: The product (2,3-diphenyl derivative) often precipitates upon cooling.

  • Validation: Check for the disappearance of diamine protons and the appearance of the pyrazine ring signals.

Critical Parameters & Troubleshooting

ParameterBenzimidazole RouteTricyclic RouteQuinoxaline Route
pH Sensitivity Acidic conditions favor cyclization (Phillips condensation).Basic workup required to liberate the free base for nucleophilic attack.Neutral conditions preferred. Strong acid may protonate amines, inhibiting condensation.
Temperature Reflux (80°C+) often required for oxidation step.Reflux required for the second cyclization step.RT often sufficient for Glyoxal; Reflux for Benzil.
Solvent Choice Ethanol/DMF (Polar protic/aprotic).Methanol (for BrCN solubility); Toluene (for SOCl₂ step).Methanol/Ethanol.[8]
Common Pitfall Formation of "bis-imine" instead of ring closure. Ensure oxidant is present.Incomplete cyclization leaving the 2-amino intermediate. Check MS for M-18 peak (loss of H₂O).Polymerization of Glyoxal. Use fresh reagents.

Experimental Workflow Visualization

The following diagram details the critical path for the Tricyclic Synthesis (Protocol A), as it is the most technically demanding.

Workflow Start Start: N-(2-Hydroxyethyl)-OPD HCl Step1 Step 1: Neutralization (NaHCO3, EtOAc Extraction) Start->Step1 Step2 Step 2: Addition of BrCN (0°C, MeOH) Step1->Step2 Step3 Step 3: Reflux (3-6h) Formation of 2-Amino Intermediate Step2->Step3 Check Check TLC: Is Tricyclic formed? Step3->Check Step4A Yes: Basify & Extract Check->Step4A Complete Step4B No: Solvent Swap (Toluene) + SOCl2 Reflux Check->Step4B Incomplete Final Final Product: 2,3-Dihydro-1H-imidazo[1,2-a]benzimidazole Step4A->Final Step4B->Step4A

Figure 2: Decision matrix for the synthesis of the tricyclic scaffold.

References

  • Tricyclic Synthesis via BrCN: Synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-a]benzimidazole derivatives against Leishmania donovani. European Journal of Medicinal Chemistry, 2014.

  • Benzimidazole Synthesis (Na₂S₂O₅ Method): A simple and efficient procedure for the synthesis of substituted benzimidazoles... Synthesis, 2007.[9]

  • Quinoxaline Synthesis (Green Chemistry): A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. Synthesis, 2021.[9]

  • General Reactivity of OPD: The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. BenchChem Technical Support, 2025.[1]

Sources

Advanced Protocols for the Oxidative Polymerization of 2-[(2-Aminophenyl)amino]ethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Guide Target Audience: Polymer Chemists, Biosensor Developers, and Materials Scientists

Introduction

2-[(2-Aminophenyl)amino]ethanol HCl (also known as N-(2-Hydroxyethyl)-o-phenylenediamine) is a functionalized derivative of o-phenylenediamine (OPD). While simple anilines are often used as redox accelerators in radical polymerization, this specific ortho-diamine structure dictates a different, high-value pathway: Oxidative Polymerization .

Upon oxidation (chemical or electrochemical), this molecule does not merely form linear chains; it undergoes cyclization to form phenazine-like ladder polymers . These conductive polymers are critical in the development of biosensors (specifically enzyme electrodes) due to their ability to form self-sealing, permselective thin films that reject interferences like ascorbic acid while entrapping enzymes like Glucose Oxidase (GOx).

The hydroxyethyl side chain provides a crucial advantage over unsubstituted PoPD (Poly(o-phenylenediamine)): it enhances hydrophilicity and offers a hydroxyl (-OH) handle for post-polymerization crosslinking (e.g., with glutaraldehyde) or bioconjugation.

Mechanism of Action: Oxidative Ladder Polymerization

Unlike free-radical polymerization of methacrylates, the initiation of this molecule involves the oxidation of the amine groups to generate cation radicals. These radicals couple to form dimers, which then cyclize.

Pathway Diagram

OxidativePolymerization Monomer Monomer (N-Hydroxyethyl-OPD) Oxidation Initiation (Oxidation -e⁻) Monomer->Oxidation APS or +0.6V Radical Cation Radical Species Oxidation->Radical Dimer Dimerization (Head-to-Tail) Radical->Dimer Coupling Cyclization Intramolecular Cyclization Dimer->Cyclization -2H⁺ Polymer Ladder Polymer (Phenazine Structure) Cyclization->Polymer Chain Growth

Caption: Mechanism of oxidative polymerization leading to a conductive phenazine-ladder structure.

Application Note 1: Electropolymerization for Biosensor Fabrication

Context: This is the "Gold Standard" method for creating interference-free biosensors. The polymer film is grown directly onto the electrode surface (Pt, Au, or Glassy Carbon), entrapping enzymes in the process.

Materials Required
ComponentGrade/SpecificationRole
Monomer 2-[(2-Aminophenyl)amino]ethanol HCl (>98%)Polymer precursor
Electrolyte Phosphate Buffered Saline (PBS), pH 7.0Conductivity & pH control
Enzyme Glucose Oxidase (GOx) (Optional)Biocatalyst for entrapment
Electrode Platinum (Pt) or Glassy Carbon (GCE)Working electrode
Reference Ag/AgCl (saturated KCl)Reference potential
Protocol: Cyclic Voltammetry (CV) Deposition
  • Surface Preparation:

    • Polish the Working Electrode (WE) with 0.05 µm alumina slurry.

    • Sonicate in ethanol and deionized water (5 mins each) to remove debris.

    • Critical Step: Electrochemically clean the electrode by cycling in 0.5 M H₂SO₄ (-0.2 V to +1.5 V) until a stable cyclic voltammogram is obtained.

  • Solution Preparation:

    • Prepare 5 mM of 2-[(2-Aminophenyl)amino]ethanol HCl in 0.1 M PBS (pH 7.0) .

    • Note: If entrapping enzymes, add Glucose Oxidase (500 U/mL) to this solution immediately before use. The monomer is air-sensitive; purge solution with N₂ for 10 mins.

  • Electropolymerization:

    • Set up the three-electrode cell (WE, Reference, Pt Wire Counter Electrode).

    • Apply Cyclic Voltammetry parameters:

      • Range: 0.0 V to +0.8 V (vs. Ag/AgCl).

      • Scan Rate: 50 mV/s.

      • Cycles: 10–20 cycles (Thickness is proportional to cycle count).

    • Observation: An irreversible oxidation peak will appear around +0.4 V to +0.6 V on the first scan. Subsequent scans will show current decrease, indicating the formation of a self-limiting, insulating film.

  • Post-Treatment:

    • Rinse the modified electrode gently with PBS to remove unpolymerized monomer.

    • Functionalization (Optional): Incubate in 1% Glutaraldehyde for 20 mins to crosslink the surface hydroxyl groups with the enzyme, enhancing stability.

Application Note 2: Chemical Oxidative Polymerization

Context: Used when bulk polymer powder is required for composite materials, metal scavenging, or ink formulations.

Materials Required
ComponentSpecificationRole
Monomer 2-[(2-Aminophenyl)amino]ethanol HClMonomer
Oxidant Ammonium Persulfate (APS)Chemical Initiator
Solvent 1.0 M HClAcidic Medium (Protonation)
Quencher Acetone/MethanolPrecipitation
Protocol: Bulk Synthesis
  • Monomer Dissolution:

    • Dissolve 1.0 g of Monomer in 50 mL of 1.0 M HCl .

    • Cool the solution to 0–5°C in an ice bath. Reason: Low temperature prevents side reactions and linear branching, favoring the ladder structure.

  • Initiator Preparation:

    • Dissolve Stoichiometric equivalent (1:1 molar ratio) of APS in 10 mL of 1.0 M HCl.

  • Initiation & Reaction:

    • Add the APS solution dropwise to the monomer solution under vigorous magnetic stirring.

    • Visual Cue: The solution will darken rapidly (orange

      
       brown 
      
      
      
      dark purple/black).
    • Maintain stirring at 0–5°C for 6 hours . Allow to stand for another 18 hours at room temperature.

  • Isolation & Purification:

    • Filter the precipitate using a Büchner funnel.

    • Wash Sequence:

      • 1.0 M HCl (removes unreacted monomer).

      • Deionized Water (until filtrate is neutral).

      • Acetone (removes oligomers).

    • Dry the polymer in a vacuum oven at 60°C for 24 hours.

Characterization & Quality Control

To validate the successful polymerization and retention of the hydroxyethyl group:

TechniqueExpected FeatureInterpretation
FTIR Peak at ~3400 cm⁻¹Presence of -OH and -NH groups (broad).
FTIR Peaks at ~1630 cm⁻¹, ~1500 cm⁻¹C=N and C=C stretching of the phenazine ring.
UV-Vis Absorption at ~420–450 nm

transition of the phenazine backbone.
Cyclic Voltammetry Redox peaks at ~0.2 V (in acid)Electroactivity of the polymer film.

Troubleshooting & Safety

Common Issues
  • Issue: Polymer film peels off the electrode.

    • Cause: Poor surface cleaning or scanning too fast (>100 mV/s).

    • Fix: Polish electrode thoroughly; use a lower scan rate to allow ordered deposition.

  • Issue: Low conductivity of bulk powder.

    • Cause: Over-oxidation or high pH during synthesis.

    • Fix: Ensure reaction temp is <5°C and maintain pH < 1 (using 1 M HCl).

Safety (MSDS Highlights)
  • Toxicity: Phenylenediamines are potential sensitizers and suspected carcinogens. Handle with nitrile gloves and work in a fume hood.

  • Incompatibility: Avoid contact with strong oxidizing agents (outside of controlled polymerization) as it may cause exothermic reactions.

References

  • MDPI. (2007). Modifications of Poly(o-phenylenediamine) Permselective Layer on Pt-Ir for Biosensor Application in Neurochemical Monitoring. Sensors.[1][2][3][4][5] Link

  • Royal Society of Chemistry. (2014). Conjugated polymer nanoparticle-enhanced molecularly imprinted poly(o-phenylenediamine) electrochemical sensors.[3] Journal of Materials Chemistry A. Link

  • ResearchGate. (2008). Poly(o-phenylenediamine) electrosynthesized in the absence of added background electrolyte provides a new permselectivity benchmark.[5] Electrochemistry Communications.[5] Link

  • Sigma-Aldrich. 2-[(2-Aminophenyl)amino]ethanol hydrochloride Product Information.Link

  • International Journal of Electrochemical Science. (2021). Poly-ortho-phenylenediamine Modified Pt/Ir Microelectrode as Impedimetric Biosensor.[4]Link

Sources

Application Note: Optimizing Reaction Conditions for Amino-Ethanol Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amino-ethanol derivatives (1,2-aminoalcohols) are privileged scaffolds in pharmaceutical chemistry, serving as precursors for


-blockers, sphingosine derivatives, and chiral auxiliaries (e.g., Evans auxiliaries). However, their dual nucleophilic nature (amine vs. hydroxyl) presents significant synthetic challenges regarding chemoselectivity and racemization. This Application Note provides optimized protocols for chemoselective N-functionalization  and oxazolidinone cyclization , leveraging thermodynamic control and green solvent selection to maximize yield and stereochemical integrity.

Introduction: The Chemoselectivity Paradox

The core challenge in functionalizing amino-ethanols lies in the competing nucleophilicity of the nitrogen (amine) and oxygen (hydroxyl) atoms.

  • Kinetic Control: Under neutral conditions, the amine is more nucleophilic (

    
     of conjugate acid 
    
    
    
    9-10) than the hydroxyl, favoring N-alkylation/acylation.
  • Thermodynamic Control: In the presence of strong bases (e.g., NaH) or specific Lewis acids, the alkoxide becomes a potent nucleophile, leading to O-alkylation or competitive side reactions.

This guide focuses on two critical transformations:

  • Selective N-Alkylation: Avoiding over-alkylation (quaternization) and O-alkylation.

  • Cyclization: Efficient formation of 2-oxazolidinones using safer carbonyl sources.

Module 1: Chemoselective N-Alkylation

Mechanistic Insight & Optimization Strategy

Direct alkylation with alkyl halides often leads to mixtures of mono-, di-, and tri-alkylated products. To optimize for mono-N-alkylation , we utilize the "Borrowing Hydrogen" (BH) methodology or controlled


 optimization.

Optimization Parameters:

  • Base Selection: Inorganic bases (K₂CO₃, Cs₂CO₃) are preferred over strong alkoxides to prevent O-alkylation.

  • Solvent Effects: Polar aprotic solvents (DMF, NMP) historically favor

    
    , but Acetonitrile (ACN)  or 2-Methyltetrahydrofuran (2-MeTHF)  offer superior "green" profiles and easier workup.
    
Protocol: Controlled N-Alkylation

Objective: Mono-alkylation of (S)-Phenylglycinol (Model Substrate).

Reagents:

  • Substrate: (S)-Phenylglycinol (1.0 equiv)

  • Electrophile: Benzyl bromide (1.05 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.2 equiv)

  • Solvent: Acetonitrile (ACN) [0.2 M]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with (S)-Phenylglycinol and Cs₂CO₃. Purge with N₂.

  • Solvation: Add anhydrous ACN. Stir at 0°C for 15 minutes. Cooling suppresses rapid bis-alkylation.

  • Addition: Add Benzyl bromide dropwise over 30 minutes via syringe pump.

    • Critical Parameter: Concentration of the electrophile must remain low relative to the amine to favor mono-alkylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.

  • Quench: Filter off inorganic solids. Concentrate filtrate.

  • Purification: Flash chromatography (EtOAc/Hexanes).

Data: Solvent Screening for Selectivity Table 1: Effect of Solvent on N- vs. O-Selectivity

SolventDielectric Constant (

)
Yield (Mono-N)O-Alkylated ByproductGreen Score*
DMF 36.782%8%Low
Acetonitrile 37.591% < 2%Medium
2-MeTHF 6.9778%< 1%High
Toluene 2.3845%0%High

*Green Score based on CHEM21 solvent selection guide.

Module 2: Cyclization to 2-Oxazolidinones

The Challenge of Carbonylation

2-Oxazolidinones are cyclic carbamates essential for chiral auxiliaries. Historically, Phosgene was used, but it poses severe safety risks. 1,1'-Carbonyldiimidazole (CDI) is the industry-standard solid alternative, though moisture sensitivity requires strict protocol adherence.

Protocol: CDI-Mediated Cyclization

Objective: Cyclization of N-Benzyl-amino-ethanol to N-Benzyl-2-oxazolidinone.

Reagents:

  • Substrate: N-Benzyl-amino-ethanol (1.0 equiv)

  • Reagent: CDI (1.2 equiv)

  • Catalyst: DMAP (0.1 equiv) - Accelerates acyl transfer.

  • Solvent: THF or 2-MeTHF (Anhydrous).

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate in anhydrous THF (0.5 M) under N₂ atmosphere.

  • Activation: Add CDI in three equal portions over 30 minutes at 0°C.

    • Why? CDI reaction is exothermic and releases CO₂ gas. Portion-wise addition prevents pressure buildup and thermal runaway.

  • Cyclization: Add DMAP. Heat the reaction to reflux (66°C) for 2 hours.

    • Mechanism:[1][2][3] The intermediate imidazole-carbamate requires heat to displace the second imidazole via the hydroxyl group (intramolecular attack).

  • Workup (Imidazole Removal):

    • Cool to RT.

    • Wash with 1M HCl (removes imidazole and DMAP).

    • Wash with Saturated NaHCO₃.

    • Dry over MgSO₄ and concentrate.

Visualization: Reaction Logic & Workflow

The following diagram illustrates the decision matrix for optimizing amino-ethanol derivatives, distinguishing between kinetic N-alkylation and thermodynamic cyclization pathways.

AminoEthanolOptimization Start Amino-Ethanol Substrate Condition1 Condition A: Weak Base (Cs2CO3) Polar Aprotic (ACN) Start->Condition1 Electrophile (R-X) Condition2 Condition B: Strong Base (NaH) High Temp Start->Condition2 Electrophile (R-X) Condition3 Condition C: CDI or Phosgene eq. Reflux Start->Condition3 Carbonyl Source ProductN N-Alkylated Product (Kinetic Control) Condition1->ProductN High Selectivity ProductO O-Alkylated Product (Thermodynamic Control) Condition2->ProductO Promotes Alkoxide ProductCyc 2-Oxazolidinone (Cyclic Carbamate) Condition3->ProductCyc Intramolecular Cyclization ProductN->Condition3 Secondary Step

Figure 1: Decision matrix for chemoselective functionalization of amino-ethanols.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Bis-alkylation Excess electrophile or high temp.Use syringe pump addition; lower temp to 0°C; use bulky protecting groups (e.g., Trityl).
Racemization High base concentration or

pathway.
Switch to "soft" bases (K₂CO₃); avoid benzylic halides if possible; maintain T < 40°C during alkylation.
Incomplete Cyclization Wet solvent (hydrolysis of CDI).Ensure THF is <50 ppm H₂O; increase CDI to 1.5 equiv; verify CO₂ evolution stops.

References

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[4][5] Advanced Synthesis & Catalysis. Link

  • Pacheco, M. C., & Gouverneur, V. (2005). "Valuable Amino-Ethanol Derivatives via Gold-Catalyzed Synthesis." Organic Letters. Link

  • Ghosh, A. K., et al. (2013).[6] "Synthesis of 2-Oxazolidinones from Amino Alcohols." Tetrahedron Letters. Link

  • Prat, D., et al. (2014). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. Link

  • Constable, D. J., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry. Link

Sources

Methods for recrystallization of 2-[(2-Aminophenyl)amino]ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of 2-[(2-Aminophenyl)amino]ethanol Hydrochloride

Executive Summary

This guide details the purification of 2-[(2-Aminophenyl)amino]ethanol hydrochloride (CAS: 854221-90-2), a critical intermediate in the synthesis of heterocyclic pharmaceuticals and oxidative dye precursors. Unlike simple amine salts, this compound presents unique challenges due to the oxidative instability of the o-phenylenediamine core and the high aqueous solubility conferred by the hydroxyethyl moiety.

This protocol departs from standard recrystallization methods by integrating reductive stabilization (using sodium dithionite) and common-ion effect crystallization (using concentrated HCl) to maximize yield and prevent the formation of colored phenazine impurities.

Chemical Context & Solubility Logic

To design an effective recrystallization, we must exploit the specific physicochemical properties of the target molecule.

PropertyValue/DescriptionImplication for Protocol
Structure o-Phenylenediamine core w/ hydroxyethyl tailProne to rapid oxidation (browning) in air.
Solubility High in Water; Moderate in EtOH; Low in AcetoneWater is the solvent of choice; Ethanol is the anti-solvent.
Salt Form Mono/DihydrochlorideSolubility decreases significantly in high [Cl⁻] environments (Common Ion Effect).
Impurities Oxidative oligomers (Azophenines), IsomersRequires activated carbon and reducing agents to remove.

The Solvent Strategy: We utilize a Water-HCl-Ethanol system.

  • Water: Dissolves the salt at high temperatures.

  • HCl (aq): Suppresses hydrolysis and utilizes the common ion effect to force precipitation upon cooling.

  • Ethanol: Acts as a co-solvent to reduce the dielectric constant during the cooling phase, improving yield without oiling out.

Strategic Protocol: Reductive Acidic Recrystallization

Safety Warning: o-Phenylenediamines are potential sensitizers and mild toxicants. All operations must be performed in a fume hood. Wear nitrile gloves and safety goggles.

Materials Required
  • Crude Material: 2-[(2-Aminophenyl)amino]ethanol hydrochloride.[1][2][3]

  • Solvent A: Deionized Water (degassed).

  • Solvent B: Concentrated Hydrochloric Acid (37%).

  • Anti-Solvent: Ethanol (absolute, cold).

  • Additives: Sodium Dithionite (Na₂S₂O₄), Activated Carbon (Darco G-60 or equivalent).

  • Gas: Nitrogen or Argon source.

Step-by-Step Methodology

Step 1: Inert Dissolution

  • Purge a round-bottom flask with Nitrogen for 5 minutes.

  • Add 10.0 g of crude 2-[(2-Aminophenyl)amino]ethanol hydrochloride.

  • Add 30 mL of degassed water.

  • Add 0.5 g of Sodium Dithionite (Na₂S₂O₄). Author's Note: This reducing agent is critical to reverse early-stage oxidation and maintain a white/off-white product color.

  • Heat the mixture to 75–80°C with gentle stirring. Do not boil vigorously.

Step 2: Acidification & Decolorization

  • Once dissolved, check the solution color.[4] It should be pale yellow or colorless.[4][5] If dark, add 1.0 g of Activated Carbon.

  • Stir at 80°C for 10 minutes.

  • Critical Step: While hot, slowly add 5 mL of Concentrated HCl.

    • Mechanism:[6][7] This ensures the salt is fully protonated and prepares the solution for the common ion effect.

Step 3: Hot Filtration

  • Prepare a pre-heated Buchner funnel with a Celite pad (to catch fine carbon particles).

  • Filter the hot solution rapidly into a clean suction flask.

  • Optional: Rinse the filter cake with 5 mL of hot dilute HCl (1M).

Step 4: Controlled Crystallization

  • Transfer the filtrate to a clean beaker.

  • Add 5–10 mL of Concentrated HCl slowly to the hot filtrate. You may see immediate turbidity.

  • Allow the solution to cool slowly to room temperature (approx. 25°C) over 30 minutes. Do not shock cool yet, or oiling may occur.

  • Once at room temperature, add 20 mL of cold Ethanol dropwise with stirring.

  • Place the vessel in an ice-salt bath (0–5°C) for 1 hour to complete crystallization.

Step 5: Isolation

  • Filter the white crystalline solid using vacuum filtration.[4]

  • Wash 1: 10 mL of cold 1:1 Ethanol/HCl (dilute).

  • Wash 2: 20 mL of cold Diethyl Ether (to remove residual water and aid drying).

  • Dry in a vacuum desiccator over P₂O₅ or NaOH pellets for 12 hours. Avoid oven drying above 60°C to prevent oxidation.

Process Visualization (Workflow)

The following diagram illustrates the logic flow and critical control points (CCPs) of the purification process.

RecrystallizationProcess Start Crude 2-[(2-Aminophenyl)amino]ethanol HCl Dissolution Dissolution (80°C) Solvent: Water + Na2S2O4 (Reductive Environment) Start->Dissolution N2 Purge CarbonTreat Decolorization Add Activated Carbon Dissolution->CarbonTreat If Colored HotFilter Hot Filtration Remove Carbon/Insolubles Dissolution->HotFilter If Clear CarbonTreat->HotFilter Acidify Acidification (Common Ion) Add Conc. HCl HotFilter->Acidify Filtrate Cooling Controlled Cooling RT -> 0°C Add Ethanol (Anti-solvent) Acidify->Cooling Slow Rate Isolate Isolation & Wash Filter -> Cold EtOH Wash -> Ether Wash Cooling->Isolate Crystallization Dry Vacuum Drying <60°C, Inert Atmosphere Isolate->Dry

Figure 1: Workflow for the reductive recrystallization of oxidative-sensitive amine salts.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product Oils Out Cooling too fast or insufficient salt formation.Re-heat to dissolve. Add more Ethanol slowly. Seed with pure crystal if available. Cool slower.
Product is Purple/Brown Oxidation occurred during heating.Increase Na₂S₂O₄ load. Ensure N₂ atmosphere. Check water degassing.
Low Yield High solubility in mother liquor.Increase volume of Conc. HCl added (Common Ion Effect). Lower final temp to -5°C.
Insoluble Matter Polymerized impurities.Ensure hot filtration uses Celite to trap fine polymers.

References

  • Organic Syntheses. "o-Phenylenediamine." Org.[4][8] Synth.1941 , Coll.[4] Vol. 1, 457.[9] (Foundational method for purification of phenylenediamine salts via reduction and acidification).

  • L'Oreal. "Process for the preparation of oxidation dye precursors." U.S. Patent 5,414,128. (Describes the handling and purification of N-(2-hydroxyethyl)-phenylenediamine derivatives).

  • Sigma-Aldrich. "2-[(2-Aminophenyl)amino]ethanol hydrochloride Product Information." (Confirming salt stoichiometry and storage conditions).

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.

Sources

Application of 2-[(2-Aminophenyl)amino]ethanol HCl in corrosion inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Corrosion Inhibition Profiling of 2-[(2-Aminophenyl)amino]ethanol HCl

Abstract

This guide details the experimental protocols for evaluating 2-[(2-Aminophenyl)amino]ethanol hydrochloride (CAS: 854221-90-2) as a high-efficacy mixed-type corrosion inhibitor for carbon steel in acidic media (1.0 M HCl / 0.5 M H₂SO₄).

The compound, structurally defined as N-(2-Hydroxyethyl)-o-phenylenediamine , leverages a multi-center adsorption mechanism involving a primary amine (-NH₂), a secondary amine (-NH-), a hydroxyl group (-OH), and a


-electron-rich aromatic ring. This unique architecture allows for robust film formation via both electrostatic interaction and coordinate covalent bonding. This document provides step-by-step methodologies for Gravimetric Analysis, Electrochemical Impedance Spectroscopy (EIS), and Potentiodynamic Polarization (PDP), ensuring reproducible calculation of inhibition efficiency (

).

Chemical Rationale & Mechanism

The efficacy of 2-[(2-Aminophenyl)amino]ethanol HCl stems from its ability to act as an interface blocker. In acidic solutions, the molecule exists in equilibrium between its protonated (cationic) and neutral forms.

  • Cationic Form: Adsorbs electrostatically onto the metal surface, which is negatively charged due to specific adsorption of acid anions (Cl⁻ or SO₄²⁻).

  • Neutral Form: Chemisorbs via the donation of lone pair electrons from N and O atoms and

    
    -electrons from the benzene ring into the empty d-orbitals of surface Iron (Fe) atoms.
    

Key Advantages:

  • HCl Salt Form: Significantly enhances solubility in aqueous acid compared to the free base phenylenediamine.

  • Mixed Inhibition: Simultaneously retards anodic dissolution (Fe

    
     Fe²⁺) and cathodic hydrogen evolution (2H⁺ + 2e⁻ 
    
    
    
    H₂).

Experimental Workflow

The following diagram illustrates the critical path for validating the inhibitor's performance.

G Start Compound Preparation (Stock Solution) Gravimetric Gravimetric Analysis (Weight Loss) Start->Gravimetric Range Finding Electrochem Electrochemical Suite (OCP, EIS, PDP) Start->Electrochem Mechanistic Study Analysis Data Synthesis (Isotherms & Efficiency) Gravimetric->Analysis CR & IE% Surface Surface Characterization (SEM/AFM/XPS) Electrochem->Surface Post-Immersion Electrochem->Analysis Rct, Icorr Surface->Analysis Morphology

Figure 1: Integrated workflow for corrosion inhibitor validation.

Detailed Protocols

Material Preparation
  • Stock Solution (10 mM): Dissolve precisely weighed 2-[(2-Aminophenyl)amino]ethanol HCl in the aggressive electrolyte (e.g., 1.0 M HCl). Sonicate for 5 minutes to ensure complete dissociation.

  • Test Series: Prepare serial dilutions (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mM) using the blank acid as the diluent.

  • Metal Specimen: Mild steel coupons (composition approx: Fe >99%, C 0.15%, Mn 0.6%).

    • Pre-treatment:[1] Abrade with SiC paper (grades 400 to 1200), degrease with acetone, wash with bidistilled water, and dry in warm air.

Gravimetric Analysis (Weight Loss)

This is the foundational "range-finding" experiment.

  • Weigh: Measure initial weight (

    
    ) of prepared coupons (
    
    
    
    0.1 mg).
  • Immerse: Suspend coupons in 100 mL of test solution (Blank vs. Inhibitor concentrations) using glass hooks.

  • Duration: Standard exposure is 24 hours at 303 K (30°C).

  • Terminate: Remove coupons, scrub gently with a bristle brush under running water to remove corrosion products, wash with acetone, dry, and re-weigh (

    
    ).
    

Calculations:

  • Corrosion Rate (

    
    ): 
    
    
    
    
    Where
    
    
    = area (cm²),
    
    
    = time (h),
    
    
    = density (g/cm³).
  • Inhibition Efficiency (

    
    ): 
    
    
    
    
Electrochemical Impedance Spectroscopy (EIS)

EIS reveals the kinetics of the electrochemical double layer and film resistance.

  • System: Three-electrode cell (WE: Steel, CE: Platinum foil, RE: Ag/AgCl or SCE).

  • OCP Stabilization: Immerse WE for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Parameters:

    • Frequency Range: 100 kHz to 10 mHz.[2]

    • Amplitude: 10 mV (rms) sinusoidal perturbation at OCP.

    • Points/Decade: 10.

  • Analysis: Fit data to a Randles Equivalent Circuit (

    
    ) or a Constant Phase Element (CPE) model if the Nyquist loop is depressed.
    

Data Output Table (Template):

Conc. (mM)

(

cm²)

(

F cm⁻²)

(%)
Blank25.4150.2-
1.0145.685.382.5
5.0320.142.192.0
10.0450.828.594.3

Note: Decrease in


 indicates successful replacement of water molecules by the organic inhibitor at the interface.
Potentiodynamic Polarization (PDP)

PDP determines the influence on anodic and cathodic reaction kinetics.

  • Scan Range:

    
    250 mV relative to OCP.
    
  • Scan Rate: 1.0 mV/s (quasi-stationary state).

  • Analysis: Perform Tafel extrapolation to determine Corrosion Current Density (

    
    ) and Corrosion Potential (
    
    
    
    ).

Interpretation Logic:

  • If shift in

    
     mV vs Blank 
    
    
    
    Anodic/Cathodic type.
  • If shift in

    
     mV vs Blank 
    
    
    
    Mixed-type inhibitor (Expected for this compound).

Mechanistic Analysis

To validate the adsorption mechanism, fit the surface coverage (


) data to the Langmuir Adsorption Isotherm :


  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Linearity:

    
     confirms monolayer adsorption.
    
  • Thermodynamics: Calculate Gibbs Free Energy of Adsorption (

    
    ):
    
    
    
    

Thresholds:

  • 
     kJ/mol: Physisorption (Electrostatic).
    
  • 
     kJ/mol: Chemisorption (Covalent bonding).
    
  • Expected Value: -30 to -35 kJ/mol (Comprehensive Mixed Adsorption).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Solubility High salt concentration or cold electrolyte.Sonicate at 40°C; Ensure HCl concentration is sufficient (protonation aids solubility).
Noisy EIS Data Unstable OCP or external interference.Use a Faraday cage; Increase OCP stabilization time to 60 mins.
Low Efficiency Competitive adsorption with Cl⁻ ions.Increase inhibitor concentration; Check if temperature is degrading the film (perform Temp-Kinetic study).

References

  • ASTM G31-72 , "Standard Practice for Laboratory Immersion Corrosion Testing of Metals," ASTM International. Link

  • ASTM G106-89 , "Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements," ASTM International. Link

  • Obot, I. B., et al. (2019). "2-(2-aminoethylamino)ethanol as a corrosion inhibitor for mild steel in 1 M HCl: Experimental and theoretical studies." Journal of Molecular Liquids. (Provides comparative baseline for amino-alcohol inhibitors).
  • Ostovari, A., et al. (2009). "Corrosion inhibition of mild steel in 1M HCl solution by various surfactants: The role of molecular structure." Corrosion Science. Link

  • Sigma-Aldrich. "Product Specification: 2-[(2-Aminophenyl)amino]ethanol hydrochloride." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-[(2-Aminophenyl)amino]ethanol HCl Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Yield Improvement & Reaction Stability Reagent Code: 2-APAE-HCl (Also known as N-(2-Hydroxyethyl)-o-phenylenediamine HCl) CAS: 4926-58-3 / 854221-90-2[1]

Executive Summary: The "Dual-Personality" Reagent

Researchers often encounter low yields with 2-[(2-Aminophenyl)amino]ethanol HCl not because of the reaction chemistry itself, but due to a misunderstanding of its physical state.[1]

  • The Salt Trap: As a hydrochloride salt, the molecule is stable but nucleophilically dormant. The amine nitrogens are protonated (

    
    ), rendering them incapable of attacking electrophiles (aldehydes, carboxylic acids, etc.) until liberated.[1]
    
  • The Oxidation Time-Bomb: Once neutralized (free-based), the electron-rich diamine core becomes highly susceptible to oxidative polymerization, turning reaction mixtures into intractable black tars (phenazine oligomers).[1]

This guide provides the protocols to navigate the narrow window between activation (neutralization) and degradation (oxidation).[1]

Module 1: Critical Troubleshooting Guides

Issue A: "My reaction mixture turned black/dark purple immediately."

Diagnosis: Rapid oxidative polymerization (formation of azobenzene or phenazine dyes). Root Cause: The free base was exposed to atmospheric oxygen or trace metal ions (Fe, Cu) in the solvent.[1] Solution:

  • The "Degas-First" Rule: Never add the base (to neutralize the HCl) until the solvent is fully degassed.

  • Chelation: Add 0.1% EDTA or use high-grade solvents to sequester trace metals that catalyze oxidation.

  • Antioxidant Buffer: For aqueous workups, add Sodium Metabisulfite (

    
    ) to the quench solution.[1]
    
Issue B: "I see starting material remaining even after reflux."

Diagnosis: Incomplete salt neutralization ("The Salt Trap"). Root Cause: The base used was too weak or the solvent system didn't allow the inorganic base to interact with the organic salt. Solution:

  • Solvent Choice: If using inorganic bases (

    
    , NaOH), you must use a solvent that dissolves them (Water, MeOH, EtOH) or use a Phase Transfer Catalyst (TBAB).[1]
    
  • The "Solubility Switch": The HCl salt is water-soluble; the free base is organic-soluble. If your reaction is in DCM/Toluene but you used solid carbonate without phase transfer, the salt remains in the solid phase, unreacted.[1]

Issue C: "The product is an oil/gum that won't crystallize."

Diagnosis: Polarity mismatch due to the hydroxyethyl tail. Root Cause: Unlike standard phenylenediamines, the hydroxyethyl group significantly increases polarity and hydrogen bonding capability, preventing easy crystallization from non-polar solvents.[1] Solution:

  • Trituration: Do not rely on simple cooling. Triturate the oil with cold Diethyl Ether or MTBE to induce precipitation.

  • Drying: The hydroxyethyl group is hygroscopic. Ensure the oil is dried under high vacuum (<1 mbar) with mild heat (40°C) to remove trace water that acts as a plasticizer.[1]

Module 2: Visualizing the Workflow

Diagram 1: The Yield Optimization Decision Tree

YieldOptimization start Start: Low Yield Detected check_color Check Reaction Color start->check_color black_tar Dark Black/Purple? check_color->black_tar Yes remains_clear Remains Clear/Brown? check_color->remains_clear No ox_issue Issue: Oxidative Polymerization black_tar->ox_issue check_tlc Check TLC/LCMS remains_clear->check_tlc sol_ox Action: Degas Solvents + N2 Purge ox_issue->sol_ox salt_issue Issue: Incomplete Neutralization sol_salt Action: Check Base Strength & Solubility salt_issue->sol_salt switch_base Action: Switch to Organic Base (TEA/DIPEA) or add Phase Transfer Cat. sol_salt->switch_base sm_remains SM Remains? check_tlc->sm_remains sm_remains->salt_issue

Caption: Diagnostic flow for identifying whether yield loss is due to chemical degradation (oxidation) or physical kinetic barriers (salt neutralization).

Module 3: Standardized Protocols

Protocol A: The "In-Situ" Activation (Recommended)

Best for reactions in organic solvents (DCM, THF, DMF).[1]

Rationale: Pre-free-basing exposes the unstable diamine to air during isolation. Generating the free base inside the reaction vessel under inert gas minimizes oxidation.

  • Setup: Flame-dry a 2-neck round bottom flask. Cool to room temperature under a stream of Nitrogen (

    
    ).
    
  • Charge: Add 2-APAE-HCl (1.0 equiv) and the reaction solvent (e.g., DMF or MeOH).

    • Note: The salt may not dissolve completely yet.

  • Degas: Bubble

    
     directly into the solvent for 15 minutes.
    
  • Neutralization: Add Triethylamine (TEA) or DIPEA (1.1 to 1.2 equiv) via syringe.[1]

    • Observation: You will likely see the suspension clear up (as the organic-soluble free base forms) or a fine white precipitate form (TEA·HCl salt).

  • Reaction: Only after this 15-minute activation period, add your electrophile (aldehyde, acid chloride, etc.).[1]

Protocol B: Handling the "Sticky" Workup

Best for isolating polar benzimidazole/quinoxaline derivatives.

Rationale: The hydroxyethyl tail makes extraction into non-polar solvents (Hexane/Ether) difficult.

  • Quench: Stop reaction with saturated

    
    .
    
  • Extraction: Do NOT use Diethyl Ether. Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) containing 5% Methanol.[1]

    • Tip: The 5% MeOH helps pull the polar hydroxyethyl product into the organic layer.

  • Wash: Wash organic layer with Brine (

    
    ).
    
    • Critical: If an emulsion forms (common with this surfactant-like molecule), add a small amount of solid NaCl directly to the separatory funnel to break it.[1]

  • Purification: When running column chromatography, pretreat the silica gel with 1% Triethylamine in the eluent to prevent the amine product from streaking/sticking to the acidic silica.

Module 4: Comparative Data

Table 1: Base Selection Guide for 2-APAE-HCl
Base TypeExamplesCompatibilityProsCons
Organic (Tertiary Amines) TEA, DIPEA, NMMHigh (DCM, THF, DMF)Homogeneous reaction; easy workup; no water needed.[1]TEA·HCl salt can precipitate and clog flow systems.
Inorganic Carbonates

,

Low (needs polar solvent)Cheap; easy to filter off.[1]Poor Yield Risk: Insoluble in organics. Requires DMF or Phase Transfer Catalyst.
Inorganic Hydroxides NaOH, KOHMedium (Water/EtOH)Fast neutralization.[1]Side Reaction Risk: Can hydrolyze sensitive esters/amides in the electrophile.
Acetates NaOAcHigh (Acetic Acid/EtOH)Mild; buffers the reaction.Weak base; may not fully liberate the amine if the reaction generates strong acid.

Module 5: Mechanistic Insight

Diagram 2: The Competition Pathway

The 2-[(2-Aminophenyl)amino]ethanol molecule has two nucleophilic sites: the primary amine (


) and the secondary amine (

).[1] In cyclization reactions (e.g., forming benzimidazoles), the sequence of attack matters.[1]

ReactionPathway HCl_Salt HCl Salt Form (Inactive) Free_Base Free Base (Active Nucleophile) HCl_Salt->Free_Base + Base (TEA/NaOH) Imine Intermediate Imine (Schiff Base) Free_Base->Imine Primary -NH2 Attack Oxidized Side Product: Phenazine/Tar Free_Base->Oxidized + O2 (Air) Aldehyde + Aldehyde (R-CHO) Cyclized Final Product (Benzimidazole) Imine->Cyclized Ring Closure (Secondary -NH Attack)

Caption: The critical path requires base liberation first. Note that oxidation is a constant competing pathway for the free base.

FAQ: Frequently Asked Questions

Q: Can I store the free base if I neutralize a large batch? A: No. The free base is significantly less stable than the HCl salt. It will darken and degrade within hours at room temperature. Always neutralize in situ or immediately before use. If storage is absolute necessary, store under Argon at -20°C in the dark.

Q: My product has a persistent red color. Is it pure? A: Likely not. The red color usually indicates trace azobenzene or phenazine impurities (oxidation products). These are highly colored, so even <1% impurity looks significant.[1] A quick filtration through a short pad of activated charcoal or silica usually removes these high-molecular-weight colored impurities.

Q: Does the hydroxyethyl group interfere with cyclization? A: Generally, no. While it is bulkier than a proton, the formation of 5-membered rings (benzimidazoles) or 6-membered rings (quinoxalines) is thermodynamically favored.[1] However, the hydroxyl group can participate if you use harsh dehydrating agents (like


), potentially leading to chlorinated side chains (

).[1]

References

  • BenchChem Technical Support. (2025).[2] Technical Support Center: o-Phenylenediamine (OPD) Synthesis & Oxidation Prevention.[2] Retrieved from 2[1]

  • Santa Cruz Biotechnology. (2025). 2-[(2-aminophenyl)amino]ethanol hydrochloride Product Data. Retrieved from 3[1]

  • Sun, Y., & Gao, K. (2023).[1][4] Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2.[4] Journal of Organic Chemistry.[4] Retrieved from 4[1][5][6][7][8]

  • PubChem. (2025).[5] 2-[(Phenylmethyl)amino]ethanol hydrochloride Compound Summary. (Used for structural analogy and physical property verification).[1] Retrieved from 5[1][5]

Sources

Troubleshooting solubility issues with 2-[(2-Aminophenyl)amino]ethanol HCl

[1][2]

Part 1: The Solubility Architecture

Before troubleshooting, you must understand the "Personality" of this molecule.[2][3] It is an HCl salt of an aromatic diamine .[2][3] Its behavior is dictated by the competition between its ionic nature and its redox potential.[2][3]

Solvent Compatibility Matrix
SolventSolubility RatingStability RatingUsage Recommendation
Water (Degassed) High (>50 mg/mL)Low (Minutes to Hours)Acute Use Only. Use immediately.[1][2][3] Add antioxidant (e.g., Ascorbic Acid) to prevent browning.[2][3]
DMSO High (>100 mg/mL)High (Weeks at -20°C)Primary Stock Solvent. Best for freezing and long-term storage.[1][2][3]
Ethanol/Methanol ModerateModerateGood for synthesis workups, but less ideal for biological stock due to evaporation.[2][3]
PBS (pH 7.4) Variable (Risk of Ppt)LowAvoid for Stock. Only use for final dilution.[3] Risk of "pH Shock" precipitation.[2][3]
DCM / Hexane InsolubleN/ADo Not Use. The HCl salt is too polar.[2][3]

Part 2: Troubleshooting Guides (Q&A)

Scenario A: "I added the compound to water/buffer, and it turned purple/brown almost immediately."

Diagnosis: Oxidative Polymerization. This is not a solubility issue; it is a chemical reaction.[2][3] o-Phenylenediamine derivatives are highly susceptible to oxidation by atmospheric oxygen, forming colored species (often phenazine-like oligomers or azo compounds).[1][2][3] This reaction is accelerated by:

  • Neutral/Alkaline pH.[2][3]

  • Light exposure.[2][3]

  • Trace metal ions (Iron/Copper).[2][3]

The Fix:

  • Acidify: Keep stock solutions slightly acidic (pH 4–5). Oxidation is slower in acidic conditions because the lone pair electrons on the nitrogen are protonated and less available for radical formation.[2][3]

  • De-gas: Use water that has been purged with Nitrogen or Argon.[2][3]

  • Add Antioxidants: If your assay permits, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous solvent before adding the compound.[2][3]

Scenario B: "My stock solution was clear, but it precipitated when I diluted it into PBS (pH 7.4)."

Diagnosis: The "pH Shock" (Free Base Crash-Out). You are starting with the HCl salt (ionic, hydrophilic).[2][3] When you dilute into PBS (pH 7.4), the buffer neutralizes the HCl.[2][3]

  • The pKa of the first amine in o-phenylenediamine derivatives is typically around 4.5 .[2][3]

  • At pH 7.4, the molecule deprotonates to become the neutral free base .[2][3]

  • The neutral free base is significantly less soluble in water than the HCl salt, causing it to crash out as a fine precipitate.[2][3]

The Fix:

  • Pre-dissolve in DMSO: Make a concentrated stock (e.g., 100 mM) in DMSO.

  • Rapid Dispersion: When adding the DMSO stock to PBS, vortex immediately to prevent local high concentrations.

  • Limit Concentration: Ensure your final concentration in PBS is below the solubility limit of the free base (often < 1 mM), not the salt.[2][3]

Scenario C: "It won't dissolve in my organic solvent (DCM/Chloroform)."

Diagnosis: Ionic Incompatibility. You are using the Hydrochloride salt.[2][3] Salts generally do not dissolve in non-polar chlorinated solvents.[2][3]

The Fix:

  • Switch Solvent: Use Methanol or DMSO.

  • Free Base Conversion: If you must use DCM (e.g., for a reaction), you must first convert the salt to the free base by washing with a basic aqueous solution (Sodium Bicarbonate) and extracting into the organic layer.[2][3]

Part 3: Visualized Workflows

Workflow 1: Solubility Decision Tree

Use this logic flow to select the correct solvent system and avoid precipitation.[3]

SolubilityLogicStartStart: 2-[(2-Aminophenyl)amino]ethanol HClGoalWhat is your goal?Start->GoalStockMake Long-term StockGoal->StockAssayImmediate Assay (Aqueous)Goal->AssayDMSODissolve in DMSO(Store at -20°C)Stock->DMSOWaterChoiceCheck pH RequirementAssay->WaterChoiceAcidicAcidic (pH < 5)WaterChoice->AcidicNeutralNeutral (pH > 7)WaterChoice->NeutralDirectWaterDissolve in Degassed Water+ 0.1% Ascorbic AcidAcidic->DirectWaterPrecipRiskRISK: Free Base Precipitation& Rapid OxidationNeutral->PrecipRiskMitigationProtocol:1. Dissolve in DMSO first2. Dilute < 1mM3. Use within 30 minsPrecipRisk->Mitigation

Figure 1: Decision tree for solvent selection based on experimental intent and pH constraints.[1][2][3]

Workflow 2: The Oxidation Mechanism (Why it turns brown)

Understanding the degradation pathway allows you to block it effectively.[1][3]

OxidationPathCompoundReactant:o-Phenylenediamine deriv.RadicalIntermediate:Semiquinone RadicalCompound->Radical -e- (Oxidation)ProductProduct:Phenazine/Oligomers(BROWN/PURPLE)Radical->Product PolymerizationOxygenOxygen (Air)Oxygen->RadicalPromotespHHigh pH (>7)pH->RadicalAcceleratesAntioxAntioxidants(Ascorbic Acid)Antiox->RadicalBLOCKS

Figure 2: The oxidative degradation pathway.[1][2] Blocking the radical formation step with antioxidants or low pH is critical for stability.[2]

Part 4: Validated Preparation Protocol

Objective: Prepare a stable 100 mM Stock Solution.

  • Weighing: Weigh the HCl salt in a low-humidity environment (the salt can be hygroscopic).

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[2][3]

    • Why? DMSO prevents proton exchange and stabilizes the molecule against immediate oxidation compared to water.[2][3]

  • Dissolution: Vortex until completely dissolved. The solution should be clear to pale yellow.[2][3]

    • Warning: If the powder is dark brown before dissolving, the solid has already degraded.[2][3] Discard it.

  • Storage: Aliquot into amber vials (light protection) and store at -20°C or -80°C.

    • Shelf Life: ~3-6 months in DMSO at -20°C.[1][2][3]

  • Usage: Thaw completely at room temperature before opening the vial to prevent water condensation (which induces degradation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4926-58-3, 2-[(2-Aminophenyl)amino]ethanol hydrochloride. Retrieved from [Link][1][3]

  • European Commission (2010). Scientific Committee on Consumer Safety (SCCS) Opinion on N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate. (Note: Mechanistic reference for phenylenediamine oxidation and solubility properties). Retrieved from [Link]

  • Organic Chemistry Data. pKa Values of Anilines and Phenylenediamines. Retrieved from [Link][1][3]

Removing impurities from commercial 2-[(2-Aminophenyl)amino]ethanol HCl samples

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-[(2-Aminophenyl)amino]ethanol Hydrochloride CAS: 4926-58-3 Common Issues: Discoloration (oxidation), Oiling out, Hygroscopicity

Diagnostic & Assessment: The Triage

Before initiating any purification protocol, assess the physical state of your material. Commercial samples of aniline derivatives often degrade due to air oxidation or improper storage. Use this table to determine the necessary intervention.

Symptom Probable Cause Recommended Protocol
Dark Brown / Purple Color Oxidation of the o-phenylenediamine moiety (formation of quinonoid/azo species).Protocol B (Activated Carbon) followed by Protocol A .
Sticky / Clumped Solid Hygroscopic water absorption (hydrochloride salts are hygroscopic).Protocol A (Recrystallization) with thorough drying.[1]
Low Melting Point (<180°C) Presence of unreacted starting materials or solvent inclusions.Protocol A (Recrystallization).
Insoluble Particulates Inorganic salts or polymer residues.Hot Filtration (Step 3 in Protocol A).[2][3]

Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Objective: Remove soluble organic impurities and restore crystal lattice integrity. Solvent System: Ethanol (95%) / Water. Rationale: The hydrochloride salt is highly soluble in water but sparingly soluble in cold ethanol. A mixed-solvent system leverages this gradient for optimal recovery.

Step-by-Step Methodology:

  • Dissolution:

    • Place 10 g of crude 2-[(2-Aminophenyl)amino]ethanol HCl in a 250 mL Erlenmeyer flask.

    • Add 50 mL of absolute ethanol .

    • Heat the mixture to a gentle boil (approx. 78°C) using a water bath or heating block. Do not use an open flame.

    • If the solid does not dissolve completely, add deionized water dropwise (approx. 0.5 mL at a time) through the top of the condenser until the solution becomes clear.

    • Note: If colored impurities are present, proceed immediately to Protocol B before cooling.

  • Hot Filtration (Crucial for Insolubles):

    • While the solution is still near boiling, filter it through a pre-warmed fluted filter paper or a sintered glass funnel. This removes dust, polymers, or inorganic salts.

  • Crystallization:

    • Remove the flask from heat and cover it with a watch glass.

    • Allow the solution to cool to room temperature slowly (over 1–2 hours). Rapid cooling traps impurities inside the crystal lattice.

    • Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Collect crystals via vacuum filtration using a Buchner funnel.[2]

    • Wash: Rinse the filter cake with 2 × 10 mL of ice-cold ethanol . Do not use water for the wash, as it will dissolve your product.

  • Drying:

    • Dry the solid in a vacuum oven at 40°C for 4 hours, preferably over

      
       or silica gel, as the salt is hygroscopic.
      
Protocol B: Activated Carbon Treatment (For Color Removal)

Objective: Remove oxidized aniline contaminants (chromophores) that cause darkening. Pre-requisite: Perform this during the dissolution step of Protocol A.

  • Addition: Once the crude material is fully dissolved in the hot solvent (Step 1 of Protocol A), remove the heat source for 1 minute to stop boiling.

  • Dosing: Add Activated Carbon (powdered, acid-washed) equivalent to 1–3% of the sample weight (e.g., 0.1 g carbon for 10 g sample).

    • Warning: Adding powder to a boiling solution can cause flash boiling/bumping. Always cool slightly first.

  • Adsorption: Re-heat to boiling and stir for 5–10 minutes.

  • Filtration: Perform the Hot Filtration (Step 2 of Protocol A) strictly using a bed of Celite (diatomaceous earth) to trap the fine carbon particles.

  • Proceed: Continue with Crystallization (Step 3 of Protocol A).

Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying this specific compound.

PurificationWorkflow Start Crude Sample Assessment ColorCheck Is the sample Dark Brown/Purple? Start->ColorCheck SolubilityCheck Does it fully dissolve in hot Ethanol? ColorCheck->SolubilityCheck No (Off-white) ColorCheck->SolubilityCheck Yes AddCarbon Add Activated Carbon (1-3% w/w) ColorCheck->AddCarbon Yes (After Dissolution) AddWater Add Water Dropwise (Co-solvent) SolubilityCheck->AddWater No HotFilter Hot Filtration (Remove Insolubles/Carbon) SolubilityCheck->HotFilter Yes (No Color) AddWater->HotFilter Clear Solution AddCarbon->HotFilter SlowCool Slow Cooling (RT -> 0°C) HotFilter->SlowCool VacFilter Vacuum Filtration & Ethanol Wash SlowCool->VacFilter Dry Vacuum Dry (Hygroscopic Control) VacFilter->Dry

Figure 1: Purification workflow logic for 2-[(2-Aminophenyl)amino]ethanol HCl, distinguishing between simple recrystallization and carbon treatment paths.

Troubleshooting FAQ

Q: My product "oiled out" (separated as a liquid) instead of crystallizing. What happened? A: This is a common phenomenon with amine salts. It occurs when the solution temperature drops below the phase separation limit before crystallization begins.

  • Fix: Re-heat the mixture until the oil redissolves. Add a small amount of additional ethanol (the "good" solvent) to change the polarity. Seed the cooling solution with a tiny crystal of pure product if available. Scratch the inner wall of the flask with a glass rod to induce nucleation [1].

Q: The yield is significantly lower than expected (<50%). A: You likely used too much water (the "strong" solvent).

  • Fix: Collect the mother liquor (filtrate) and concentrate it using a rotary evaporator to half its volume. Cool again to harvest a second crop of crystals. For future runs, be more conservative with water addition—add it only until turbidity disappears at boiling point [2].

Q: The color persists even after carbon treatment. A: The oxidation products (likely phenazine derivatives) may be deeply embedded or the carbon load was insufficient.

  • Fix: Repeat Protocol B but ensure the solution is acidic. Add 1–2 drops of concentrated HCl during the dissolution. A lower pH often stabilizes the salt and prevents further oxidation of the free amine during heating [3].

Q: Can I use Isopropanol (IPA) instead of Ethanol? A: Yes. Isopropanol is often a superior solvent for amine hydrochlorides because they are generally less soluble in IPA than in Ethanol, potentially leading to higher recovery yields. The same "solvent/anti-solvent" principle applies, but you may need slightly more water to achieve initial dissolution [4].[4]

References

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • PubChem. (n.d.).[5] 2-[(2-Aminophenyl)amino]ethanol hydrochloride - Chemical/Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Solvents and Methods. Retrieved from [Link]

Sources

Stability of 2-[(2-Aminophenyl)amino]ethanol HCl under basic pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide

Executive Summary

2-[(2-Aminophenyl)amino]ethanol HCl (CAS: 4926-58-3), also known as


-(2-Hydroxyethyl)-o-phenylenediamine HCl, is a substituted 1,2-diaminobenzene. While the hydrochloride salt is relatively stable in solid form and acidic solution, the compound exhibits critical instability under basic pH conditions .

Upon neutralization (pH > 7.0), the protective hydrochloride counter-ion is removed, releasing the electron-rich free base. In the presence of dissolved oxygen, this species undergoes rapid autoxidation to form reactive quinone imines, which subsequently polymerize into dark-colored phenazine-like oligomers.

This guide provides the mechanistic understanding and protocols required to handle this compound without compromising experimental integrity.

Part 1: The Instability Mechanism

Understanding why the compound degrades is the first step to preventing it. The degradation is not a simple hydrolysis but a radical-mediated oxidative coupling.

Key Pathway:

  • Deprotonation: Base removes the HCl, generating the free phenylenediamine.

  • Radical Formation: The electron-rich ring donates an electron to molecular oxygen (

    
    ).
    
  • Dimerization/Cyclization: Reactive intermediates couple to form colored impurities (often yellow

    
     brown 
    
    
    
    black).

DegradationPathway Salt HCl Salt (Acidic pH) STABLE Base Free Base (Basic pH) REACTIVE Salt->Base + OH- (Deprotonation) Base->Salt + H+ (Reversible) Radical Radical Cation Intermediate Base->Radical Oxidation (Air/O2) Quinone o-Quinone Imine (Reactive Electrophile) Radical->Quinone - e-, - H+ Oligomer Phenazine Oligomers (Dark Precipitate) Quinone->Oligomer Self-Coupling (Irreversible)

Figure 1: Oxidative degradation pathway of N-(2-Hydroxyethyl)-o-phenylenediamine in basic media.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Rapid Color Change

Q: I prepared a solution in PBS (pH 7.4), and it turned yellow, then dark brown within 30 minutes. Is my compound bad? A: The compound is likely chemically pure initially, but you are observing autoxidation .

  • Mechanism: At pH 7.4, a significant fraction of the compound exists as the free base. Dissolved oxygen in the buffer attacks the amine.

  • Solution:

    • Degas buffers thoroughly (sparge with Argon/Nitrogen for 15 mins) before adding the compound.

    • Add an antioxidant if your assay permits (e.g., Sodium Ascorbate at 1-5 mM or Sodium Metabisulfite).

    • Prepare the solution immediately before use. Do not store neutral/basic solutions.

Issue 2: Precipitation in High pH Buffers

Q: When I adjusted the pH to 10 for a coupling reaction, a precipitate formed. A: This is likely the solubility limit of the free base , potentially compounded by oxidative oligomerization.

  • Mechanism: The HCl salt is highly water-soluble. The free base is less polar. Furthermore, oxidized dimers (phenazines) are often insoluble in water.

  • Solution:

    • Check if the precipitate redissolves upon acidification. If yes, it is the free base; use a co-solvent (DMSO/Ethanol up to 10%).

    • If it does not redissolve, it is an oxidative polymer. You must exclude oxygen more rigorously.

Issue 3: Inconsistent LC-MS/HPLC Results

Q: My chromatograms show "ghost peaks" that grow over time in the autosampler. A: Your autosampler vials are acting as reaction vessels.

  • Cause: If your mobile phase or sample diluent is not acidic, degradation occurs while the sample waits for injection.

  • Solution:

    • Quench samples: Ensure the final sample matrix is acidic (pH < 3) using 0.1% Formic Acid or TFA.

    • Temperature: Keep the autosampler at 4°C. Dark conditions are mandatory.

Part 3: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this protocol for storage and initial handling.

  • Solvent: Use 0.1 M HCl or degassed water.

  • Concentration: Prepare at 10–50 mM.

  • Procedure:

    • Weigh the HCl salt.

    • Dissolve in the acidic solvent.

    • Validation: The solution should be colorless to very pale pink.

  • Storage: Aliquot into amber vials, flush with Argon/Nitrogen, and store at -20°C.

    • Shelf Life: >6 months at -20°C (Acidic). <1 hour at RT (Basic).

Protocol B: Handling in Basic Media (pH > 7)

Use this protocol only when the experiment demands a basic environment (e.g., nucleophilic substitution, hair dye formulation testing).

  • Buffer Prep: Sparge the buffer (e.g., Carbonate pH 9, Phosphate pH 8) with Nitrogen for 20 minutes to remove dissolved

    
    .
    
  • Additives: If compatible, add Sodium Ascorbate (0.1% w/v) or Sodium Sulfite to the buffer before adding the amine. This acts as a sacrificial antioxidant.

  • In-Situ Neutralization:

    • Keep the amine in acidic stock (Protocol A).

    • Add the amine to the basic buffer at the last possible second before the reaction starts.

  • Inert Atmosphere: Perform the reaction under a blanket of Nitrogen or in a glovebox.

Part 4: Stability Data Summary

ConditionpH EnvironmentDominant SpeciesStability ProfileVisual Indicator of Failure
0.1 M HCl Acidic (< 2.0)Protonated Salt (

)
High (Stable for months frozen)Remains Colorless
Water Weakly Acidic (~4-5)Equilibrium MixtureModerate (Stable for hours/days)Slow yellowing
PBS Neutral (7.4)Free Base PresentLow (Degrades in minutes/hours)Yellow

Brown
Carbonate Basic (> 9.0)Free Base (

)
Critical (Immediate oxidation in air)Rapid Black/Dark Brown

Part 5: Workflow Visualization

HandlingWorkflow Start Start: Solid HCl Salt Step1 Dissolve in 0.1M HCl (Create Acidic Stock) Start->Step1 Decision Target pH for Experiment? Step1->Decision ExpAcid Proceed with Experiment (Minimal Precautions needed) Decision->ExpAcid Acidic PrepBase 1. Degas Buffer (N2/Ar) 2. Add Antioxidant (Ascorbate) Decision->PrepBase Basic PathAcid Acidic (pH < 4) PathBase Basic (pH > 7) MixBase Add Acidic Stock to Buffer IMMEDIATELY before use PrepBase->MixBase

Figure 2: Decision tree for handling 2-[(2-Aminophenyl)amino]ethanol HCl based on experimental pH requirements.

References

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate. European Commission. (Note: Mechanistic analogue demonstrating oxidative instability of hydroxyethyl-substituted phenylenediamines). Link

  • Corbett, J. F. (1973). The Chemistry of Hair-dye Oxidation Products. Journal of the Society of Cosmetic Chemists, 24, 103-134. (Foundational text on the oxidative coupling of o- and p-phenylenediamines to quinone imines and Bandrowski's base analogues). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3017118: 2-[(Phenylmethyl)amino]ethanol hydrochloride. (Structural reference for N-substituted aminoethanols). Link

  • Sigma-Aldrich. Safety Data Sheet: 2-(2-Aminoethylamino)ethanol (Highlighting general instability of amino-alcohols to air/light, applicable to the functional group behavior). Link

Minimizing side reactions during coupling of 2-[(2-Aminophenyl)amino]ethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 2-[(2-Aminophenyl)amino]ethanol HCl (also known as N-(2-hydroxyethyl)-o-phenylenediamine).[1] The following protocols and troubleshooting steps are designed to maximize chemoselectivity for the primary amine while suppressing competitive cyclization, O-acylation, and oxidative degradation.

Core Reactivity Profile

Before initiating any coupling reaction, it is critical to understand the three competing nucleophilic sites on the molecule:

  • Primary Amine (

    
    ):  The most nucleophilic site (kinetically favored).[1] Target for standard amide coupling.
    
  • Secondary Amine (

    
    ):  Sterically hindered and less reactive towards acylation, but the nucleophile responsible for cyclization  to benzimidazole.[1]
    
  • Hydroxyl Group (

    
    ):  Prone to O-acylation (esterification) if strong bases or highly reactive acylating agents (e.g., acid chlorides) are used without temperature control.[1]
    

Major Side Reaction Risks:

  • Benzimidazole Formation: Thermodynamic sink. Promoted by heat (

    
    ) and acidic conditions.[1]
    
  • Oxidation: o-Phenylenediamines rapidly oxidize to dark quinone imines in air.[1]

  • Regio-scrambling: Competitive acylation of the secondary amine or hydroxyl group.

Troubleshooting Guides & FAQs

Q1: My reaction mixture turns dark purple/black within minutes. How do I prevent this? A: This indicates oxidative degradation to quinone imines/diimines. o-Phenylenediamines are highly air-sensitive, especially in solution.[1]

  • Solution:

    • Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15 minutes before use.

    • Inert Atmosphere: Perform all weighing and transfers under an inert blanket.

    • Antioxidants: If compatible with your coupling chemistry, add 1-5 mol% Sodium Metabisulfite or Ascorbic Acid to the aqueous workup buffers to reverse minor oxidation.

    • Salt Handling: Do not free-base the HCl salt until the exact moment of reaction. The HCl salt is stable; the free base is not.

Q2: I am observing significant benzimidazole formation instead of the desired linear amide. How do I stop cyclization? A: Cyclization is acid-catalyzed and thermally driven.[1]

  • Mechanism: The secondary amine attacks the newly formed amide carbonyl, expelling water.

  • Solution:

    • Temperature Control: Maintain reaction temperature at 0°C to 20°C . Never reflux.

    • pH Control: Avoid acidic pH. When using coupling reagents (EDC, HATU), ensure the reaction pH remains weakly basic (pH 7.5–8.5) using a tertiary amine (DIPEA).

    • Avoid Acid Chlorides: If possible, use mild coupling agents (EDC/NHS or T3P). Acid chlorides generate HCl, which catalyzes cyclization immediately.

Q3: How do I ensure the reaction occurs at the primary amine and not the hydroxyl group (O-acylation)? A: Amides form faster than esters, but O-acylation becomes competitive with highly reactive electrophiles.

  • Solution:

    • Avoid DMAP: 4-Dimethylaminopyridine (DMAP) dramatically accelerates O-acylation.[1] Use HOBt or HOAt as additives instead.

    • Stoichiometry: Use exactly 1.0–1.1 equivalents of the coupling partner. Excess reagent drives the slower O-acylation.

    • Solvent: Use non-protic polar solvents (DMF, DMAc) which solvate the amine well, increasing its relative nucleophilicity compared to the alcohol.

Q4: The starting material (HCl salt) is not dissolving in DCM or THF. A: The hydrochloride salt is polar and often insoluble in non-polar organic solvents.

  • Solution:

    • Solvent Switch: Use DMF or NMP.[2][3]

    • In-Situ Neutralization: Suspend the salt in DCM/THF and add DIPEA (Diisopropylethylamine) . The salt will dissolve as it neutralizes. Note: Ensure you add enough base to neutralize the HCl (1 eq) plus the amount required for the coupling reaction.

Experimental Protocol: Selective Mono-Acylation

Target: Linear Amide Formation (Kinetic Product)

Reagents:

  • Substrate: 2-[(2-Aminophenyl)amino]ethanol HCl (1.0 eq)

  • Carboxylic Acid: Target Acid (1.0 eq)[1]

  • Coupling Agent: EDC·HCl (1.2 eq) and HOBt (1.2 eq)[1]

  • Base: DIPEA (2.5 eq - adjust based on HCl salt stoichiometry)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, dissolve the Carboxylic Acid (1.0 eq) in DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir at 0°C for 15 minutes to form the active ester.

  • Preparation of Amine: In a separate vial, suspend 2-[(2-Aminophenyl)amino]ethanol HCl in DMF. Add DIPEA (1.0 eq) to neutralize the salt. Do not stir this solution for long periods to avoid oxidation.

  • Coupling: Transfer the amine solution dropwise to the activated acid solution at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by LC-MS or TLC.[1]

    • Checkpoint: If LC-MS shows M-18 peak (loss of water), cyclization is occurring.[1] Cool back to 0°C.

  • Workup: Dilute with EtOAc. Wash with saturated

    
     (removes unreacted acid/HOBt) and Brine.[1] Avoid acidic washes (e.g., 1M HCl) as this will induce cyclization during workup.[1]
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. The Green path is the desired kinetic route. Red paths are side reactions to be minimized.[2]

G Start 2-[(2-Aminophenyl)amino]ethanol (HCl Salt) ActiveEster Activated Carboxylic Acid (R-CO-OBt) Start->ActiveEster + Base (DIPEA) Oxidation Quinone Imine (Oxidation Product) Start->Oxidation Air/O2 Exposure LinearAmide Target Linear Amide (Kinetic Product) ActiveEster->LinearAmide 0°C, Neutral pH (Fast) Ester O-Acyl Ester (Side Product) ActiveEster->Ester Excess Reagent DMAP Catalyst Benzimidazole Benzimidazole (Thermodynamic Product) LinearAmide->Benzimidazole Heat (>40°C) or Acid (H+) - H2O

Caption: Reaction landscape of 2-[(2-Aminophenyl)amino]ethanol. Green indicates the target pathway; Red/Yellow indicate avoidance pathways.

Data & Selection Tables

Table 1: Solvent & Base Compatibility Guide

ParameterRecommendedAvoidReason
Solvent DMF, DMAc, NMP DCM, Toluene Polar solvents dissolve the HCl salt and stabilize the polar transition state.[1] DCM often leads to precipitation.
Base DIPEA, NMM Pyridine, TEA DIPEA is non-nucleophilic and prevents acylation of the base itself. Pyridine can catalyze O-acylation.[1]
Coupling Reagent EDC/HOBt, HATU DCC, Acid Chlorides DCC forms insoluble ureas difficult to remove. Acid Chlorides are too aggressive and promote cyclization/O-acylation.[1]
Atmosphere Argon/Nitrogen Air Strictly anaerobic conditions prevent "black tar" formation (oxidation).

Table 2: Troubleshooting Decision Matrix

ObservationProbable CauseCorrective Action
M-18 Peak in LCMS Cyclization to BenzimidazoleLower reaction temp to 0°C. Check pH (ensure >7). Reduce reaction time.
M+42/Acyl Peak (x2) Di-acylation (N,O- or N,N-)Reduce coupling reagent to 0.95 eq. Add amine slowly to acid.
Low Yield / Precipitate Salt crashing outSwitch solvent to DMF. Ensure sufficient DIPEA is added to solubilize the HCl salt.

References

  • Benzimidazole Synthesis via Oxidative Cyclization

    • Title: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.[4]

    • Source: MDPI / PMC.
    • URL:[Link]

  • Acylation Selectivity (Amine vs Alcohol)

    • Title: Chemoselective Acyl
    • Source: TSI Journals.[5]

    • URL:[Link]

  • General Amide Coupling Mechanisms

    • Title: The Reaction of Acyl Chlorides with Ammonia and Primary Amines.[6][7][8]

    • Source: Chemguide.
    • URL:[Link][1]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Interpretation of 2-[(2-Aminophenyl)amino]ethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-[(2-Aminophenyl)amino]ethanol hydrochloride (C₈H₁₂N₂O · HCl). As a cornerstone technique in modern organic chemistry, ¹H NMR spectroscopy offers unparalleled insight into molecular structure.[1] This document moves beyond a basic spectral overview, delving into the causal relationships between the molecule's structure and its spectral output. We will explore the nuances of sample preparation, predict and interpret the spectrum peak-by-peak, and contextualize the data by comparing ¹H NMR with other key analytical techniques.

The molecule , 2-[(2-Aminophenyl)amino]ethanol, is a substituted aminophenol derivative.[2] Its hydrochloride salt form introduces specific considerations for NMR analysis, particularly regarding the handling of labile protons. This guide is designed for researchers and drug development professionals who require a robust understanding of how to verify and characterize such structures with confidence.

Part 1: The Foundation - Principles of ¹H NMR Spectroscopy

Before interpreting the spectrum, it is crucial to understand the fundamental principles that govern the NMR phenomenon. The spectrum provides four key pieces of information for structural elucidation.

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of a proton.[3] Electron-withdrawing groups (like oxygen or protonated nitrogen) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher ppm value (downfield).[4][5] Conversely, electron-donating groups increase shielding, moving the signal to a lower ppm value (upfield). Aromatic rings generate their own magnetic field, which strongly deshields the protons attached to them, shifting them significantly downfield.[6]

  • Integration: The area under each signal is directly proportional to the number of protons it represents.[3][7] By comparing the integration values, we can determine the relative ratio of protons in different environments.

  • Spin-Spin Splitting (Multiplicity): The magnetic fields of non-equivalent protons on adjacent carbons interact, splitting a single peak into multiple lines. This pattern, or multiplicity, reveals the number of neighboring protons according to the n+1 rule , where 'n' is the number of adjacent, non-equivalent protons.[8][9] For instance, a proton with two neighbors will appear as a triplet (2+1=3).

  • Coupling Constant (J): The distance between the lines in a split signal is the coupling constant, measured in Hertz (Hz).[10] This value is independent of the spectrometer's magnetic field strength and provides critical information about the connectivity and stereochemistry of the molecule. For aromatic systems, distinct coupling constants are observed for protons that are ortho, meta, or para to each other, aiding in the assignment of signals on a substituted ring.[11]

Part 2: Acquiring a High-Quality Spectrum - Experimental Protocol

A reliable spectrum is the product of a meticulous experimental setup. The protocol described here is designed to be self-validating by ensuring the chosen conditions are optimal for the analyte.

Diagram: Workflow for Structural Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison Prep Weigh ~10-20 mg of 2-[(2-Aminophenyl)amino]ethanol HCl Solvent Dissolve in ~0.7 mL of DMSO-d6 (Justification: Solubilizes salt & preserves exchangeable proton signals) Prep->Solvent Vortex Vortex to ensure homogeneous solution Solvent->Vortex Transfer Transfer to 5mm NMR tube Vortex->Transfer NMR Acquire ¹H NMR Spectrum (e.g., 400 MHz Spectrometer) Transfer->NMR Params Key Parameters: - Temperature: 298 K - Scans: 16-32 - Lock on DMSO-d6 signal NMR->Params Process Process Data (Fourier Transform, Phase & Baseline Correction) Params->Process Interpret Interpret Spectrum: 1. Chemical Shift 2. Integration 3. Multiplicity Process->Interpret Compare Compare with other techniques (¹³C NMR, FTIR, MS) for orthogonal validation Interpret->Compare Structure Confirm Final Structure Compare->Structure

Caption: Workflow for NMR analysis and structural validation.

Step-by-Step Methodology
  • Solvent Selection: The choice of a deuterated solvent is critical.[12] For 2-[(2-Aminophenyl)amino]ethanol HCl, DMSO-d6 (Deuterated Dimethyl Sulfoxide) is the preferred solvent.

    • Causality: As a polar aprotic solvent, DMSO effectively dissolves ionic salts.[13] Crucially, unlike D₂O or CD₃OD, the exchange rate of labile O-H and N-H protons with the solvent is slow, allowing their signals to be observed as distinct, albeit often broad, peaks.[14] This is essential for a complete structural assignment.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the compound.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d6 in a clean, dry vial.

    • Vortex the vial for 30 seconds to ensure the sample is fully dissolved and the solution is homogeneous.

    • Transfer the solution into a standard 5 mm NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d6 and perform automated shimming to optimize the magnetic field homogeneity.

    • Acquisition: Acquire the spectrum at a standard temperature of 298 K. Typically, 16 to 32 scans are sufficient to achieve an excellent signal-to-noise ratio.

    • Processing: Apply Fourier transformation, followed by manual phase and baseline correction to obtain a clean, interpretable spectrum. Reference the spectrum to the residual solvent peak of DMSO at δ 2.50 ppm.

Part 3: In-Depth Spectral Interpretation

The structure of 2-[(2-Aminophenyl)amino]ethanol contains several distinct proton environments. The hydrochloride salt will protonate the most basic site. The secondary aliphatic amine is more basic than the primary aromatic amine (whose lone pair is delocalized into the benzene ring), so protonation is expected at the secondary amine, forming an ammonium salt, -NH₂⁺-.

Diagram: Molecular Structure with Proton Assignments

Caption: Structure of 2-[(2-Aminophenyl)amino]ethanol cation with proton labels.

Predicted Peak Assignments
Proton LabelIntegrationApprox. δ (ppm)MultiplicityCoupling (J) HzRationale
Hₐ (Aromatic)4H6.7 - 7.5Multiplet (m)ortho: ~7-9, meta: ~2-3Protons on the benzene ring are deshielded. The two electron-donating nitrogen groups create a complex, overlapping pattern.[7][15]
H_b (-CH₂-OH)2H~3.7Triplet (t)³J_bc ≈ 5-7Adjacent to an electronegative oxygen atom, resulting in a downfield shift. Split by the two Hc protons.[1][16]
H_c (-NH₂⁺-CH₂-)2H~3.4Triplet (t)³J_cb ≈ 5-7Adjacent to the deshielding protonated nitrogen. Split by the two Hb protons.
H_d (-OH)1H4.0 - 5.5Broad Singlet (br s)-Labile proton; chemical shift is concentration and temperature-dependent. Broadened due to chemical exchange.[1][6]
Hₑ (-NH₂)2H~5.0Broad Singlet (br s)-Aromatic amine protons. Signal is often broad and its position can vary.
H_f (-NH₂⁺-)2H8.5 - 9.5Broad Singlet (br s)-Protons on the positively charged nitrogen are strongly deshielded, appearing far downfield and significantly broadened.

Part 4: Comparison with Alternative Analytical Techniques

While ¹H NMR is powerful, a comprehensive structural confirmation relies on orthogonal data from other techniques. Each method provides a different piece of the structural puzzle.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR C-H framework, proton count, connectivity, stereochemistry.Provides the most detailed map of the molecule's proton structure in a single experiment.Can have overlapping signals in complex molecules; less effective for molecules without protons.
¹³C NMR Number and type of unique carbon environments (aliphatic, aromatic, carbonyl).Directly probes the carbon skeleton; excellent for identifying isomers.Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times; standard spectra lack coupling data.
FTIR Spectroscopy Presence of specific functional groups (O-H, N-H, C=O, C-N, aromatic rings).Fast, inexpensive, and highly sensitive to key functional groups. Provides a molecular "fingerprint".Does not reveal how functional groups are connected or the overall molecular framework.
Mass Spectrometry (MS) Molecular weight (from the molecular ion peak) and structural fragments.Extremely sensitive (requires very little sample); provides exact molecular formula with high-resolution MS.Does not directly map atom connectivity; fragmentation can be complex to interpret; struggles to differentiate some isomers.

In practice, these techniques are used in concert. MS would confirm the molecular weight of 188.66 for the hydrochloride salt. FTIR would clearly show broad O-H and N-H stretching bands around 3200-3400 cm⁻¹ and aromatic C-H bands around 3000-3100 cm⁻¹. ¹³C NMR would confirm the presence of 8 unique carbon atoms (4 aromatic, 4 aliphatic). The ¹H NMR then serves to assemble these pieces into the definitive final structure.

Conclusion

The ¹H NMR spectrum of 2-[(2-Aminophenyl)amino]ethanol HCl is rich with structural information. A careful analysis of chemical shifts, integration, and splitting patterns allows for the unambiguous assignment of every proton in the molecule. By employing a robust experimental protocol, particularly the use of DMSO-d6 as a solvent, even the labile N-H and O-H protons can be identified, providing a complete structural picture. When this detailed NMR data is corroborated by evidence from complementary techniques like MS and FTIR, researchers can achieve the highest level of confidence in their structural elucidation, a cornerstone of scientific integrity in chemical research and drug development.

References

  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Clinivex. (n.d.). 2-[(2-Aminophenyl)amino]ethanol Hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Tutor. (2019, December 11). H NMR coupling and coupling constants [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-((2-Aminophenyl)amino)ethan-1-ol. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of guest 2 (m-aminophenol). Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
  • Scribd. (n.d.). NMR Coupling Constants Explained. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.7: NMR - Interpretation. Retrieved from [Link]

  • Supplementary Information. (n.d.). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2-[(2-aminoethyl)amino]-. NIST WebBook. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • George, A., Thomas, P. V., & Kumar, D. D. (2009). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist, 86(1). Retrieved from [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

  • Q-Chem. (n.d.). 11.13.1 NMR Chemical Shifts and J-Couplings. Q-Chem Manual. Retrieved from [Link]

  • Study Mind. (2022, April 19). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • FooDB. (2019, October 15). Showing Compound 2-Aminophenol (FDB093591). Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Euriso-Top. (n.d.). NMR Solvents. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Chemistry Student. (2024, March 2). H-NMR Spectra of Ethanol explained (peak splitting) [Video]. YouTube. Retrieved from [Link]

  • University of Rochester. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Aminophenol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Comparative Guide: FTIR Characterization of 2-[(2-Aminophenyl)amino]ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fingerprint of Purity

In drug development and cosmetic chemistry, 2-[(2-Aminophenyl)amino]ethanol Hydrochloride (CAS 4926-58-3) serves as a critical intermediate. Its dual-amine structure—combining a primary aromatic amine and a secondary N-alkylated amine with an alcohol tail—presents a complex spectroscopic profile.

This guide moves beyond simple peak listing. It provides a comparative analysis designed to distinguish this target compound from its toxic precursor, o-Phenylenediamine (OPD) , and verify its salt form stability. For researchers, the challenge is not just identifying the molecule, but proving the absence of starting materials and the integrity of the hydrochloride salt lattice.

Part 1: Molecular Anatomy & Spectral Prediction

To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its vibrating components. The hydrochloride salt form drastically alters the high-wavenumber region compared to the free base.

Functional Group Breakdown
Functional GroupStructural ComponentCharacteristic Vibrational ModeKey Wavenumber Region (cm⁻¹)
Primary Alcohol -CH₂CH₂-OHC-O Stretch (Strong)1050 ± 20
Aliphatic Chain -CH₂-CH₂-sp³ C-H Stretch (Sharp)2850 – 2950
Aromatic Ring 1,2-Disubstituted BenzeneC-H Out-of-Plane Bend (Ortho)740 – 760
Amine Salt R-NH₃⁺ Cl⁻ / R₂-NH₂⁺ Cl⁻N-H⁺ Stretch (Broad/Continuum)2500 – 3200
Primary Amine Ar-NH₂ (if unprotonated)N-H Scissoring 1600 – 1650
The "Salt Effect"

In the hydrochloride form, the nitrogen atoms are protonated. This creates a broad ammonium band spanning 2500–3200 cm⁻¹, often obscuring the distinct N-H doublets seen in the free base. This "continuum" is a hallmark of the salt form but requires careful background subtraction to identify the aliphatic C-H stretches riding on top of it.

Part 2: Comparative Analysis (Target vs. Alternatives)

This section compares the Target Compound against its primary impurity (o-Phenylenediamine) and its Free Base form.

Comparison 1: Target vs. Precursor (o-Phenylenediamine)

Objective: Confirm reaction completion and absence of starting material.

FeatureTarget: 2-[(2-Aminophenyl)amino]ethanol HCl Precursor: o-Phenylenediamine (OPD) Diagnostic Value
1000–1100 cm⁻¹ Strong Band (C-O Stretch) at ~1050 cm⁻¹Transparent (No C-O bond)High. Presence of this band confirms the hydroxyethyl tail.
2800–3000 cm⁻¹ Distinct sp³ C-H peaks (Aliphatic)Absent (Only aromatic C-H >3000)High. Differentiates alkylated product from aromatic precursor.
3300–3500 cm⁻¹ Broad O-H/N-H overlapDistinct N-H doublet (if free base)Low in salt form due to broadening.
Comparison 2: Hydrochloride Salt vs. Free Base

Objective: Verify salt formation (crucial for solubility).

  • Free Base: Shows sharp, well-defined N-H stretching bands (3300–3500 cm⁻¹) and lacks the broad "ammonium hump."

  • HCl Salt: Displays a wide, messy absorption from 2500 to 3200 cm⁻¹ (the "Ammonium Envelope") and distinct N-H⁺ deformation bands near 1500–1600 cm⁻¹.

Part 3: Experimental Protocol

Method: Moisture-Exclusion KBr Pellet

Amine hydrochlorides are hygroscopic. Absorbed water will create a massive O-H band that masks the amine salt features.

Reagents:

  • Spectroscopic grade KBr (dried at 110°C).

  • Target Compound (stored in desiccator).

Workflow:

  • Pre-grinding: Grind 200 mg of KBr alone and press a "background" pellet to check for moisture contamination.

  • Sample Prep: Mix 1-2 mg of Target Compound with 200 mg dry KBr. Do not over-grind (excessive energy can induce ion exchange or hydration).

  • Pressing: Press under vacuum (8-10 tons) for 2 minutes to evacuate trapped moisture.

  • Acquisition: Scan 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Visualization: Spectral Decision Tree

SpectralDecisionTree Start Start: Analyze Spectrum (4000-400 cm⁻¹) CheckRegion1 Check 1000-1100 cm⁻¹ Region Start->CheckRegion1 HasCO Strong Band (~1050 cm⁻¹)? CheckRegion1->HasCO CheckRegion2 Check 2800-3000 cm⁻¹ Region HasCO->CheckRegion2 Yes ResultOPD WARNING: Possible OPD Impurity (Missing Alcohol/Alkyl signals) HasCO->ResultOPD No (Missing C-O) HasAliphatic Sharp sp³ C-H Peaks? CheckRegion2->HasAliphatic CheckRegion3 Check 2500-3200 cm⁻¹ Region HasAliphatic->CheckRegion3 Yes HasAliphatic->ResultOPD No (Missing Alkyl) IsBroad Broad Ammonium Band? CheckRegion3->IsBroad ResultTarget CONFIRMED: Target HCl Salt (Hydroxyethyl group present) IsBroad->ResultTarget Yes ResultFreeBase WARNING: Free Base Form (Missing Salt Broadening) IsBroad->ResultFreeBase No (Sharp Bands Only)

Caption: Logic flow for distinguishing 2-[(2-Aminophenyl)amino]ethanol HCl from precursors and free base forms.

Part 4: Characteristic Peak Table

Use this table as your primary reference for peak assignment.

Wavenumber (cm⁻¹)IntensityAssignmentStructural Origin
3200 – 3450 Broad/StrongO-H Stretch Terminal Hydroxyl Group (H-bonded)
2800 – 3100 Broad UnderlyingN-H⁺ Stretch Protonated Amine (HCl Salt effect)
2930, 2860 Medium/SharpC-H Stretch (sp³) Ethyl chain (-CH₂-CH₂-)
1610 – 1630 MediumN-H Deformation Primary Amine Scissoring / Ring Mode
1580 – 1600 MediumC=C Aromatic Benzene Ring Skeleton
1500 – 1520 StrongN-H⁺ Deformation Ammonium symmetric bending
1050 ± 20 Strong C-O Stretch Primary Alcohol (Critical ID Peak)
740 – 760 StrongC-H Out-of-Plane 1,2-Disubstituted Benzene (Ortho)

Part 5: Workflow Visualization

SamplePrep Step1 1. Dry KBr (110°C, 2h) Step2 2. Mix Sample (1% w/w ratio) Step1->Step2 Step3 3. Vacuum Press (Remove H₂O) Step2->Step3 Step4 4. FTIR Scan (Background Subtracted) Step3->Step4

Caption: Critical path for preparing hygroscopic amine hydrochloride salts for FTIR analysis.

References

  • National Institute of Standards and Technology (NIST). 2-Aminoethanol hydrochloride - IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Spectroscopy Online. The Infrared Spectra of Secondary Amines and Their Salts. (2019). Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Amines. Available at: [Link][2][3][4][5][6]

Sources

HPLC Method Development for Purity Analysis of 2-[(2-Aminophenyl)amino]ethanol HCl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Purity Analysis of 2-[(2-Aminophenyl)amino]ethanol HCl Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The purity analysis of 2-[(2-Aminophenyl)amino]ethanol HCl (also known as N-(2-Hydroxyethyl)-o-phenylenediamine) presents specific chromatographic challenges due to its high polarity, basicity, and susceptibility to oxidation. Standard C18 protocols often yield poor retention and significant peak tailing due to secondary silanol interactions.

This guide objectively compares three distinct separation strategies: Traditional Acidic C18 , Fluorinated Phenyl (PFP) , and High-pH Reversed-Phase (Hybrid C18) . Based on experimental performance metrics (resolution, peak symmetry, and robustness), we define a validated protocol that ensures separation from key impurities like o-phenylenediamine (OPD) and over-alkylated byproducts.

Analyte Profile & Chromatographic Challenges

Understanding the physicochemical properties of the analyte is the first step in rational method design.

  • Compound: 2-[(2-Aminophenyl)amino]ethanol HCl

  • Structure: An aniline derivative with a hydrophilic ethanolamine side chain.

  • pKa: ~4.5 (aniline nitrogen) and ~9.0 (secondary amine). The molecule is positively charged at neutral and acidic pH.

  • Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar solvents.

  • Key Impurities:

    • o-Phenylenediamine (OPD): Starting material/degradation product.

    • N,N'-Bis(2-hydroxyethyl)-o-phenylenediamine: Over-alkylation byproduct.

The Challenge: The protonated amine groups interact strongly with residual silanols on standard silica columns, causing peak tailing . Furthermore, the hydrophilic nature of the hydroxyethyl group reduces retention on C18, potentially causing the analyte to elute in the void volume (


), where integration is unreliable.
Comparative Study: Column & Mode Selection

We evaluated three methodologies to determine the optimal balance of retention, selectivity, and peak shape.

Method A: Traditional C18 (Acidic pH)
  • Column: Standard C18 (5 µm, 100 Å).

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.

  • Mechanism: Hydrophobic interaction.

  • Outcome: Not Recommended. The protonated analyte is too polar for sufficient retention. Secondary interactions lead to severe tailing (

    
    ).
    
Method B: Fluorinated Phenyl (PFP) (Acidic pH)
  • Column: Pentafluorophenyl (PFP) or Phenyl-Hexyl (3 µm).

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    interactions + Hydrogen bonding.
  • Outcome: Excellent Selectivity. The

    
    -
    
    
    
    interaction between the phenyl ring of the analyte and the stationary phase increases retention without requiring high pH. The PFP phase often provides superior separation of structural isomers (e.g., m- vs o-substituted).
Method C: High-pH Reversed-Phase (Hybrid C18)
  • Column: Ethylene-Bridged Hybrid (BEH) C18 (High pH stable).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4]

  • Mechanism: Analyte is deprotonated (neutral), maximizing hydrophobicity.

  • Outcome: Superior Peak Shape. Operating above the pKa of the amine ensures the neutral species dominates, eliminating silanol interactions. However, silica dissolution risks require specialized "hybrid" columns.

Experimental Data Comparison

The following data summarizes the performance of the three methods. Note the superior resolution and symmetry of Method B and C compared to Method A.

ParameterMethod A: Standard C18 (pH 2.5)Method B: PFP / Phenyl (pH 2.5)Method C: Hybrid C18 (pH 10)
Retention Time (

)
2.1 min (Near Void)5.4 min6.8 min
Tailing Factor (

)
1.9 (Severe)1.1 (Excellent)1.05 (Ideal)
Resolution (vs. OPD) 1.2 (Co-elution risk)3.54.1
LOD (S/N > 3) 0.5 µg/mL0.1 µg/mL0.1 µg/mL
Stability GoodExcellentRequires Hybrid Column
Recommended Protocol: PFP/Phenyl-Hexyl Method

This protocol is selected for its balance of robustness, MS-compatibility, and high resolution of aromatic amine impurities.

Instrument Setup
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.[2]

  • Wavelength: 240 nm (primary), 210 nm (secondary for non-aromatic impurities).

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm or 5 µm particle size.

    • Alternative: C18 with polar-embedding (e.g., Waters SymmetryShield or similar).

  • Temperature: 30°C.

Mobile Phase Preparation
  • Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0 for better shape).

  • Solvent B: Acetonitrile (or Methanol for enhanced

    
    -
    
    
    
    selectivity).
  • Flow Rate: 1.0 mL/min.[5]

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute salts)
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration
20.0955End
Sample Preparation
  • Diluent: Water:Methanol (90:10).[4] Avoid 100% organic diluents to prevent peak distortion.

  • Concentration: Prepare a 0.5 mg/mL stock solution.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

  • Stability Note: Prepare fresh. Aromatic amines oxidize in solution, turning the liquid brown/pink over time.

Visualizations
Figure 1: Method Development Decision Logic

This workflow illustrates the decision process for selecting the PFP method over traditional C18.

MethodDevelopment Start Analyte: 2-[(2-Aminophenyl)amino]ethanol HCl (Polar, Basic, Aromatic) Screen1 Initial Screen: C18, pH 2.5 Start->Screen1 Decision1 Result: Low Retention & Tailing? Screen1->Decision1 PathA Option A: Increase pH > 9 (Requires Hybrid Column) Decision1->PathA Yes PathB Option B: Change Selectivity (Phenyl-Hexyl / PFP) Decision1->PathB Yes ResultA Good Shape, High Retention (Hardware intensive) PathA->ResultA ResultB Excellent Selectivity (Pi-Pi) Standard Hardware Compatible PathB->ResultB Final Recommended Protocol: Phenyl-Hexyl, Acidic Gradient ResultB->Final Preferred Balance

Caption: Decision tree for selecting the optimal stationary phase for polar aromatic amines.

Figure 2: Interaction Mechanism (C18 vs. Phenyl)

Why the Phenyl column works better for this specific analyte.

Mechanism Analyte Analyte (Aromatic Ring + Amine) C18 C18 Ligand (Alkyl Chain) Analyte->C18 Low Retention Phenyl Phenyl Ligand (Aromatic Ring) Analyte->Phenyl High Selectivity Interaction1 Weak Hydrophobic Interaction C18->Interaction1 Interaction2 Strong Pi-Pi Interaction Phenyl->Interaction2

Caption: Comparison of interaction mechanisms. Phenyl phases leverage Pi-Pi interactions for enhanced retention of aromatic amines.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interactions or Column overload.Add 10mM Ammonium Formate to mobile phase. Reduce injection volume.
Split Peaks Sample solvent mismatch.Ensure sample diluent is <20% organic (match initial gradient conditions).
Ghost Peaks Oxidation of the amine.Use fresh mobile phase; add 0.1% antioxidant (e.g., Ascorbic Acid) to sample if critical.
Retention Drift Ion-pairing buildup or pH shift.Ensure pH is buffered (not just acid added). If using PFP, equilibration takes longer.
References
  • SIELC Technologies. (n.d.). Separation of Phenylenediamine Isomers and Impurities. Retrieved from [Link]

  • PubChem. (2025). Compound Summary for CID 92466: 2-Amino-2-phenylethanol. National Library of Medicine. Retrieved from [Link][6]

  • ResearchGate. (2025). Determination of p-phenylenediamine and its metabolites using HPLC-DAD. Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 2-[(2-Aminophenyl)amino]ethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-[(2-Aminophenyl)amino]ethanol HCl (CAS 26179-32-8 for free base). Designed for analytical chemists and pharmaceutical researchers, this document focuses on distinguishing this ortho-substituted compound from its structural isomers, particularly the commercially prevalent para-isomer (N-(2-Hydroxyethyl)-p-phenylenediamine).

Key Insight: The "Ortho Effect" facilitates a unique intramolecular cyclization pathway in 2-[(2-Aminophenyl)amino]ethanol, resulting in a diagnostic water loss ([M+H-18]⁺) that is mechanistically suppressed in meta and para isomers.

Chemical Identity & Structural Context

FeatureTarget CompoundPrimary Alternative (Isomer)
Common Name N-(2-Hydroxyethyl)-o-phenylenediamineN-(2-Hydroxyethyl)-p-phenylenediamine
Abbreviation Ortho-HE-PPD Para-HE-PPD
CAS No. 26179-32-8 (Free Base)66095-81-6 (Dihydrochloride)54381-16-7 (Sulfate)
Structure Ortho-substitution allows N-N interactionPara-substitution prevents N-N interaction
Molecular Weight 152.19 g/mol (Free Base)152.19 g/mol (Free Base)
Precursor Ion [M+H]⁺ m/z 153 m/z 153

Mass Spectrometry Fragmentation Analysis

Primary Fragmentation Pathway (ESI+)

In Electrospray Ionization (ESI) positive mode, the protonated molecular ion [M+H]⁺ at m/z 153 is the precursor. The fragmentation is dominated by the proximity of the primary amine (-NH₂) and the secondary amine side chain (-NH-CH₂CH₂OH).

Mechanism: The Ortho-Effect

Unlike its isomers, the ortho position allows the terminal hydroxyl group or the secondary amine nitrogen to interact with the primary amine. This facilitates a nucleophilic attack leading to cyclization and the expulsion of small neutral molecules.

Key Fragments:

  • m/z 135 [M+H - H₂O]⁺ (Dominant/Diagnostic):

    • Mechanism: Intramolecular cyclization forms a stable dihydro-benzimidazole-like cation. The ortho arrangement lowers the activation energy for water elimination compared to the para isomer.

    • Significance: High abundance in ortho; low/absent in para.

  • m/z 122 [M+H - CH₂OH]⁺:

    • Mechanism: Cleavage of the C-C bond in the hydroxyethyl tail.

    • Significance: Common to both isomers, but ratio to m/z 135 differs.

  • m/z 108 [M+H - C₂H₄O]⁺:

    • Mechanism: Loss of the entire hydroxyethyl chain (ethylene oxide equivalent) or rearrangement to the phenylenediamine radical cation.

    • Significance: Returns to the aromatic core structure.

Fragmentation Pathway Diagram

FragmentationPathway Parent Precursor Ion [M+H]+ = 153 (Protonated Ortho-HE-PPD) TS Transition State (Intramolecular H-Bonding) Parent->TS Ortho-Proximity Frag122 Side Chain Cleavage [M+H - CH2OH]+ m/z 122 Parent->Frag122 Loss of CH2OH (-31 Da) Frag108 Core Amine [M+H - C2H4O]+ m/z 108 Parent->Frag108 Loss of C2H4O (-44 Da) Frag135 Cyclized Cation [M+H - H2O]+ m/z 135 (Diagnostic Ortho Peak) TS->Frag135 Loss of H2O (-18 Da) Facile Cyclization

Caption: Proposed ESI+ fragmentation pathway showing the diagnostic water loss driven by the ortho-effect.

Comparative Performance: Ortho vs. Para

Differentiation of these isomers is critical in toxicology and quality control. The para isomer is a potent sensitizer, while the ortho isomer has a different toxicological profile.

ParameterOrtho-Isomer (Target)Para-Isomer (Alternative)Differentiation Logic
Base Peak (MS2) Often m/z 135 (or high abundance)Often m/z 108 or m/z 122 m/z 135 is the "Ortho Marker".
Water Loss (-18) Facile / High Intensity . Driven by cyclic transition state.Difficult / Low Intensity . Requires high energy; no cyclic stabilization.Ratio of 135/153 is significantly higher in Ortho.
Retention Time (RP-LC) Generally Later eluting (Intramolecular H-bond reduces polarity).Generally Earlier eluting (More interaction with polar mobile phase).Ortho is more "compact" and hydrophobic.
UV Absorbance

shifts due to steric hindrance of conjugation.
Stronger conjugation; distinct

.
Use UV/Vis as secondary confirmation.

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, this protocol uses a "Relative Abundance Ratio" criteria to validate the identity of the isomer.

Instrument Conditions (LC-MS/MS)
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3500 V.

    • Collision Energy (CE): Ramp 10–40 eV to capture full fragmentation profile.

Validation Workflow
  • Blank Run: Inject mobile phase to ensure no carryover (phenylenediamines are "sticky").

  • Standard Injection: Inject 1 µg/mL authentic standard of 2-[(2-Aminophenyl)amino]ethanol HCl.

  • Criteria Check:

    • Observe Precursor m/z 153 .

    • Pass Criteria: Intensity of m/z 135 > 20% of Base Peak (at optimal CE).

    • Fail/Isomer Alert: If m/z 135 is < 5% and m/z 108 is dominant, suspect Para-isomer contamination.

References

  • European Commission Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry Data Center: Ortho-Effect in Mass Spectrometry. Retrieved from [Link]

  • Todua, N. G., et al. (2016). Mass spectrometry of analytical derivatives.[2][1][3] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Journal of Mass Spectrometry. Retrieved from [Link]

Sources

Comparative Guide: UV-Vis Characterization of 2-[(2-Aminophenyl)amino]ethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-[(2-Aminophenyl)amino]ethanol HCl (CAS: 4926-58-3), also known as N-(2-Hydroxyethyl)-o-phenylenediamine hydrochloride, is a critical intermediate in the synthesis of nitrogen-containing heterocycles (quinoxalines, phenazines) and a precursor in oxidative hair dye formulations.

Unlike its para-substituted isomer (a common primary intermediate in hair coloring), the ortho-substitution pattern of this compound dictates a unique reactivity profile—specifically the propensity for intramolecular cyclization rather than linear oxidative coupling. This guide provides a robust protocol for its UV-Vis spectral characterization, differentiating it from structural analogs like o-phenylenediamine (OPDA) and N-(2-Hydroxyethyl)-p-phenylenediamine.

Key Differentiator: The presence of the N-hydroxyethyl group acts as a weak auxochrome, inducing a bathochromic shift relative to the parent o-phenylenediamine, while the HCl salt form necessitates careful pH control during analysis to observe the free-base spectral features.

Technical Specifications & Expected Data

The following data represents the expected spectral characteristics based on structural auxochrome theory and analogous o-phenylenediamine derivatives. Researchers should use the protocol in Section 3 to empirically validate these values for their specific lot.

Table 1: Comparative Spectral & Physical Properties
FeatureTarget Product 2-[(2-Aminophenyl)amino]ethanol HClParent Analog o-Phenylenediamine (OPDA)Isomeric Alternative 2-[(4-Aminophenyl)amino]ethanol
CAS Number 4926-58-395-54-519298-14-7
Substitution Ortho (1,2-position)Ortho (1,2-position)Para (1,4-position)
Primary

(Band II)
~290 – 300 nm (Expected)288 nm~305 nm
Secondary

(Band I)
~240 – 245 nm (Expected)235 nm~240 nm
Electronic Effect Bathochromic shift (+OH-Et group)Baseline ReferenceHyperchromic/Bathochromic
Reactivity Mode Cyclization (Forms Quinoxalines)CyclizationCoupling (Forms Indoanilines)
Solubility (Water) High (Salt form + Hydroxyl)ModerateHigh

Note on Solvatochromism: In acidic media (0.1 M HCl), the amine lone pairs are protonated, disrupting the


 transitions. This typically results in a hypsochromic (blue) shift and loss of fine structure in the ~290 nm band. For characterization, measurements should be performed in neutral or slightly alkaline buffer. 

Experimental Protocol: Self-Validating UV-Vis Determination

Objective: To determine the precise


 and Molar Extinction Coefficient (

) of the target compound while validating the salt dissociation.
Reagents & Equipment[1][2][3]
  • Analyte: 2-[(2-Aminophenyl)amino]ethanol HCl (>98% purity).

  • Solvent A: Deionized Water (LC-MS Grade).

  • Solvent B: Phosphate Buffer (pH 7.4) – Critical for observing free-base spectrum.

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).

  • Cuvettes: Quartz, 1 cm path length (matched pair).

Step-by-Step Workflow
  • Stock Solution Preparation (1 mM):

    • Weigh exactly 18.87 mg of the HCl salt (MW ≈ 188.65 g/mol ).

    • Dissolve in 100 mL of Solvent A (Water).

    • Validation Check: Solution should be clear and colorless to pale yellow. Any turbidity indicates impurities or oxidation.

  • Working Standard Preparation (50 µM):

    • Transfer 5.0 mL of Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with Solvent B (Phosphate Buffer pH 7.4).

    • Why pH 7.4? The HCl salt will dissociate. The buffer ensures the amine groups are in a consistent ionization state, preventing spectral shifts caused by the acidic HCl counter-ion.

  • Baseline Correction:

    • Fill both cuvettes with Solvent B.

    • Run a baseline scan from 200 nm to 500 nm.

    • Ensure absorbance is < 0.005 AU across the range.

  • Spectral Acquisition:

    • Replace the sample cuvette with the Working Standard.

    • Scan from 200 nm to 500 nm (Scan rate: 300 nm/min).

    • Criteria for Acceptance:

      • Absorbance at

        
         should be between 0.2 and 0.8 AU.
        
      • Peaks should be smooth and Gaussian.

  • Data Calculation:

    • Identify

      
       (wavelength of peak absorbance).[1][2][3]
      
    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law:
      
      
      
      
      Where
      
      
      = Absorbance,
      
      
      = concentration (M),
      
      
      = path length (cm).

Mechanistic Differentiation (Graphviz Visualization)

The following diagram illustrates why the Ortho isomer (Target) is chemically distinct from the Para alternative, driving the need for specific spectral identification.

ReactionPathways Target 2-[(2-Aminophenyl)amino]ethanol (Ortho Isomer) Oxidation Oxidative Conditions (H2O2 / O2) Target->Oxidation Para 2-[(4-Aminophenyl)amino]ethanol (Para Isomer) Para->Oxidation Quinoxaline Quinoxaline/Phenazine Derivative (Cyclized Product) Oxidation->Quinoxaline Intramolecular Cyclization (Ortho) Indoaniline Indoaniline Dye (Linear Coupled Product) Oxidation->Indoaniline Intermolecular Coupling (Para)

Figure 1: Divergent oxidative pathways. The target ortho-isomer preferentially cyclizes to form stable heterocyclic rings (Quinoxalines), whereas the para-isomer undergoes linear coupling to form dyes. This difference is detectable via UV-Vis kinetics.

References

  • Santa Cruz Biotechnology. 2-[(2-aminophenyl)amino]ethanol hydrochloride (CAS 4926-58-3) Product Data. Retrieved from

  • Sigma-Aldrich. 2-[(2-Aminophenyl)amino]ethanol hydrochloride Certificate of Analysis & Safety Data. Retrieved from

  • BenchChem. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate UV-Vis Characterization. (Analogous Para-isomer data). Retrieved from

  • SIELC Technologies. UV-Vis Spectrum of o-Phenylenediamine (Parent Compound). Retrieved from

  • Organic Chemistry Portal. Synthesis of Quinoxalines from o-Phenylenediamines. (Application Context). Retrieved from

Sources

Comparing reactivity of 2-[(2-Aminophenyl)amino]ethanol HCl vs p-phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-[(2-Aminophenyl)amino]ethanol HCl (an ortho-substituted diamine derivative) and the industry-standard p-Phenylenediamine (PPD).

Executive Summary

p-Phenylenediamine (PPD) remains the gold standard for permanent oxidative hair coloring, delivering deep brown-to-black shades with superior gray coverage and wash fastness. However, its oxidation pathway generates Bandrowski’s Base , a potent trimer linked to high sensitization rates (allergic contact dermatitis).

2-[(2-Aminophenyl)amino]ethanol HCl (also known as N-(2-Hydroxyethyl)-o-phenylenediamine HCl) represents a distinct class of ortho-diamine precursors. Unlike PPD, which polymerizes linearly, this ortho-derivative tends to cyclize upon oxidation, forming phenazine-type chromophores . This fundamental difference in reactivity results in a divergent color space (warmer yellow/orange/red tones vs. PPD's cool brown/black) and a distinct toxicological profile. It is generally used as a modifier or in specific formulations requiring warm underlying pigments, rather than as a direct 1:1 substitute for PPD in dark shade generation.

Chemical Identity & Structural Analysis

The structural isomerism (Ortho vs. Para) dictates the entire reactivity profile.

Featurep-Phenylenediamine (PPD) 2-[(2-Aminophenyl)amino]ethanol HCl
Structure 1,4-DiaminobenzeneN-(2-Hydroxyethyl)-1,2-diaminobenzene HCl
Isomerism Para (1,4-substitution)Ortho (1,2-substitution)
Functional Group Two primary amines (-NH₂)One primary amine (-NH₂), one secondary amine with hydroxyethyl tail (-NH-CH₂CH₂OH)
Steric Hindrance Low (Planar, easily stacked)Moderate (Hydroxyethyl tail adds bulk)
Solubility Moderate in water; high in alkalineHigh (Hydroxyethyl group increases hydrophilicity)
Oxidation Intermediate p-Benzoquinonediimine (PBQDI)o-Benzoquinonediimine (OBQDI)
Scientist’s Note on Isomerism

Do not confuse the subject molecule with N-(2-Hydroxyethyl)-p -phenylenediamine (HE-PPD), a common "low-allergy" PPD alternative. The molecule is the ortho isomer. The shift from para to ortho changes the chromophore from an indo dye (linear) to a phenazine (cyclic).

Mechanistic Reactivity Comparison

The core differentiator is the coupling vs. cyclization pathway.

A. PPD: Linear Polymerization & Coupling

PPD acts as a primary intermediate. Under oxidative conditions (H₂O₂/Alkali):

  • Oxidation: PPD oxidizes to the electrophilic p-benzoquinonediimine (PBQDI).

  • Coupling: PBQDI attacks nucleophilic couplers (e.g., Resorcinol) to form Indo dyes (Indamines/Indoanilines).

  • Side Reaction (Sensitization): In the absence of couplers, PBQDI reacts with unoxidized PPD to form the trimer Bandrowski’s Base , a primary sensitizer.

B. 2-[(2-Aminophenyl)amino]ethanol HCl: Cyclization

This ortho-derivative follows a different kinetic pathway:

  • Oxidation: Oxidizes to o-benzoquinonediimine (OBQDI).

  • Cyclization: Due to the proximity of the nitrogen atoms (1,2-position), the intermediate is highly prone to intramolecular or intermolecular cyclization.

  • Chromophore: The dominant products are often Phenazines (tricyclic aromatic rings), which are typically yellow, orange, or red and often fluorescent.

  • Kinetics: The cyclization is often faster than the linear coupling required for dark colors, making this molecule less effective for building deep black shades but excellent for warm modulation.

Visualization: Reaction Pathways

ReactionPathways cluster_PPD PPD Pathway (Para) cluster_Ortho Alternative Pathway (Ortho) PPD PPD (1,4-Diamine) PBQDI PBQDI (Reactive Intermediate) PPD->PBQDI Oxidation (H2O2) Bandrowski Bandrowski's Base (Sensitizer) PBQDI->Bandrowski Self-Condensation (Toxicity Risk) IndoDye Indo Dye (Color: Brown/Black) PBQDI->IndoDye + Coupler Ortho 2-[(2-Aminophenyl)... (1,2-Diamine) OBQDI OBQDI (Unstable Intermediate) Ortho->OBQDI Oxidation (H2O2) Phenazine Phenazine Derivative (Color: Yellow/Red) OBQDI->Phenazine Cyclization (Dominant Path) Coupler Coupler (e.g., Resorcinol) Coupler->IndoDye

Figure 1: Comparative oxidation pathways. PPD favors linear coupling (dark colors) or trimerization (sensitization), while the Ortho-derivative favors cyclization to Phenazines (warm colors).

Performance Evaluation

MetricPPD 2-[(2-Aminophenyl)amino]ethanol HCl
Color Space (Lab) Low L (Dark), Neutral/Cool tones.High L* (Light), Positive b* (Yellow/Warm).
Gray Coverage Excellent (100%).[1] Penetrates cortex deeply before polymerizing.Moderate to Low. Often used as a shade modifier rather than a base.
Reaction Kinetics Fast coupling; reaction is diffusion-controlled within the hair shaft.Rapid oxidation; potential for surface precipitation if cyclization occurs too quickly.
Wash Fastness High. Large polymer size traps dye inside the cortex.Moderate. Phenazines are stable but smaller than PPD polymers, potentially leading to faster leaching.
Solubility Low in final polymer form (precipitates inside hair).Hydroxyethyl group improves solubility of the final dye, potentially reducing fastness.

Toxicological Profile & Safety

PPD (The Reference Sensitizer):

  • Sensitization: Extreme.[2] Classified as a strong skin sensitizer (LLNA EC3 < 1%).

  • Mechanism: Haptenization via Bandrowski’s Base binding to dendritic cells.

  • Cross-Reactivity: High with other para-amino compounds (Sulfonamides, Benzocaine).

2-[(2-Aminophenyl)amino]ethanol HCl:

  • Sensitization: Generally considered lower potency than PPD, but ortho-phenylenediamines are still sensitizers . The hydroxyethyl group typically reduces skin penetration and binding affinity compared to the free amine.

  • Mechanism: Does not form Bandrowski’s Base. Sensitization would occur via different hapten-protein conjugates (likely involving the quinone imine intermediate).

  • Advantage: Reduced risk of cross-reactivity in PPD-allergic individuals specifically for the Bandrowski mechanism, though general amine sensitivity may persist.

Experimental Protocols

To validate these differences in your lab, use the following protocols.

Experiment A: Comparative Reactivity & Kinetics (UV-Vis)

Objective: Monitor the rate of intermediate formation and stability.

  • Preparation:

    • Prepare 10 mM solutions of PPD and 2-[(2-Aminophenyl)amino]ethanol HCl in phosphate buffer (pH 9.0).

    • Prepare 10 mM Resorcinol (coupler).

  • Reaction:

    • Mix Dye:Coupler:H₂O₂ (3%) in a 1:1:1 molar ratio.

  • Measurement:

    • Scan UV-Vis spectra (200–800 nm) every 30 seconds for 30 minutes.

  • Analysis:

    • PPD: Look for peak emergence at ~480–500 nm (Indo dye) and ~470 nm (Bandrowski’s base in coupler-free control).

    • Ortho: Look for peaks at ~420–450 nm (Phenazine formation).

    • Rate Constant: Plot Absorbance vs. Time to determine pseudo-first-order rate constants (

      
      ).
      
Experiment B: Dye Uptake & Fastness (Swatch Test)

Objective: Assess color deposition and durability.

  • Substrate: Standardized Yak hair or bleached human hair swatches (1g).

  • Formulation:

    • Base: Cetearyl alcohol/Ceteareth-20 emulsion.

    • Active: 1% w/w Dye (equimolar comparison).

    • Oxidant: 6% H₂O₂ (20 Vol).

    • pH: Adjusted to 10.0 with Monoethanolamine (MEA).

  • Process:

    • Apply 4g formula per 1g hair.

    • Process for 30 mins at 30°C.

    • Rinse, shampoo, and dry.

  • Data Collection:

    • Measure

      
       values using a spectrophotometer.
      
    • Wash Fastness: Subject swatches to 10 wash cycles (standard surfactant solution) and remeasure

      
      .
      
Visualization: Experimental Workflow

ExperimentalWorkflow cluster_Prep Preparation cluster_Assays Parallel Assays cluster_Analysis Data Analysis Start Start Comparison Prep1 Equimolar Solutions (10mM pH 9.0) Start->Prep1 Prep2 Substrate: Yak/Human Hair Start->Prep2 Kinetics Kinetics (UV-Vis) Monitor λmax shift Prep1->Kinetics Dyeing Swatch Dyeing 30 min @ 30°C Prep2->Dyeing RateCalc Calculate k_obs (Reaction Speed) Kinetics->RateCalc Colorim Measure L*a*b* (Color Space) Dyeing->Colorim Fastness Wash Cycles (10x) Calc ΔE Colorim->Fastness

Figure 2: Workflow for validating reactivity and performance differences.

References

  • Corbett, J. F. (1973). The Chemistry of Hair-Dye Coloring. Journal of the Society of Cosmetic Chemists.

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate. (Note: Cited for comparative methodology on PPD derivatives).

  • Nohynek, G. J., et al. (2004). Assessment of the skin sensitization potency of new hair dye substances. Food and Chemical Toxicology.

  • PubChem. (2024). Compound Summary: 2-[(2-Aminophenyl)amino]ethanol.[3] National Library of Medicine.

  • Goebel, C., et al. (2012). Quantitative risk assessment for skin sensitisation: A case study with p-phenylenediamine. Regulatory Toxicology and Pharmacology.

Sources

Reference Standards for N-(2-hydroxyethyl)-o-phenylenediamine Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of reference standards for N-(2-hydroxyethyl)-o-phenylenediamine hydrochloride , a critical intermediate and potential impurity in oxidative hair dye formulations and polymer synthesis.

Executive Summary & Strategic Context

N-(2-hydroxyethyl)-o-phenylenediamine (CAS 6639-06-1 for free base) is a structural analog of the widely used hair dye precursors o-phenylenediamine (OPD) and p-phenylenediamine (PPD). In analytical toxicology and quality control, the hydrochloride salt form is preferred over the free base due to its enhanced resistance to auto-oxidation—a notorious challenge with phenylenediamines.

This guide compares the performance of Analytical Grade (HCl salt) standards against Research Grade (Free Base) and Sulfate analogs , focusing on stability, impurity profiling, and suitability for quantitative HPLC workflows.

Why This Standard Matters
  • Toxicological Relevance: Unlike its para isomers, ortho-phenylenediamines possess distinct mutagenic potentials (Ames test variability). Accurate reference standards are essential for distinguishing this specific isomer from the more common para derivatives in complex matrices.

  • Stability: The hydrochloride counter-ion stabilizes the amine groups, preventing the rapid formation of azobenzene-like dimers (Bandrowski’s base analogs) that occurs with the free base.

Comparative Analysis: Reference Standard Grades

The choice of reference standard grade significantly impacts the validity of quantitative data. The table below contrasts the performance metrics of the Hydrochloride salt standard against alternatives.

Table 1: Performance Comparison of Reference Standard Types
FeatureTarget: N-(2-hydroxyethyl)-o-phenylenediamine HCl Alternative A: Free Base (Research Grade) Alternative B: Sulfate Salt Analog
Purity (HPLC) > 98.5% (Stable)> 95% (Variable)> 99% (Highly Stable)
Oxidation Resistance High (Stable for months at 4°C)Low (Oxidizes within hours in air)Very High (Years at RT)
Solubility High in Water/MethanolModerate in Water; High in DMSOLow in Ethanol; High in Water
Hygroscopicity Moderate (Requires desiccation)LowLow
Mass Spec Suitability Excellent (Cl⁻ is volatile/removable)Good (if fresh)Poor (Non-volatile sulfate adducts)
Primary Use Case LC-MS Impurity Profiling Synthetic IntermediateRoutine QC (UV detection)

Expert Insight: While the sulfate salt is the industry standard for para-phenylenediamines due to cost and shelf-life, the hydrochloride is superior for LC-MS applications. Sulfate ions can suppress ionization and foul MS sources. For rigorous impurity profiling of ortho isomers, the HCl salt is the requisite choice.

Technical Deep Dive: Stability & Handling Protocols

The Auto-Oxidation Mechanism

Phenylenediamines are electron-rich and prone to radical-mediated oxidation. The ortho substitution pattern allows for intramolecular hydrogen bonding (between the hydroxyl of the ethyl group and the amine), which can influence reactivity.

Degradation Pathway:

  • Initiation: Formation of a radical cation.

  • Propagation: Dimerization to form phenazine-like structures or azo-dimers.

  • Result: Darkening of the standard and appearance of "ghost peaks" in HPLC.

Handling "Gold Standard"

To maintain the integrity of the N-(2-hydroxyethyl)-o-phenylenediamine HCl standard:

  • Storage: Store at -20°C under Argon or Nitrogen.

  • Solvent Choice: Dissolve in 0.1% Formic Acid in Water/Acetonitrile . The acidity protonates the amines (

    
    ), drastically reducing the oxidation rate compared to neutral solvents.
    
  • Usage Window: Discard stock solutions after 24 hours if not refrigerated; 7 days if refrigerated (4°C).

Experimental Protocol: High-Resolution Purity Assessment

This protocol validates the purity of the standard and separates it from common isomers (p-phenylenediamine derivatives).

Method: Reversed-Phase Ion-Pairing HPLC
  • Rationale: Phenylenediamines are basic and polar. Standard C18 columns often yield tailing peaks. We use a mixed-mode approach or ion-suppression to achieve sharp peak shapes.

Instrument: HPLC with Diode Array Detector (DAD) or Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV at 240 nm (primary) and 280 nm (secondary).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibrate
2.0 5 Isocratic Hold (Elute salts)
15.0 40 Linear Gradient
18.0 90 Wash

| 20.0 | 5 | Re-equilibrate |

Self-Validating Step: Inject a mixture of o-phenylenediamine (OPD) and N-(2-hydroxyethyl)-o-phenylenediamine . The resolution (


) between these two peaks must be 

. If

, lower the pH of Mobile Phase A to increase the ionization difference.

Visualizing the Analytical Workflow

The following diagram illustrates the critical decision pathways for analyzing this compound, ensuring data integrity from sample prep to detection.

AnalyticalWorkflow cluster_stability Stability Critical Control Point RawMaterial Raw Standard (HCl Salt) Weighing Weighing (Under Inert Gas) RawMaterial->Weighing Dissolution Dissolution (0.1% Formic Acid) Weighing->Dissolution Minimize light Check Visual Check (Colorless?) Dissolution->Check HPLC HPLC-DAD/MS (Polar C18, pH 3.0) Check->HPLC Yes (Pass) Degradation Discard/Repurify (Oxidation Detected) Check->Degradation No (Pink/Brown) Data Purity Analysis (>98%) HPLC->Data Retention Time ~5-8 min

Caption: Analytical workflow emphasizing the critical stability checkpoint (acidic dissolution) required to prevent auto-oxidation prior to HPLC analysis.

References

  • Scientific Committee on Consumer Safety (SCCS). (2016).[3] Opinion on N,N'-Bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine (B34).[3] SCCS/1572/16.[3] European Commission.[4] Link

  • Scientific Committee on Consumer Products (SCCP). (2006).[4] Opinion on N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.[4][5][6][7][8][9] SCCP/0983/06.[4] European Commission.[4] Link

  • Occupational Safety and Health Administration (OSHA). (2020). Sampling and Analytical Methods: Phenylenediamine Isomers.[2] Method 86. United States Department of Labor. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 81682: 2-(2-Aminoanilino)ethanol.Link

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulphate.[4][5][6][8]Link

Sources

A Senior Application Scientist's Guide to Validating Elemental Analysis Data for 2-[(2-Aminophenyl)amino]ethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Numbers Game

In the meticulous world of chemical research and pharmaceutical development, the identity and purity of a compound are paramount. For a substance like 2-[(2-Aminophenyl)amino]ethanol HCl, an organic molecule with applications as a building block in synthesis, confirming its elemental composition is a fundamental checkpoint. Elemental analysis provides a quantitative measure of the constituent elements—carbon (C), hydrogen (H), and nitrogen (N)—offering a direct assessment of the empirical formula and a crucial indicator of sample purity.[1][2]

However, generating elemental analysis data is only half the battle; validating that data is where true scientific rigor lies. This guide moves beyond a simple recitation of protocols. As a senior application scientist, my objective is to provide an in-depth, logical framework for the validation of elemental analysis data for 2-[(2-Aminophenyl)amino]ethanol HCl. We will explore not just the "how" but the critical "why" behind each step, establishing a self-validating system that ensures the data is not only accurate but also defensible. This guide is designed for researchers and drug development professionals who require robust, high-integrity analytical data.

Part 1: The Foundation of Validation - Theoretical vs. Experimental Data

The core principle of data validation in elemental analysis is the comparison of experimentally derived values against a theoretically calculated benchmark. Any deviation between these two datasets must be critically evaluated within established limits of acceptance.

The Theoretical Benchmark: Calculating the Expected Composition

The first step in any validation process is to establish the "ground truth." For 2-[(2-Aminophenyl)amino]ethanol HCl, this is its theoretical elemental composition, derived directly from its molecular formula.

Molecular Formula: C₈H₁₃ClN₂O Molecular Weight: 188.66 g/mol [3][4][5]

Based on the atomic weights of its constituent elements, the expected mass percentages are calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011896.08850.93%
HydrogenH1.0081313.1046.95%
NitrogenN14.007228.01414.85%
ChlorineCl35.453135.45318.79%
OxygenO15.999115.9998.48%

Note: Standard CHN analyzers directly measure Carbon, Hydrogen, and Nitrogen. Oxygen is typically determined by pyrolysis in a separate analysis, while Chlorine requires specific analytical methods like ion chromatography or titration after combustion.

The Experimental Method: CHNS/O Combustion Analysis

The gold standard for determining the elemental composition of organic compounds is combustion analysis.[6] This technique is predicated on the complete and instantaneous oxidation of the sample in a high-temperature, oxygen-rich environment.[7] The sample is broken down into simple, stable gases (CO₂, H₂O, N₂, SO₂), which are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[1][7][8] The instrument's software then back-calculates the percentage of each element in the original sample.

Part 2: A Self-Validating Protocol for CHN Analysis

A protocol's trustworthiness is not inherent; it is built through a series of logical, self-validating steps. The causality behind experimental choices, particularly in calibration and sample preparation, is what separates a routine measurement from a validated analysis.

The Cornerstone of Trust: Calibration with Certified Reference Materials (CRMs)

Why it's critical: An elemental analyzer, like any sophisticated instrument, does not provide absolute measurements. It measures signals (e.g., changes in thermal conductivity) that are proportional to the amount of a specific gas. To translate these signals into accurate elemental percentages, the instrument must be calibrated with a substance of known, verified elemental composition. This is the role of a Certified Reference Material (CRM). Using a CRM ensures that the analytical results are traceable to a recognized standard.[9][10]

Choosing the right CRM: For a compound like 2-[(2-Aminophenyl)amino]ethanol HCl, a pure organic standard with well-characterized C, H, and N content is ideal. Common CRMs include acetanilide, sulfanilamide, and EDTA.[9] These materials are selected for their high purity, stability, and homogeneity.

Step-by-Step Experimental Protocol for CHN Analysis

This protocol is designed to be a self-validating system, incorporating checks and best practices to ensure data integrity.

  • Sample Preparation (The Source of Most Errors):

    • Step 1a: Ensure Homogeneity. The small sample size used in elemental analysis (typically 1-3 mg) means that the portion analyzed must be perfectly representative of the entire batch.[11] Grind the 2-[(2-Aminophenyl)amino]ethanol HCl sample to a fine, uniform powder.

    • Step 1b: Drying. The presence of residual solvent or atmospheric moisture will artificially inflate the hydrogen and oxygen content and depress the values for other elements. Dry the sample thoroughly under vacuum at a temperature that will not cause decomposition. Record the drying conditions.

    • Causality: Inaccurate weighing due to static or moisture, or analyzing a non-representative sample portion, are the most frequent causes of failed validation. These steps directly mitigate those risks.

  • Instrument Calibration and Verification:

    • Step 2a: Instrument Warm-up & Blank Run. Ensure the analyzer has reached thermal stability. Run several blank (empty tin capsule) analyses to establish a stable, low baseline.

    • Step 2b: Calibration. Analyze 3-5 replicates of a chosen CRM (e.g., Acetanilide). The instrument software will generate a calibration factor (K-factor) for each element. The relative standard deviation (RSD) of these replicates should be <0.2%.

    • Step 2c: Calibration Verification. Analyze the CRM as if it were an unknown sample. The results must fall within the certified acceptance range for that CRM. This step validates the calibration itself before proceeding to the actual sample.

  • Sample Analysis:

    • Step 3a: Precise Weighing. Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the dried 2-[(2-Aminophenyl)amino]ethanol HCl into a tin capsule.[11] Record the weight to at least 5 decimal places.

    • Step 3b: Replicate Analysis. Analyze a minimum of three independent weighings of the sample. This demonstrates the precision of the results and the homogeneity of the sample.

Workflow for Elemental Analysis and Data Validation

The following diagram illustrates the logical flow from sample receipt to a final, validated result.

G Elemental Analysis Data Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting Sample Receive Sample: 2-[(2-Aminophenyl)amino]ethanol HCl Homogenize Homogenize Sample (Grind to fine powder) Sample->Homogenize Dry Dry Sample (Vacuum oven) Homogenize->Dry Calibrate Instrument Calibration (with CRM, e.g., Acetanilide) Dry->Calibrate Weigh Precisely Weigh Sample (1-3 mg, 3 replicates) Calibrate->Weigh Analyze Combustion Analysis (CHN Analyzer) Weigh->Analyze GetData Acquire Raw Data (%C, %H, %N) Analyze->GetData Compare Compare Experimental vs. Theoretical Values GetData->Compare Decision Deviation within ±0.4%? Compare->Decision Report Generate Validated Report Decision->Report Yes Troubleshoot Troubleshoot & Re-analyze Decision->Troubleshoot No Troubleshoot->Dry Check Sample Prep & Instrument

Caption: Workflow for validating elemental analysis data.

Part 3: The Litmus Test - Data Validation and Interpretation

After generating the experimental data, the final step is a critical and objective comparison against the theoretical values.

The ±0.4% Rule: An Industry Standard of Acceptance

For a new compound to be published in most reputable chemistry journals, the experimentally determined elemental composition must agree with the theoretical values to within ±0.4% for each element.[12] This criterion serves as a widely accepted indicator of sufficient sample purity for publication and further research. While seemingly small, this tolerance accounts for minor instrumental variations and the statistical nature of the measurement without compromising the integrity of the compound's identification.

Comparative Data Scenarios

Let's examine two hypothetical outcomes for our analysis of 2-[(2-Aminophenyl)amino]ethanol HCl.

ElementTheoretical %Experimental Batch A (%)Deviation (%)ValidationExperimental Batch B (%)Deviation (%)Validation
Carbon (C)50.9350.75-0.18PASS 51.55+0.62FAIL
Hydrogen (H)6.957.01+0.06PASS 7.85+0.90FAIL
Nitrogen (N)14.8514.92+0.07PASS 14.71-0.14PASS

Analysis of Batch A: All elemental values fall comfortably within the ±0.4% acceptance window. This dataset validates the empirical formula and suggests a high degree of purity.

Analysis of Batch B: The carbon and hydrogen values are significantly outside the acceptance range. This result does not validate the compound's identity or purity and necessitates further investigation.

Troubleshooting Deviations: The Logic of Failure Analysis

When data fails validation, a systematic troubleshooting process is required.

G Troubleshooting Logic for Failed Elemental Analysis Start Data Fails (Deviation > 0.4%) CheckSample Review Sample Preparation Start->CheckSample CheckInstrument Review Instrument Performance Start->CheckInstrument Q_Moisture Was sample thoroughly dried? (High H, Low C/N) CheckSample->Q_Moisture Q_Purity Is sample purity suspect? (Consistent deviation) CheckSample->Q_Purity Q_CRM Did CRM verification pass? (Drift?) CheckInstrument->Q_CRM Q_Leak Any system leaks? (Low values, poor RSD) CheckInstrument->Q_Leak Action_Dry Re-dry sample and re-analyze Q_Moisture->Action_Dry Action_Purify Re-purify sample (e.g., recrystallization) Q_Purity->Action_Purify Action_Recal Re-calibrate instrument and re-verify with CRM Q_CRM->Action_Recal Action_Maint Perform leak check & instrument maintenance Q_Leak->Action_Maint End Re-Analyze Sample Action_Dry->End Action_Purify->End Action_Recal->End Action_Maint->End

Caption: Decision tree for troubleshooting failed validation.

Common Causes of Failure:

  • High Hydrogen, Low Everything Else: Often indicates the presence of water or solvent. The sample must be dried more rigorously.

  • All Values Consistently Low: May indicate the presence of an inorganic impurity (e.g., salts, catalyst residue) that does not combust to form the measured gases.

  • Inconsistent Results (High RSD): Points to an inhomogeneous sample. The material must be ground more thoroughly.

  • All Values Deviate Proportionally: Suggests a systematic error, such as a weighing error or an instrument calibration drift. Re-running a CRM verification standard is the first step.

Part 4: A Broader Perspective - Alternative and Complementary Techniques

While CHN analysis is a cornerstone of purity and identity confirmation, it does not exist in a vacuum. A truly comprehensive validation strategy leverages complementary techniques to build a more complete picture of the compound.

TechniqueInformation ProvidedComparison with Elemental Analysis
Elemental (CHN) Analysis Provides the mass percentages of C, H, and N, confirming the empirical formula and overall purity.Directly quantitative. The industry standard for empirical formula confirmation.[2]
High-Resolution Mass Spectrometry (HRMS) Measures the exact mass of the molecule, allowing for the determination of the molecular formula.[12]Confirms molecular formula, not purity. Provides an orthogonal confirmation of the compound's identity. A result within 5 ppm of the theoretical mass is typically required.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure, connectivity of atoms, and can be used to detect and quantify impurities.[12]Primarily qualitative/structural. Can detect impurities that CHN analysis might miss if their elemental composition is similar to the main compound.
X-ray Fluorescence (XRF) or Ion Chromatography (IC) Used to detect and quantify other elements, such as halogens (like Chlorine) or trace metals.Complementary. Necessary for a full elemental profile of 2-[(2-Aminophenyl)amino]ethanol HCl, as CHN analyzers do not detect chlorine.

Expert Insight: The most robust validation combines these techniques. For instance, a successful validation package for 2-[(2-Aminophenyl)amino]ethanol HCl would include:

  • CHN analysis data within ±0.4% of theoretical values.

  • HRMS data confirming the molecular formula C₈H₁₃N₂O⁺ (for the cation).

  • ¹H and ¹³C NMR spectra consistent with the expected structure and showing no significant impurities.

  • Chloride analysis (e.g., by titration or IC) confirming the 1:1 molar ratio of the amine to HCl.

Conclusion

Validating the elemental analysis data for 2-[(2-Aminophenyl)amino]ethanol HCl is a systematic process rooted in the principles of analytical chemistry: establishing a theoretical benchmark, employing a robust and self-validating experimental protocol, and critically evaluating the results against established criteria. By understanding the causality behind each step—from meticulous sample preparation to rigorous instrument calibration with CRMs—researchers can ensure their data is accurate, reproducible, and, most importantly, defensible. Integrating elemental analysis with orthogonal techniques like HRMS and NMR provides an even higher level of confidence, upholding the standards of scientific integrity required in modern research and drug development.

References

  • AZoM. (2023, November 2). How Does a CHNSO Analyzer Work? Available at: [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Available at: [Link]

  • ResearchGate. (2021, September 22). How I can validate elemental analysis data? Available at: [Link]

  • OREAS. (n.d.). Certified Reference Materials - CRMs. Available at: [Link]

  • SAIF, IIT Bombay. (n.d.). CHNS (O) Analyzer. Available at: [Link]

  • Spectroscopy Online. (2022, November 18). Data Integrity for Elemental Analysis: From Raw Sample to Results. Available at: [Link]

  • Chemistry World. (2024, July 16). Elemental analysis under scrutiny again as competition raises accuracy questions. Available at: [Link]

  • Inorganic Chemistry Frontiers. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. Available at: [Link]

  • ResearchGate. (2018, March 27). What are the alternatives methods of measuring CHN (ultimate analysis) of biomass samples instead of CHN analyzer? Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. Available at: [Link]

  • PubChem. (n.d.). 2-[(Phenylmethyl)amino]ethanol hydrochloride. Available at: [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Available at: [Link]

  • VELP. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-amino-, hydrochloride. Available at: [Link]

Sources

Safety Operating Guide

2-[(2-Aminophenyl)amino]ethanol, HCl proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of 2-[(2-Aminophenyl)amino]ethanol hydrochloride requires strict adherence to protocols designed for aromatic amine salts. As a Senior Application Scientist, I have structured this guide to prioritize operator safety, environmental compliance, and workflow efficiency.

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the material identity and understand its specific risks. This compound is an aniline derivative, which carries inherent risks of sensitization and aquatic toxicity, compounded by the acidity of the hydrochloride salt.

Table 1: Chemical Identity & Hazard Data

Parameter Detail
Chemical Name 2-[(2-Aminophenyl)amino]ethanol, HCl
CAS Number 854221-90-2 (HCl salt); 4926-58-3 (Free base)
Molecular Formula C₈H₁₂N₂O[1] · HCl
Physical State Solid (Crystalline powder)
Acidity Acidic in aqueous solution (due to HCl moiety)
Primary Hazards Skin/Eye Irritant (Cat 2), STOT-SE (Respiratory), Potential Aquatic Toxin

| RCRA Classification | Not P- or U-listed; typically classified as D002 (Corrosive) if pH < 2, or general Toxic Organic Waste. |

Part 2: Disposal Decision Matrix

Do not guess. Follow this logic flow to determine the correct waste stream for your specific situation.

DisposalMatrix Start START: Identify Waste Form IsSolid Is it Solid (Pure/Powder)? Start->IsSolid IsLiquid Is it Liquid (Solution)? Start->IsLiquid IsDebris Is it Debris (Gloves/Wipes)? Start->IsDebris PackSolid Pack in screw-top amber jar. Label: 'Toxic Solid Organic Waste' IsSolid->PackSolid CheckSolvent Identify Solvent Base IsLiquid->CheckSolvent BagDebris Double Bag (Clear Poly) Label: 'Contaminated Debris' IsDebris->BagDebris Incinerate DISPOSAL METHOD: High-Temp Incineration (Combustible Solvent Stream) PackSolid->Incinerate OrganicSolv Organic Solvent (e.g., DMSO, MeOH) CheckSolvent->OrganicSolv AqueousSolv Aqueous Solution CheckSolvent->AqueousSolv CombineOrg Combine with Halogenated or Non-Halogenated Waste OrganicSolv->CombineOrg CheckPH Check pH AqueousSolv->CheckPH AdjustPH Neutralize to pH 5-9 (Use NaHCO3) CheckPH->AdjustPH AdjustPH->CombineOrg CombineOrg->Incinerate BagDebris->Incinerate

Figure 1: Logical decision tree for segregating 2-[(2-Aminophenyl)amino]ethanol, HCl waste streams.

Part 3: Detailed Operational Protocols

Protocol A: Disposal of Pure Solid Substance

Use this for expired shelf-stock or surplus powder.

  • Containment: Transfer the solid into a chemically compatible container (HDPE or Amber Glass). Do not use metal containers due to potential corrosion from the HCl salt.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-[(2-Aminophenyl)amino]ethanol HCl"[1][2][3][4]

    • Hazard Checkboxes: Toxic, Irritant.

  • Segregation: Store in the "Solid Organic Waste" bin. Keep away from strong oxidizers (e.g., nitrates, permanganates) to prevent exothermic reactions.

Protocol B: Disposal of Liquid Solutions (Mother Liquors/Rinsates)

The HCl salt makes aqueous solutions acidic. Neutralization is critical before consolidation to prevent container failure or gas evolution.

  • pH Verification: Dip a pH strip into the waste solution. If pH < 4, proceed to step 2.

  • Neutralization (The "Fizz" Check):

    • Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Observation: You will see bubbling (CO₂ release). Continue until bubbling ceases and pH is between 6 and 8.

    • Why? Consolidating acidic waste with other organic wastes (which may contain sulfides or cyanides) can release lethal gases. Neutralization eliminates this risk.

  • Solvent Consolidation:

    • If Organic Solvent (DMSO/Methanol): Pour into "Halogenated" or "Non-Halogenated" solvent waste carboy depending on the co-solvent.

    • If Aqueous: Do NOT pour down the drain. Aromatic amines are toxic to aquatic microorganisms and can disrupt POTW (sewage) systems. Consolidate into the "Aqueous Toxic Waste" drum.

Protocol C: Spill Cleanup (Emergency Procedure)

Scenario: You dropped a 5g vial of powder on the bench.

  • Isolate: Evacuate immediate area; mark "Spill Hazard."

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and N95/P100 respirator (powder inhalation risk).

  • Dry Cleanup:

    • Cover spill with wet paper towels (to prevent dust lofting).

    • Scoop material using a plastic spatula into a wide-mouth waste jar.

  • Wet Polish:

    • Wipe surface with 10% soap/water solution.

    • Follow with a wipe of 70% Ethanol.

  • Disposal: Place all wipes and gloves used into a clear plastic hazardous waste bag.

Part 4: Scientific Rationale (The "Why")

1. Why Incineration? Aromatic amines like 2-[(2-Aminophenyl)amino]ethanol are stable and can bioaccumulate. Aqueous treatment (hydrolysis) is often ineffective at breaking the nitrogen-carbon bonds in the aniline ring. High-temperature incineration (with scrubber systems) ensures complete mineralization to CO₂, H₂O, and N₂, while the HCl moiety is captured as salt in the scrubber.

2. The HCl Factor The hydrochloride salt form increases water solubility but also acidity. In a waste drum, unneutralized HCl salts can catalyze polymerization of other monomers or corrode metal safety cans. Self-Validating Step: Always neutralizing ensures your waste container remains chemically stable during storage.

References

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: 2-[(2-Aminophenyl)amino]ethanol hydrochloride. Retrieved from

  • Thermo Fisher Scientific. (2025).[5] Chemical Resistance of Labware and Waste Containers. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-[(2-Aminophenyl)amino]ethanol.[1][3][4] Retrieved from

Sources

Personal protective equipment for handling 2-[(2-Aminophenyl)amino]ethanol, HCl

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 854221-90-2 Formula: C₈H₁₂N₂O · HCl Synonyms: N-(2-Hydroxyethyl)-o-phenylenediamine hydrochloride

Executive Summary & Risk Profile

Status: Harmful / Irritant / Air-Sensitive 2-[(2-Aminophenyl)amino]ethanol, HCl is a phenylenediamine derivative. While the hydrochloride salt form reduces volatility compared to the free base, it retains significant toxicity and sensitization potential. This compound is air and light-sensitive ; improper handling leads to auto-oxidation (browning), compromising experimental integrity and increasing the formation of potentially toxic quinone-imine byproducts.

Immediate Core Directive: Treat as a potential sensitizer and mutagen . Do not handle on open benchtops. All solid-phase manipulation must occur within a certified chemical fume hood or biological safety cabinet (Class II, Type B2).

Hazard Identification (GHS Classification)

Hazard CategoryCodeDescription
Acute Toxicity H302 / H312 / H332Harmful if swallowed, in contact with skin, or inhaled.[1]
Skin Corrosion H315Causes skin irritation.[2]
Eye Damage H319Causes serious eye irritation.[2][3]
STOT - SE H335May cause respiratory irritation.[2][3]
Sensitization ImpliedPhenylenediamine derivatives are known skin sensitizers.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier. If any layer fails, the next layer must provide temporary protection until the operator can retreat and decontaminate.

Protection ZoneStandard RequirementTechnical Specification & Rationale
Respiratory Mandatory N95 / P2 Respirator (minimum) or PAPR for large quantities (>10g). Rationale: Prevents inhalation of fine particulates during weighing, which can cause respiratory sensitization.
Hand (Primary) Nitrile Gloves Thickness: ≥ 0.11 mm (4 mil). Rationale: Nitrile offers excellent resistance to amine salts. Change every 30 minutes or immediately upon splash.
Hand (Secondary) Double Gloving Required for stock solution preparation. Inner glove: Nitrile; Outer glove: Nitrile or Neoprene.
Ocular Safety Goggles ANSI Z87.1 / EN 166 compliant chemical splash goggles. Rationale: Face shields alone are insufficient against airborne dusts that can bypass side gaps.
Body Lab Coat + Apron 100% Cotton or Nomex lab coat (buttoned). Add a Tyvek® apron or sleeve covers when handling liquid stocks to prevent sleeve absorption.

Operational Handling Protocol

Phase A: Storage & Stability
  • Environment: Store at 2–8°C (or -20°C for long-term).

  • Atmosphere: Hygroscopic and Air-Sensitive. Store under inert gas (Argon or Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis.

Phase B: Weighing & Solubilization

Objective: Prepare a stock solution without generating airborne dust or degrading the compound.

  • Engineering Control: Activate Fume Hood. Verify face velocity is 80–100 fpm.

  • Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weighing boat. Phenylenediamine salts are prone to static charge, which disperses dust.

  • Solvent Selection:

    • Preferred:DMSO (Dimethyl sulfoxide) or Water (degassed).

    • Note: The HCl salt aids water solubility, but oxidation is faster in aqueous solution than in DMSO.

  • Dissolution:

    • Add solvent gently to the solid to minimize aerosolization.

    • Vortex in a closed tube. Do not sonicate in an open vessel.

Phase C: Experimental Use
  • Quenching: Residual reaction mixtures containing this amine should be treated as hazardous.

  • Decontamination: Wipe surfaces with 10% bleach solution followed by water. The hypochlorite oxidizes and degrades the amine structure, reducing toxicity before removal.

Visual Workflow: Safe Handling Logic

SafeHandling Start START: Handling Request CheckEnv Check Environment: Fume Hood Active? Start->CheckEnv CheckEnv->Start No (Fix Hood) PPE Don PPE: Nitrile (Double) + Goggles + N95 CheckEnv->PPE Yes Weigh Weighing: Use Anti-Static Gun Close Balance Sash PPE->Weigh Solubilize Solubilization: Add Solvent to Solid (DMSO/Water) Weigh->Solubilize Inspect Visual Inspection: Is Solution Clear/Colorless? Solubilize->Inspect Proceed Proceed to Assay Inspect->Proceed Yes Discard DISCARD: Oxidation Detected (Brown/Pink) Inspect->Discard No (Oxidized) Waste Disposal: Segregated Liquid Waste Proceed->Waste Post-Exp Discard->Waste

Figure 1: Decision-matrix for the safe handling and integrity verification of 2-[(2-Aminophenyl)amino]ethanol, HCl.

Emergency Response & Disposal

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Wear dual-cartridge respirators (Organic Vapor/Acid Gas + P100) if dust is visible.

  • Containment: Cover powder spills with a damp paper towel (water or oil-dampened) to prevent dust dispersion.

  • Cleanup: Scoop up damp material. Clean area with 1M HCl (to solubilize) followed by 10% Bleach (to degrade).

Waste Disposal[2][4][7][8][9][10][11]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Protocol: Dissolve in a combustible solvent (e.g., acetone or ethanol).

  • Destruction: Must be burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: NEVER dispose of down the drain. This compound is toxic to aquatic life.

References

  • PubChem. (n.d.).[1] 2-((2-Aminophenyl)amino)ethan-1-ol Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Phenylenediamines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.